molecular formula C13H27N3O2 B1275745 1-(4-Boc-aminobutyl)piperazine CAS No. 874831-61-5

1-(4-Boc-aminobutyl)piperazine

Cat. No.: B1275745
CAS No.: 874831-61-5
M. Wt: 257.37 g/mol
InChI Key: MGUWFJKBUTXYBW-UHFFFAOYSA-N
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Description

1-(4-Boc-aminobutyl)piperazine (CAS 874831-61-5) is a high-value chemical building block with the molecular formula C13H27N3O2 and a molecular weight of 257.37 g/mol . This compound features a piperazine ring, a versatile nitrogen-containing heterocycle, linked to a Boc-protected primary amine via a butyl spacer. The presence of both a protected amine and secondary amine groups makes it a crucial intermediate in synthetic organic and medicinal chemistry. Its primary research application is in the design and synthesis of more complex molecules, particularly during the development of active pharmaceutical ingredients (APIs) and various inhibitors . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the primary amine, allowing for selective reactions on the piperazine nitrogen under mild conditions and subsequent deprotection under acidic conditions. Key physical properties include a boiling point of approximately 386.3°C and a flash point of around 187.4°C . For safe handling, it is recommended to work in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes. To maintain stability, the container should be stored tightly closed in a dry, cool, and well-ventilated place . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-piperazin-1-ylbutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15-6-4-5-9-16-10-7-14-8-11-16/h14H,4-11H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUWFJKBUTXYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399728
Record name 1-(4-Boc-aminobutyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874831-61-5
Record name 1-(4-Boc-aminobutyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 1-(4-Boc-aminobutyl)piperazine (CAS: 874831-61-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Boc-aminobutyl)piperazine, also known as tert-butyl (4-(piperazin-1-yl)butyl)carbamate, is a bifunctional molecule widely employed as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound in the context of PROTAC-based drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reactivity, and incorporation into larger molecular constructs.

PropertyValueReference
CAS Number 874831-61-5[1]
Molecular Formula C₁₃H₂₇N₃O₂[1][2]
Molecular Weight 257.38 g/mol [1][2]
Appearance White to off-white solid[3]
Solubility Soluble in common organic solvents like dichloromethane and ethanol.[4]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 7[2]
Topological Polar Surface Area 53.6 Ų[2]

Synthesis and Characterization

General Synthetic Approach

A plausible synthetic route involves the nucleophilic substitution reaction between a commercially available Boc-protected 4-halobutylamine and an excess of piperazine. The Boc (tert-butyloxycarbonyl) group serves to protect the primary amine, allowing for selective alkylation of the piperazine nitrogen.

Alternatively, reductive amination of a Boc-protected amino-aldehyde with piperazine could also yield the desired product. The final product would then be purified using standard techniques such as column chromatography.

Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. While a specific spectrum for this compound is not publicly available, related spectra for similar Boc-protected piperazine derivatives can be found.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of acid (e.g., formic acid or TFA) is a common method for analyzing such compounds.[6]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Role in PROTAC Drug Development

This compound serves as a versatile linker in the modular synthesis of PROTACs. The piperazine and aminobutyl moieties provide points of attachment for a ligand that binds to the target protein of interest (the "warhead") and a ligand that recruits an E3 ubiquitin ligase.[1][3]

The general structure of a PROTAC and the role of the linker are depicted in the diagram below.

PROTAC_Structure POI Protein of Interest (POI) Ligand (Warhead) Linker This compound (Linker) POI->Linker E3 E3 Ligase Ligand Linker->E3

Caption: General structure of a PROTAC molecule.

The piperazine ring in the linker can enhance the solubility and metabolic stability of the resulting PROTAC molecule.[7] The Boc-protected amine provides a convenient handle for sequential and controlled synthesis, allowing for the attachment of the warhead and the E3 ligase ligand in a stepwise manner.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound as a linker typically involves a series of coupling and deprotection steps. A generalized workflow is presented below.

PROTAC_Synthesis_Workflow start Start: this compound deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection coupling1 Amide Coupling with E3 Ligase Ligand-COOH (e.g., HATU, DIPEA) deprotection->coupling1 intermediate Piperazine-Linker-E3 Ligase Ligand Intermediate coupling1->intermediate coupling2 Amide Coupling with Warhead-COOH (e.g., EDC, HOBt) intermediate->coupling2 protac Final PROTAC Molecule coupling2->protac purification Purification (e.g., HPLC) protac->purification

Caption: Generalized PROTAC synthesis workflow.

Experimental Protocol: Amide Bond Formation

The formation of a stable amide bond is a critical step in incorporating the this compound linker into a PROTAC. The following is a general protocol for coupling the deprotected linker with a carboxylic acid-functionalized warhead or E3 ligase ligand.

Materials:

  • Deprotected 1-(4-aminobutyl)piperazine linker

  • Carboxylic acid-functionalized binding moiety (Warhead or E3 Ligase Ligand)

  • Coupling reagent (e.g., HATU, EDC/HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the carboxylic acid-functionalized binding moiety (1.0 equivalent) in the anhydrous solvent.

  • Add the coupling reagent (1.1 equivalents) and the base (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the deprotected 1-(4-aminobutyl)piperazine linker (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.

Signaling Pathway: Targeted Protein Degradation

The ultimate function of a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the cell's ubiquitin-proteasome system. The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome.

Targeted_Protein_Degradation cluster_0 Cellular Environment PROTAC PROTAC (with this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination PolyUb_POI Poly-ubiquitinated POI Ub->PolyUb_POI Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Safety and Handling

While specific toxicity data for this compound is not extensively documented, it should be handled with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its chemical properties allow for straightforward incorporation into complex molecules, and its structural features can contribute favorably to the overall properties of the resulting PROTAC. This guide provides a foundational understanding of its characteristics, synthesis, and application in the exciting and rapidly advancing field of targeted protein degradation. Further research and publication of detailed experimental data will undoubtedly facilitate its broader use in the development of novel therapeutics.

References

1-(4-Boc-aminobutyl)piperazine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Boc-aminobutyl)piperazine, also known by its IUPAC name tert-butyl (4-(piperazin-1-yl)butyl)carbamate, is a bifunctional molecule increasingly utilized in the field of chemical biology and drug discovery. Its structure incorporates a piperazine moiety, a common pharmacophore, and a Boc-protected amine, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and its primary application as a linker in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

While extensive experimental data for this compound is not widely published in readily accessible databases, a compilation of its known and calculated properties is presented below. It is important to note that some of these values are predicted and should be used as a guide pending experimental verification.

PropertyValueSource
IUPAC Name tert-butyl (4-(piperazin-1-yl)butyl)carbamateN/A
Synonyms This compound, tert-Butyl N-[4-(piperazin-1-yl)butyl]carbamate[1]
CAS Number 874831-61-5[1][2]
Molecular Formula C₁₃H₂₇N₃O₂[1][2]
Molecular Weight 257.38 g/mol [2]
Appearance Not explicitly reported; likely a solid or oilN/A
Melting Point Not experimentally determinedN/A
Boiling Point Not experimentally determinedN/A
Solubility Not experimentally determinedN/A
Topological Polar Surface Area 53.6 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 7[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the N-alkylation of 1-Boc-piperazine with a suitable 4-carbon linker containing a protected amine. A general, representative protocol is detailed below. This protocol is based on established methods for the synthesis of similar monosubstituted piperazines.[3]

General Synthesis Workflow

The synthesis of this compound typically involves the reaction of 1-Boc-piperazine with a 4-halobutyl derivative where the amino group is protected, for instance, as a phthalimide. The subsequent deprotection of the amine and Boc group can be performed as needed for further synthetic steps. A more direct approach involves the use of N-Boc-4-bromobutylamine.

SynthesisWorkflow Boc_piperazine 1-Boc-piperazine Reaction N-Alkylation Boc_piperazine->Reaction Bromobutylamine N-Boc-4-bromobutylamine Bromobutylamine->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Solvent Solvent (e.g., ACN, DMF) Solvent->Reaction Product This compound Purification Purification (Column Chromatography) Product->Purification Final_Product This compound Purification->Final_Product Pure Product Reaction->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Alkylation of 1-Boc-piperazine

Materials:

  • 1-Boc-piperazine

  • N-Boc-4-bromobutylamine

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • To a solution of 1-Boc-piperazine (1.0 eq) in acetonitrile or DMF, add N-Boc-4-bromobutylamine (1.0-1.2 eq) and a base such as potassium carbonate or triethylamine (2-3 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Note: This is a generalized protocol. Reaction conditions such as temperature, reaction time, and the choice of base and solvent may need to be optimized for best results.

Spectral Data

As of the latest search, specific, experimentally-derived NMR and IR spectra for this compound are not publicly available in spectral databases. Researchers are advised to acquire their own analytical data upon synthesis for structural confirmation.

Application in PROTAC Technology

The primary and most significant application of this compound is as a linker component in the development of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Role as a PROTAC Linker

The this compound molecule serves as a versatile building block for constructing the linker region of a PROTAC. The piperazine nitrogen provides a point of attachment for one of the PROTAC's terminal ligands (either the E3 ligase binder or the target protein binder), while the Boc-protected amine, after deprotection, allows for the connection to the other end of the linker or the second ligand. The butyl chain provides spacing and flexibility to the linker, which is crucial for the effective formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

PROTAC_Signaling cluster_PROTAC PROTAC Molecule E3_Ligand E3 Ligase Ligand Linker 1-(4-aminobutyl)piperazine (deprotected linker) E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase binds POI_Ligand Protein of Interest (POI) Ligand POI Target Protein (POI) POI_Ligand->POI binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3_Ligase->Ternary_Complex POI->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome leads to Degradation Degradation of POI Proteasome->Degradation

Caption: Role of the linker in PROTAC-mediated protein degradation.

Conclusion

This compound is a key synthetic intermediate with significant utility in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. While a complete, experimentally verified physicochemical profile is yet to be consolidated in public domains, its structural features and role as a PROTAC linker are well-established. The provided synthetic protocol offers a reliable starting point for its preparation in a laboratory setting. As the development of novel PROTACs continues to accelerate, the demand for versatile linkers such as this compound is expected to grow, underscoring the importance of a thorough understanding of its chemical properties and synthesis.

References

An In-depth Technical Guide to tert-Butyl (4-(piperazin-1-yl)butyl)carbamate: A Versatile Linker in Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC is crucial to its function and consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This guide provides a detailed overview of tert-butyl (4-(piperazin-1-yl)butyl)carbamate , a bifunctional linker increasingly utilized in the synthesis of PROTACs.

With a molecular formula of C13H27N3O2 and a molecular weight of 257.38 g/mol , this linker offers a combination of a flexible alkyl chain and a piperazine moiety.[1] The piperazine ring can enhance solubility and provides a rigid structural element, while the butyl chain offers optimal spacing for the formation of a productive ternary complex between the target protein and the E3 ligase.[2][3] The tert-butoxycarbonyl (Boc) protecting group on the terminal amine allows for controlled, sequential synthesis of the final PROTAC molecule.

Physicochemical and Structural Data

A comprehensive understanding of the physicochemical properties of a linker is essential for the rational design of PROTACs. Below is a summary of the key data for tert-butyl (4-(piperazin-1-yl)butyl)carbamate.

PropertyValueSource
Molecular Formula C13H27N3O2[1]
Molecular Weight 257.38 g/mol [1]
CAS Number 874831-61-5[1]
Canonical SMILES C1CN(CCN1)CCCCNC(=O)OC(C)(C)CN/A
IUPAC Name tert-butyl N-[4-(piperazin-1-yl)butyl]carbamateN/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSO and methanolN/A

Role in PROTAC Design and Signaling

The primary function of tert-butyl (4-(piperazin-1-yl)butyl)carbamate is to serve as a linker in the assembly of a PROTAC. The linker's length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the stability of the ternary complex and the subsequent ubiquitination of the target protein.[2][4]

The general mechanism of action for a PROTAC utilizing a linker such as tert-butyl (4-(piperazin-1-yl)butyl)carbamate is depicted in the signaling pathway diagram below.

PROTAC_Mechanism cluster_formation Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_Synthesis_Workflow start tert-Butyl (4-(piperazin-1-yl)butyl)carbamate coupling1 Amide Coupling (HATU, DIPEA) start->coupling1 warhead Warhead-COOH warhead->coupling1 intermediate Boc-Protected Intermediate coupling1->intermediate deprotection Boc Deprotection (TFA or HCl) intermediate->deprotection amine_intermediate Amine Intermediate deprotection->amine_intermediate coupling2 Amide Coupling (HATU, DIPEA) amine_intermediate->coupling2 e3_ligand E3 Ligase Ligand-COOH e3_ligand->coupling2 final_protac Final PROTAC coupling2->final_protac

References

Navigating the Solubility of 1-(4-Boc-aminobutyl)piperazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the solubility characteristics of 1-(4-Boc-aminobutyl)piperazine, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its solubility in various organic solvents, detailed experimental protocols for solubility determination, and a discussion of the molecular factors governing its solubility behavior.

Introduction

This compound, also known as tert-butyl (4-(piperazin-1-yl)butyl)carbamate, is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a lipophilic tert-butyloxycarbonyl (Boc) protecting group and a hydrophilic piperazine moiety, rendering it a versatile linker for the synthesis of complex molecules, most notably PROTACs. Understanding its solubility profile in a range of organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide consolidates available solubility information, provides a practical experimental protocol for its determination, and explores the underlying chemical principles that dictate its solubility.

Physicochemical Properties

PropertyValueReference
CAS Number 874831-61-5[1]
Molecular Formula C₁₃H₂₇N₃O₂[1]
Molecular Weight 257.38 g/mol [1]
Appearance White to light yellow crystals or solid[2][3]
Predicted LogP 1.5
pKa Not available

Solubility Profile

Direct quantitative solubility data for this compound in organic solvents is not extensively reported in the literature. However, based on its chemical structure and data from structurally similar compounds, a qualitative and predictive solubility profile can be established. The presence of the bulky, nonpolar Boc group generally enhances solubility in nonpolar organic solvents, while the two basic nitrogen atoms of the piperazine ring and the carbamate linkage contribute to its solubility in more polar and protic solvents.

A close analog, 1-(2-N-Boc-aminoethyl)piperazine (CAS 140447-78-5), has a predicted aqueous solubility of 19.9 mg/mL to 23.0 mg/mL.[4][5] This suggests that this compound, with its longer alkyl chain, may exhibit slightly lower aqueous solubility but enhanced solubility in nonpolar organic solvents.

The following table summarizes the expected qualitative solubility of this compound in common organic solvents, extrapolated from data on related compounds.[6]

Solvent ClassSolventExpected Solubility
Alcohols Methanol, EthanolSoluble
Chlorinated Solvents Dichloromethane (DCM), ChloroformSoluble
Ethers Tetrahydrofuran (THF), Diethyl etherSoluble to Moderately Soluble
Esters Ethyl acetateModerately Soluble
Ketones AcetoneSoluble
Hydrocarbons Hexane, TolueneSlightly Soluble to Insoluble
Amides Dimethylformamide (DMF)Soluble
Sulfoxides Dimethyl sulfoxide (DMSO)Soluble
Aqueous WaterSlightly Soluble

Experimental Determination of Solubility

For precise and quantitative solubility data, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for this purpose.[6]

Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of solid added should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow for the settling of excess solid. For solvents where settling is slow, centrifugation at the same temperature can be used to separate the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Factors Influencing Solubility

The solubility of this compound is a complex interplay of its molecular structure and the properties of the solvent. A conceptual understanding of these factors is crucial for its practical application.

G cluster_solute This compound cluster_solvent Solvent Properties Solute Molecular Structure Solubility Solubility Solute->Solubility Solute-Solvent Interactions Boc Boc Group (Lipophilic) Boc->Solute Nonpolar Nonpolar Boc->Nonpolar Favorable Interaction Piperazine Piperazine Ring (Hydrophilic, Basic) Piperazine->Solute Polar Polar Piperazine->Polar Favorable Interaction Alkyl Butyl Chain (Lipophilic) Alkyl->Solute Alkyl->Nonpolar Favorable Interaction Solvent Solvent Type Solvent->Solubility Polar->Solvent Nonpolar->Solvent

Figure 1. Key molecular determinants of this compound solubility.

Experimental Workflow Diagram

The systematic determination of solubility follows a well-defined workflow, from initial preparation to final analysis.

G A 1. Prepare Supersaturated Solution (Excess Solute in Solvent) B 2. Equilibrate (Constant Temperature Shaking) A->B 24-48 hours C 3. Separate Phases (Centrifugation/Settling) B->C D 4. Sample Supernatant C->D E 5. Dilute Sample D->E F 6. Quantify Concentration (e.g., HPLC) E->F G 7. Calculate Solubility F->G

Figure 2. Experimental workflow for the shake-flask solubility determination method.

Conclusion

While quantitative solubility data for this compound remains scarce in the public domain, a strong qualitative understanding of its solubility can be derived from its molecular structure and comparison with related compounds. For researchers and drug development professionals, the provided experimental protocol offers a robust framework for obtaining precise solubility data tailored to their specific solvent systems and experimental conditions. A thorough understanding of its solubility is a critical first step in unlocking the full potential of this versatile building block in the synthesis of novel therapeutics.

References

Stability of 1-(4-Boc-aminobutyl)piperazine Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its reliability in masking amine functionalities. However, its stability is highly pH-dependent, being readily cleaved under acidic conditions. This technical guide provides an in-depth analysis of the stability of 1-(4-Boc-aminobutyl)piperazine, a key intermediate in pharmaceutical development, when subjected to various acidic environments. We will explore the kinetics and mechanisms of deprotection, common side reactions, and detailed experimental protocols for controlled Boc removal. Quantitative data is presented to inform reaction optimization and ensure the desired synthetic outcomes.

Introduction

This compound is a versatile building block in drug discovery, incorporating a piperazine moiety known to enhance solubility and bioavailability, and a primary amine shielded by a Boc group. The selective removal of this acid-labile protecting group is a critical step in the synthesis of more complex molecules. Understanding the stability of the Boc group on this specific substrate under various acidic conditions is paramount for process optimization, yield maximization, and impurity control. This guide will serve as a comprehensive resource for chemists navigating the acidic deprotection of this important synthetic intermediate.

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group from this compound proceeds through an acid-catalyzed pathway. The reaction is initiated by the protonation of the carbamate oxygen, followed by the departure of the stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.

G cluster_0 Protonation cluster_1 Cleavage cluster_2 Decarboxylation Boc_Amine This compound Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-butyl cation Protonated_Boc->tBu_Cation Deprotected_Amine 1-(4-aminobutyl)piperazine Carbamic_Acid->Deprotected_Amine CO2 CO2 Carbamic_Acid->CO2

Figure 1: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Quantitative Data on Deprotection Conditions

The efficiency of Boc deprotection is highly dependent on the acid strength, concentration, solvent, temperature, and reaction time. Below is a summary of typical conditions and their outcomes. While specific kinetic data for this compound is not extensively published, the following tables provide a general guide based on studies of similar N-Boc piperazine derivatives.[1]

Table 1: Common Acidic Reagents and Conditions for Boc Deprotection

ReagentSolventConcentrationTemperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 - 250.5 - 2 hoursVolatile and easy to remove, but can form stable salts.[2]
Hydrochloric Acid (HCl)Dioxane or Methanol4 M251 - 4 hoursOften yields a crystalline hydrochloride salt, facilitating isolation.[2]
Hydrochloric Acid (HCl)Ethanol/Water6 NReflux~5 hoursHarsher conditions, may not be suitable for sensitive substrates.[3]

Table 2: Impact of Reaction Time on Deprotection Efficiency (Illustrative) [1]

Reagent System5 min30 min1 hour2 hours
50% TFA in DCM~78%>95%CompleteComplete
4 M HCl in DioxaneIncomplete~85%>95%Complete

Note: Percentages are illustrative and represent the approximate extent of deprotection for a typical Boc-protected piperazine.

Potential Side Reactions and Mitigation Strategies

The primary side reaction during Boc deprotection is the alkylation of nucleophiles by the liberated tert-butyl cation.[2] The deprotected amine product itself is often the most abundant nucleophile, leading to the formation of a tert-butylated byproduct.

Common Side Reactions:

  • t-Butylation: The tert-butyl cation can alkylate the newly formed primary amine or the piperazine nitrogens.

  • Degradation of other acid-sensitive groups: If the substrate contains other acid-labile moieties, they may also be cleaved under the deprotection conditions.

  • Formation of stable salts: With TFA, the resulting trifluoroacetate salt can sometimes be difficult to handle or purify.[4]

Mitigation Strategies:

  • Use of Scavengers: Nucleophilic scavengers such as triisopropylsilane (TIS) or thioanisole can be added to the reaction mixture to trap the tert-butyl cation and prevent unwanted alkylation.[2]

  • Milder Conditions: Lowering the reaction temperature or using a less concentrated acid solution can help to minimize side reactions, although this may require longer reaction times.

  • Choice of Acid: Using HCl in dioxane can be advantageous as it often forms a crystalline hydrochloride salt that is easily isolated by filtration, separating it from soluble impurities.[2]

Detailed Experimental Protocols

The following protocols provide a starting point for the deprotection of this compound. Optimization may be required based on the specific scale and desired purity of the product.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[5]
  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add TFA (5-10 eq) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in water and basify to a pH >10 with a 1 M NaOH solution.[5]

    • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate under reduced pressure to yield the deprotected 1-(4-aminobutyl)piperazine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane[2]
  • Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent such as methanol or dioxane in a round-bottom flask.

  • Acid Addition: Add a 4 M solution of HCl in dioxane (3-5 eq) to the stirred solution at room temperature.

  • Reaction: Stir the reaction for 1-4 hours. The hydrochloride salt of the deprotected product may precipitate out of solution. Monitor the reaction by TLC or LC-MS.

  • Isolation of the Salt:

    • Upon completion, the solvent can be removed under reduced pressure.

    • Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.

  • Conversion to Free Base:

    • Suspend the isolated hydrochloride salt in a mixture of water and DCM.

    • Add saturated aqueous NaHCO₃ solution until the mixture is basic.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Work-up and Isolation Start Dissolve this compound in appropriate solvent Add_Acid Add acidic reagent (TFA/DCM or HCl/Dioxane) Start->Add_Acid Stir Stir at specified temperature and time Add_Acid->Stir Monitor Monitor reaction progress (TLC, LC-MS) Stir->Monitor Quench Quench reaction and remove volatiles Monitor->Quench Basify Basify to pH > 10 Quench->Basify Extract Extract with organic solvent Basify->Extract Dry_Concentrate Dry and concentrate to obtain product Extract->Dry_Concentrate

Figure 2: General experimental workflow for Boc deprotection.

Conclusion

The acidic lability of the Boc group in this compound allows for its efficient removal under controlled conditions. The choice of acid, solvent, temperature, and reaction time are critical parameters that must be carefully considered to achieve high yields and minimize the formation of byproducts. By understanding the underlying reaction mechanism and potential pitfalls, researchers can devise robust and reproducible deprotection strategies. The protocols and data presented in this guide offer a solid foundation for the successful application of this crucial synthetic transformation in the development of novel therapeutics.

References

A Comprehensive Technical Guide to the Storage and Handling of 1-(4-Boc-aminobutyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information and best-practice protocols for the safe storage and handling of 1-(4-Boc-aminobutyl)piperazine. Adherence to these guidelines is crucial for ensuring the integrity of the compound and the safety of laboratory personnel.

Compound Information

PropertyValue
Chemical Name tert-butyl (4-(piperazin-1-yl)butyl)carbamate
CAS Number 874831-61-5
Molecular Formula C13H27N3O2
Molecular Weight 257.38 g/mol

Storage Guidelines

Proper storage of this compound is critical to maintain its stability and purity. The following table summarizes the recommended storage conditions.

ParameterRecommendationRationale
Temperature Refrigerator (2-8 °C)To minimize degradation and maintain chemical stability.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).To prevent oxidation and reaction with atmospheric components.
Container Tightly closed, properly labeled containers. Polyethylene or polypropylene are suitable.To prevent contamination and exposure to moisture and air.
Light Exposure Protect from light.Some related compounds are light-sensitive; this is a precautionary measure.
Moisture Keep in a dry place.The compound may be hygroscopic.

Incompatible Materials

To prevent hazardous reactions and degradation of the compound, avoid storage with the following materials:

  • Strong oxidizing agents

  • Strong acids

  • Acid anhydrides

  • Acid chlorides

Handling Protocols

Safe handling of this compound requires adherence to standard laboratory safety procedures and the use of appropriate personal protective equipment (PPE).

Engineering Controls
  • Ventilation: Handle in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a chemical fume hood is required.

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound.

Body PartProtectionSpecification
Hands Chemical-resistant glovesImpervious gloves (e.g., nitrile, neoprene).
Eyes/Face Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.Conforming to EN166 or NIOSH approved.
Body Laboratory coat, chemical-resistant apron.To prevent skin contact.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.Required if ventilation is inadequate or if dust/aerosols are generated.
General Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound.

A Preparation B Don Appropriate PPE A->B Step 1 C Work in Ventilated Area B->C Step 2 D Weighing and Transfer C->D Step 3 E Reaction/Use D->E Step 4 F Decontamination E->F Step 5 G Waste Disposal F->G Step 6 H Doff PPE G->H Step 7 I Wash Hands H->I Step 8

Caption: Standard Handling Workflow

Spill and Emergency Procedures

Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure safety and proper cleanup.

start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill with Inert Material (e.g., sand, vermiculite) ppe->contain collect Carefully Sweep or Scoop Up Material Avoid Dust Generation contain->collect dispose Place in a Sealed Container for Disposal collect->dispose clean Clean Spill Area with Soap and Water dispose->clean end Dispose of Waste According to Regulations clean->end

Caption: Spill Cleanup Workflow
First Aid Measures

The following table summarizes first aid procedures in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2]

Disposal Guidelines

Dispose of this compound and its containers in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains.[2]

This technical guide is intended to provide comprehensive guidance for the safe storage and handling of this compound. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

Technical Guide: 13C NMR Characterization of 1-(4-Boc-aminobutyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of 1-(4-Boc-aminobutyl)piperazine. Due to the absence of direct experimental data in publicly available literature, this guide presents a predicted 13C NMR data set based on the analysis of structurally similar compounds. The methodologies, data interpretation, and logical workflows provided herein are intended to serve as a valuable resource for researchers involved in the synthesis, purification, and characterization of piperazine-containing compounds.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are derived from the known chemical shifts of N-Boc protected amines and various substituted piperazine derivatives. The assignments are correlated with the molecular structure illustrated in Figure 1.

Carbon Atom Predicted Chemical Shift (ppm) Justification
C1 (Boc C=O)~156Typical chemical shift for the carbonyl carbon in a Boc protecting group.[1]
C2 (Boc C(CH₃)₃)~79Characteristic chemical shift for the quaternary carbon of the tert-butyl group in a Boc protecting group.[1]
C3 (Boc C(CH₃)₃)~28Typical chemical shift for the methyl carbons of the tert-butyl group in a Boc protecting group.[1]
C4, C8 (Piperazine -CH₂-N)~53-55Expected range for piperazine ring carbons adjacent to the substituted nitrogen.
C5, C7 (Piperazine -CH₂-N)~45-47Expected range for piperazine ring carbons adjacent to the unsubstituted nitrogen.[2][3]
C9 (-CH₂-N)~58-60Aliphatic carbon directly attached to the piperazine nitrogen.
C10 (-CH₂-)~27-29Aliphatic methylene carbon.
C11 (-CH₂-)~25-27Aliphatic methylene carbon.
C12 (-CH₂-NHBoc)~40-42Aliphatic carbon attached to the Boc-protected nitrogen.

Molecular Structure and Atom Numbering

Figure 1: Chemical Structure of this compound cluster_mol Figure 1: Chemical Structure of this compound C1 C1(O)O C2 C2(CH₃)₃ C1->C2 C3 C3 C4 C4 C5 C5 C4->C5 C6 NH C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9H₂ N1 N C9->N1 C10 C10H₂ C10->C9 C11 C11H₂ C11->C10 C12 C12H₂NH C12->C1 C12->C11 N1->C4 N1->C8

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Protocol for 13C NMR Spectroscopy

The following is a generalized experimental protocol for acquiring the 13C NMR spectrum of this compound. This protocol is based on standard practices for the analysis of organic molecules of similar complexity.[2][3]

1. Sample Preparation:

  • Sample Weight: Weigh approximately 10-20 mg of the purified this compound.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound. The choice of solvent can slightly affect the chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). If not already present in the sealed NMR tube of deuterated solvent, a small amount can be added.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is suitable for obtaining a well-resolved spectrum.

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar).

  • Acquisition Parameters:

    • Spectral Width: Approximately 200-250 ppm.

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds.

  • Processing:

    • Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation.

    • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

Workflow for 13C NMR Characterization

The following diagram illustrates the general workflow for the characterization of this compound using 13C NMR spectroscopy.

Figure 2: Workflow for 13C NMR Characterization cluster_workflow Figure 2: Workflow for 13C NMR Characterization start Synthesis and Purification of This compound sample_prep Sample Preparation (Dissolution in Deuterated Solvent) start->sample_prep data_acq 13C NMR Data Acquisition sample_prep->data_acq processing Data Processing (FT, Phasing, Baseline Correction) data_acq->processing analysis Spectral Analysis (Peak Picking and Chemical Shift Assignment) processing->analysis reporting Reporting and Data Archiving analysis->reporting end Characterized Compound reporting->end

Caption: A generalized workflow for the 13C NMR characterization of a synthesized compound.

Conclusion

This technical guide provides a predictive framework for the 13C NMR characterization of this compound. While the provided chemical shifts are based on sound chemical principles and data from analogous structures, experimental verification is essential for definitive structural confirmation. The outlined experimental protocol and workflow offer a robust starting point for researchers and professionals in the field of drug development and chemical synthesis to confidently characterize this and similar molecules.

References

Mass Spectrometry Analysis of 1-(4-Boc-aminobutyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 1-(4-Boc-aminobutyl)piperazine, a key intermediate in pharmaceutical and organic synthesis. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualizations of analytical workflows and fragmentation pathways.

Introduction

This compound (Molecular Formula: C13H27N3O2, Molecular Weight: 257.37 g/mol ) is a bifunctional molecule containing a piperazine ring and a Boc-protected primary amine.[1][2] Accurate characterization and quantification of this compound are crucial for ensuring the quality and purity of downstream products. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the analysis of such compounds due to its high sensitivity and selectivity.[3] This guide will detail the expected fragmentation patterns of this compound and provide a robust LC-MS/MS method for its analysis.

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in mass spectrometry is primarily driven by the lability of the tert-butoxycarbonyl (Boc) protecting group and the characteristic cleavage of the piperazine ring. Under typical positive ion electrospray ionization (ESI) conditions, the molecule will be protonated to form the [M+H]+ ion at m/z 258.38.

The major fragmentation pathways for the [M+H]+ ion of this compound are illustrated below. The primary fragmentation event is the neutral loss of isobutylene (56 Da) from the Boc group, a characteristic fragmentation for Boc-protected amines.[4] This is often followed by the loss of carbon dioxide (44 Da). Further fragmentation involves the cleavage of the piperazine ring and the butyl chain.

G mol This compound [M+H]+ = m/z 258.38 frag1 Loss of Isobutylene (-56 Da) m/z 202.14 mol->frag1 - C4H8 frag2 Loss of CO2 (-44 Da) m/z 158.15 frag1->frag2 - CO2 frag3 Piperazine Ring Opening m/z 114.12 frag2->frag3 frag5 Butylamine Fragment m/z 73.09 frag2->frag5 frag4 Piperazine Ring Fragment m/z 85.09 frag3->frag4

Predicted Fragmentation Pathway of this compound.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of this compound.[3] A typical workflow for quantitative analysis is depicted below.

G cluster_workflow LC-MS/MS Workflow prep Sample Preparation (Dilution in Mobile Phase) lc LC Separation (C18 Column) prep->lc ion ESI Ionization (Positive Mode) lc->ion ms1 MS1: Precursor Ion Selection (m/z 258.4) ion->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Monitoring (e.g., m/z 202.1, 158.1) cid->ms2 quant Quantification ms2->quant

LC-MS/MS Workflow for Quantitative Analysis.
Experimental Protocol

The following protocol provides a starting point for developing a quantitative LC-MS/MS method for this compound. Optimization of parameters may be required for specific instrumentation and sample matrices.

Sample Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition.

  • For unknown samples, dissolve and dilute them in the initial mobile phase to a concentration within the calibration range.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[3]

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

  • Gradient: A suitable gradient to ensure separation from potential impurities. A starting point could be 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions.

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 40 °C.[3]

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): m/z 258.4.

  • Product Ions (Q3): Monitor at least two product ions for confirmation and quantification (e.g., m/z 202.1 and m/z 158.1).

  • Collision Energy: Optimize for the specific instrument to maximize the signal of the product ions.

  • Source Parameters: Optimize desolvation temperature, gas flows, and capillary voltage for the specific instrument.

Data Presentation

Quantitative data from the LC-MS/MS analysis should be summarized in a clear and concise table. This allows for easy comparison of different samples or batches.

Sample IDRetention Time (min)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Peak Area (Product Ion 1)Concentration (µg/mL)
Standard 13.21258.4202.1158.115,2340.1
Standard 23.21258.4202.1158.175,6780.5
Standard 33.22258.4202.1158.1151,3451.0
Standard 43.21258.4202.1158.1755,9875.0
Standard 53.22258.4202.1158.11,520,12310.0
Unknown 13.21258.4202.1158.1456,7893.0
Unknown 23.22258.4202.1158.1987,6546.5

Table 1: Example of Quantitative Data Summary for this compound Analysis.

The expected major ions from the mass spectrometry analysis are summarized in the table below.

Ion DescriptionProposed StructureCalculated m/z
[M+H]+C13H28N3O2+258.22
[M+H - C4H8]+C9H20N3O2+202.15
[M+H - C4H8 - CO2]+C8H20N3+158.16
Piperazine Ring Opening FragmentC6H14N2+114.12
Piperazine Ring FragmentC4H9N2+85.08
Butylamine FragmentC4H11N+73.09

Table 2: Predicted m/z Values of Key Fragments of this compound.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometry analysis of this compound. The predicted fragmentation pathway, detailed LC-MS/MS protocol, and structured data presentation will aid researchers in the accurate identification and quantification of this important chemical intermediate. The provided methodologies and visualizations serve as a valuable resource for quality control and process monitoring in research and drug development settings.

References

In-Depth Technical Guide to 1-(4-Boc-aminobutyl)piperazine: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Boc-aminobutyl)piperazine, also known by its systematic name tert-butyl (4-(piperazin-1-yl)butyl)carbamate, is a bifunctional chemical building block of significant interest in contemporary drug discovery. Its molecular structure, featuring a Boc-protected primary amine and a reactive secondary amine on a piperazine ring connected by a butyl chain, makes it a valuable linker molecule. This guide provides a comprehensive technical overview of its commercial availability, physicochemical properties, synthesis, and its pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability and Physicochemical Properties

This compound is commercially available from various chemical suppliers catering to the research and development sector. It is primarily utilized as a linker in the synthesis of PROTACs[1][2][3].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 874831-61-5[1]
Molecular Formula C₁₃H₂₇N₃O₂[1]
Molecular Weight 257.38 g/mol [1]
Alternate Name tert-butyl (4-(piperazin-1-yl)butyl)carbamate

While specific purity and impurity profiles are supplier-dependent and typically provided on a lot-specific Certificate of Analysis, this compound is generally available in high purity suitable for synthetic applications in drug discovery. Researchers are advised to request a Certificate of Analysis from their chosen supplier for detailed quantitative data.

Table 2: Representative Commercial Suppliers

SupplierCatalog Number
MedChemExpressHY-W088455
------
This list is not exhaustive and represents a sample of suppliers.

Synthesis

A related synthetic procedure for a different piperazine derivative involves the dropwise addition of ethereal HCl to a stirred solution of tert-butyl piperazine-1-carboxylate in a mixture of methanol and dichloromethane at 0°C. After stirring, the solvent and excess HCl are removed under reduced pressure, and the resulting solid is dissolved in water. This example of a deprotection and workup of a Boc-protected piperazine provides insight into the types of manipulations this class of compounds undergoes[4].

Core Application: A Versatile Linker in PROTACs

The primary and most significant application of this compound is as a linker molecule in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome[1][2][3].

The this compound molecule serves as a crucial component of the linker that connects the target protein-binding ligand (warhead) to the E3 ligase-binding ligand. The piperazine ring can impart a degree of rigidity to the linker, which can be advantageous for optimizing the ternary complex formation between the target protein and the E3 ligase.

Experimental Workflow in PROTAC Synthesis

The synthesis of a PROTAC utilizing a piperazine-based linker, such as one derived from this compound, typically follows a modular and stepwise approach.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Warhead_Ligand Target Protein Ligand (Warhead) Intermediate_1 Warhead-Linker Conjugate Warhead_Ligand->Intermediate_1 Coupling Reaction Linker_Precursor This compound Linker_Precursor->Intermediate_1 Amide bond formation E3_Ligase_Ligand E3 Ligase Ligand Final_PROTAC Final PROTAC Molecule E3_Ligase_Ligand->Final_PROTAC Coupling Reaction Intermediate_1->Final_PROTAC Boc Deprotection Purification Purification (e.g., HPLC) Final_PROTAC->Purification Analysis Structural Analysis (e.g., LC-MS, NMR) Purification->Analysis In_vitro_assays In vitro Assays (e.g., Degradation, Binding) Analysis->In_vitro_assays In_vivo_studies In vivo Studies In_vitro_assays->In_vivo_studies

Figure 1. General experimental workflow for the synthesis and evaluation of a PROTAC.

Signaling Pathway of PROTAC Action

The signaling pathway initiated by a PROTAC involves hijacking the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS).

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein of Interest (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Recruits E2-Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling Recycling of Amino Acids Degradation->Recycling

Figure 2. Signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This compound is a key chemical tool for researchers and drug developers working on targeted protein degradation. Its bifunctional nature and the structural characteristics of the piperazine moiety make it a valuable linker for the synthesis of PROTACs. A thorough understanding of its properties, availability, and application in the context of the PROTAC synthetic workflow and mechanism of action is essential for its effective use in the development of this promising new class of therapeutics.

References

The Strategic Role of Boc Protection in the Synthesis and Application of 1-(4-Boc-aminobutyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pivotal role of the tert-butoxycarbonyl (Boc) protecting group in the chemistry of 1-(4-Boc-aminobutyl)piperazine, a versatile building block in medicinal chemistry. We will explore the strategic application of the Boc group to direct synthetic pathways, detail experimental protocols for its removal, and present quantitative data to inform laboratory practice.

The Core Function of Boc Protection in this compound

This compound, also known as tert-butyl (4-(piperazin-1-yl)butyl)carbamate, is a bifunctional molecule featuring a piperazine ring and a primary amine at the terminus of a butyl chain. The strategic placement of the acid-labile Boc group on the primary amine is fundamental to its utility as a synthetic intermediate.

The primary role of the Boc group in this molecule is to differentiate the reactivity of the three nitrogen atoms . Amines are nucleophilic and basic, and in a molecule with three amine functionalities, uncontrolled reactions would lead to a mixture of products. The Boc group effectively "masks" the primary amine, rendering it non-nucleophilic and non-basic under conditions used to functionalize the piperazine nitrogens.[1][2]

This protection scheme allows for selective reactions to occur at the secondary nitrogen (position 1) of the piperazine ring, such as N-alkylation or N-arylation, without interference from the more reactive primary amine on the side chain.[1][3] This is a common strategy in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), where the piperazine moiety is a "privileged scaffold" known to impart favorable pharmacokinetic properties.[4]

The logical workflow for utilizing this compound in a multi-step synthesis is outlined below.

G cluster_0 Synthesis of the Intermediate cluster_1 Functionalization cluster_2 Deprotection & Final Product A Piperazine C This compound A->C Selective Alkylation B Boc-protected 4-halobutyl-amine B->C E Functionalized Intermediate C->E Reaction at Piperazine N-1 D Electrophile (R-X) D->E F Final Product with free primary amine E->F Boc Deprotection (Acidic Conditions)

Figure 1: Synthetic workflow utilizing this compound.

Experimental Protocols: Boc Group Removal (Deprotection)

The removal of the Boc group is a critical step to unmask the primary amine for subsequent reactions, such as amide bond formation or reductive amination. This is typically achieved under acidic conditions, which cleave the carbamate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[5] Two standard, high-yield protocols are detailed below.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a common and highly effective method for Boc deprotection.[5]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected product, 1-(4-aminobutyl)piperazine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane or Methanol

This method is an alternative to TFA and yields the hydrochloride salt of the product, which often precipitates and can be easily isolated.[6]

Materials:

  • This compound

  • Methanol or 1,4-Dioxane

  • 4M HCl in 1,4-Dioxane (or concentrated HCl if using methanol)

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 equiv.) in a minimal amount of methanol or 1,4-dioxane.

  • Add a 4M solution of HCl in 1,4-dioxane (3-5 equiv.) to the stirred solution at room temperature.

  • Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. Monitor progress by TLC or LC-MS.

  • Often, the dihydrochloride salt of the product will precipitate from the solution.

  • Upon completion, the product can be isolated by filtration if a precipitate has formed. Wash the solid with cold diethyl ether.

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.

  • To obtain the free base, the salt is dissolved in water and basified with a strong base (e.g., NaOH or KOH) to pH > 11, followed by extraction with an organic solvent like DCM or ethyl acetate.[7]

The mechanism for acid-catalyzed Boc deprotection is illustrated below.

G cluster_0 Boc Deprotection Mechanism A Boc-Protected Amine B Protonated Carbamate A->B + H+ (Acid) C Carbamic Acid + tert-Butyl Cation B->C Elimination D Free Amine + CO2 C->D Decarboxylation

Figure 2: Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data and Method Comparison

While specific yield data for the deprotection of this compound is not extensively published, high yields (typically >90%) can be expected for these standard procedures when performed correctly.[8] The choice of method depends on the stability of other functional groups in the molecule and the desired form of the final product (free base vs. salt).

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Acid Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane or Methanol
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours1 - 4 hours
Work-up Aqueous basic wash-upPrecipitation or evaporation
Product Form Free BaseHydrochloride Salt
Advantages Product isolated as free base.Simple isolation if product precipitates.
Disadvantages Requires aqueous work-up.Requires conversion to free base if needed.

Table 1: Comparison of Common Boc-Deprotection Protocols.

Conclusion

The Boc protecting group is an essential tool in synthetic organic chemistry, and its application in this compound is a clear example of strategic chemical design. By selectively deactivating the primary amine, the Boc group directs the reactivity of the molecule, allowing for the controlled and efficient synthesis of complex piperazine-containing compounds. The deprotection of the Boc group is a straightforward process, reliably achieved under mild acidic conditions using well-established protocols. This strategic protection and deprotection sequence makes this compound a valuable and versatile intermediate for drug discovery and development.

References

The Piperazine Motif: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry. Its unique structural and physicochemical properties have established it as a "privileged scaffold," a molecular framework that is recurrently found in a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the role of piperazine derivatives in drug discovery, detailing their synthesis, mechanism of action, and therapeutic applications, with a focus on quantitative data, experimental protocols, and the visualization of key biological pathways.

The Physicochemical Advantage of the Piperazine Ring

The prevalence of the piperazine moiety in numerous FDA-approved drugs is not coincidental. The two nitrogen atoms confer a range of advantageous properties that enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. These include:

  • Improved Aqueous Solubility: The basic nature of the nitrogen atoms allows for salt formation, which generally increases water solubility, a crucial factor for drug formulation and administration.

  • Enhanced Bioavailability: The polarity and hydrogen bonding capacity of the piperazine ring can lead to improved absorption and distribution characteristics.[1][2]

  • Modulation of Lipophilicity: The piperazine core provides a versatile scaffold for the attachment of various substituents, allowing for the fine-tuning of a molecule's lipophilicity to optimize its ADME (absorption, distribution, metabolism, and excretion) properties.

  • Structural Rigidity and Conformational Control: The chair-like conformation of the piperazine ring can impart a degree of rigidity to a molecule, which can be beneficial for selective binding to a biological target.[1]

Therapeutic Applications of Piperazine Derivatives

The versatility of the piperazine scaffold has led to its incorporation into drugs targeting a wide array of diseases. This section explores some of the key therapeutic areas where piperazine derivatives have made a significant impact.

Oncology

Piperazine derivatives are prominent in modern cancer therapy, often targeting key signaling pathways involved in cell proliferation and survival. A notable example is Imatinib , a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). It functions as a potent inhibitor of the Bcr-Abl tyrosine kinase.

Quantitative Data for Anticancer Piperazine Derivatives:

CompoundTarget(s)Cancer Cell LineActivity (IC50/GI50)Reference
ImatinibBcr-Abl, c-Kit, PDGFRK562 (CML)0.25 µM (IC50)
Novel Piperazine DerivativePI3K/AKT, Src, BCR-ABLK562 (Leukemia)0.06-0.16 µM (GI50)[3]
Chalcone-piperazine derivative 5Not specifiedA549 (Lung)0.19 µM (IC50)[4]
Bergenin-piperazine hybrid 5aNot specifiedCAL-27 (Tongue)15.41 µM (IC50)[5]
Bergenin-piperazine hybrid 5cNot specifiedCAL-27 (Tongue)18.23 µM (IC50)[5]
Central Nervous System (CNS) Disorders

The ability of the piperazine ring to interact with neurotransmitter receptors has made it a valuable component in drugs for various CNS disorders, including depression, anxiety, and psychosis.[6] Many of these drugs modulate the activity of serotonin (5-HT) and dopamine receptors.

Quantitative Data for CNS-Active Piperazine Derivatives:

CompoundTarget(s)Activity (Ki)Reference
Compound 6a5-HT1A Receptor1.28 nM[7]
RisperidoneD2, 5-HT2A Receptors3.2 nM (D2), 0.2 nM (5-HT2A)[8]
AripiprazoleD2, 5-HT1A, 5-HT2A Receptors0.8 nM (D2), 1.2 nM (5-HT1A), 3.5 nM (5-HT2A)[8]
Compound 22D2 Receptor53 nM[9]
Compound 6a (N-phenylpiperazine)D3 Receptor1.4 nM[10]
Anthelmintic Applications

Historically, piperazine and its salts were widely used as anthelmintic agents for the treatment of roundworm and pinworm infections.[11] The mechanism of action involves paralysis of the parasites, leading to their expulsion from the host.

Antiviral and Antifungal Activity

Recent research has highlighted the potential of piperazine derivatives as antiviral and antifungal agents.

Quantitative Data for Antimicrobial Piperazine Derivatives:

CompoundOrganism/VirusActivity (MIC/EC50)Reference
2-phenylpiperazine derivative 25Zika Virus3.9 µM (EC50)[12]
2-methylpiperazine derivative 8Dengue Virus10.7 µM (EC50)[12]
N-phenylpiperazine derivativeM. kansasii15.0 µM (MIC)[13]
Pyrimidine-piperazine derivative 4bS. aureus40 µg/ml (Good Activity)[14]
Pyrimidine-piperazine derivative 4aA. niger40 µg/ml (Significant Activity)[14]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of piperazine derivatives are mediated through their interaction with various biological targets and signaling pathways.

PI3K/Akt/mTOR Signaling Pathway in Cancer

Many piperazine-based anticancer agents function by inhibiting components of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[2][8]

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P-Thr308 TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibition mTORC2 mTORC2 mTORC2->Akt P-Ser473 Rheb Rheb-GTP TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Piperazine_Inhibitor Piperazine-based PI3K Inhibitor Piperazine_Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of piperazine-based drugs.

Serotonin 5-HT1A Receptor Signaling in CNS

Piperazine derivatives often target serotonin receptors to exert their antidepressant and anxiolytic effects. The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key target.

Serotonin_5HT1A_Signaling cluster_membrane Neuronal Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Neuronal_Response Altered Neuronal Excitability CREB->Neuronal_Response Gene Transcription Piperazine_Agonist Piperazine-based 5-HT1A Agonist Piperazine_Agonist->Receptor Binding

Caption: Simplified signaling cascade of the serotonin 5-HT1A receptor modulated by piperazine agonists.

Dopamine D2 Receptor Signaling in CNS

Antipsychotic piperazine derivatives frequently act as antagonists at dopamine D2 receptors, another class of GPCRs.

Dopamine_D2_Signaling cluster_membrane Neuronal Membrane cluster_cytoplasm Cytoplasm Receptor Dopamine D2 Receptor G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation Downstream_Effects Modulation of Neuronal Activity PKA->Downstream_Effects Piperazine_Antagonist Piperazine-based D2 Antagonist Piperazine_Antagonist->Receptor Blockade Dopamine Dopamine Dopamine->Receptor Binding

Caption: The inhibitory effect of piperazine-based antagonists on dopamine D2 receptor signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of piperazine derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • Piperazine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[15]

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a piperazine derivative in a rodent model.

Materials:

  • Sprague Dawley rats (male, 250-300 g)

  • Piperazine derivative formulation (for oral or intravenous administration)

  • Gavage needles (for oral administration)

  • Catheters (for blood collection)

  • Heparinized tubes

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week before the study with free access to food and water.

  • Dosing: Fast the rats overnight before dosing. Administer the piperazine derivative at a specific dose via oral gavage or intravenous injection.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or a catheter at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the piperazine derivative in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life) using non-compartmental analysis software.[16][17]

Protocol 3: Synthesis of Cetirizine Dihydrochloride

This protocol describes a laboratory-scale synthesis of the antihistamine cetirizine.[15]

Step 1: N-Alkylation

  • To a stirred solution of 1-[(4-chlorophenyl)phenylmethyl]piperazine (1.0 eq) and sodium carbonate (2.5 eq) in toluene, heat the mixture to 80-85°C.

  • In a separate vessel, prepare an aqueous solution of 2-chloroethoxyacetic acid (1.2 eq) and sodium hydroxide (1.2 eq) to form sodium 2-(2-chloroethoxy)acetate.

  • Slowly add the aqueous solution of sodium 2-(2-chloroethoxy)acetate to the reaction mixture over 1-2 hours.

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction by TLC or HPLC.

  • After completion, cool the mixture, add water, and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Cetirizine.

Step 2: Salt Formation

  • Dissolve the crude Cetirizine (1.0 eq) in acetone.

  • Cool the solution to 0-5°C.

  • Slowly add a solution of hydrochloric acid in isopropanol (2.2 eq) dropwise.

  • Stir the resulting slurry at 0-5°C for 2-4 hours.

  • Filter the white precipitate, wash with cold acetone, and dry under vacuum to yield Cetirizine Dihydrochloride.

Conclusion

The piperazine scaffold continues to be a remarkably fruitful starting point for the design and discovery of new therapeutic agents. Its favorable physicochemical properties and synthetic tractability have cemented its status as a privileged structure in medicinal chemistry. The diverse range of biological activities exhibited by piperazine derivatives, from anticancer to CNS modulation, underscores the vast potential that remains to be explored. As our understanding of disease biology deepens, the strategic application of the piperazine motif will undoubtedly lead to the development of novel and effective medicines for a wide spectrum of human ailments.

References

Methodological & Application

Synthesis of 1-(4-Boc-aminobutyl)piperazine from Piperazine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-Boc-aminobutyl)piperazine, a valuable intermediate in pharmaceutical research and drug development. The protocol outlines a two-step process commencing with the selective mono-N-Boc protection of piperazine, followed by the N-alkylation of the resulting 1-Boc-piperazine with N-(4-bromobutyl)-tert-butylcarbamate. This method is designed to ensure high selectivity and yield, minimizing the formation of undesired disubstituted byproducts. Detailed experimental procedures, purification techniques, and characterization data are presented to facilitate replication and application in a laboratory setting.

Introduction

Piperazine and its derivatives are ubiquitous structural motifs in a vast array of pharmacologically active compounds, contributing to improved pharmacokinetic and pharmacodynamic properties. The synthesis of monosubstituted piperazines is a critical step in the development of new chemical entities. A common challenge in the functionalization of piperazine is achieving selective mono-substitution due to the presence of two reactive secondary amine groups. The use of a tert-butyloxycarbonyl (Boc) protecting group is a robust strategy to circumvent this issue. By protecting one nitrogen atom, the other can be selectively functionalized, followed by deprotection if necessary. This application note details a reliable method for the synthesis of this compound, a key building block for more complex molecules.

Reaction Scheme

The synthesis proceeds in two main steps:

  • Mono-N-Boc Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc)₂O to yield 1-Boc-piperazine.

  • N-Alkylation of 1-Boc-piperazine: The protected piperazine is then alkylated with N-(4-bromobutyl)-tert-butylcarbamate to introduce the Boc-protected aminobutyl side chain.

Experimental Protocol

Materials and Methods

Reagents:

  • Piperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • N-(4-bromobutyl)-tert-butylcarbamate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., Dichloromethane, Methanol)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Analytical balance

  • NMR spectrometer

  • Mass spectrometer

Part 1: Synthesis of 1-Boc-piperazine

Procedure:

  • In a 500 mL round-bottom flask, dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).

  • Cool the solution in an ice bath with stirring.

  • Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) in DCM in a separate flask.

  • Add the (Boc)₂O solution dropwise to the piperazine solution over a period of 1-2 hours, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude 1-Boc-piperazine.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Part 2: Synthesis of this compound

Procedure:

  • To a solution of 1-Boc-piperazine (1.0 equivalent) in acetonitrile (ACN), add potassium carbonate (K₂CO₃, 2.0-3.0 equivalents).

  • Add N-(4-bromobutyl)-tert-butylcarbamate (1.0-1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with deionized water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of DCM/Methanol) to yield pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactantsKey Reagents/SolventsReaction Time (h)Temperature (°C)Typical Yield (%)
1Piperazine, Di-tert-butyl dicarbonateDCM14-180 - RT85-95
21-Boc-piperazine, N-(4-bromobutyl)-tert-butylcarbamateACN, K₂CO₃12-2482 (reflux)70-85

Table 2: Characterization Data for this compound

AnalysisExpected Results
Appearance Colorless to pale yellow oil or solid
¹H NMR (CDCl₃)δ (ppm): ~4.6 (br s, 1H, NH-Boc), 3.4-3.5 (m, 4H, piperazine CH₂), 3.0-3.1 (m, 2H, CH₂-NHBoc), 2.3-2.5 (m, 6H, piperazine CH₂ and CH₂-piperazine), 1.4-1.6 (m, 4H, CH₂CH₂), 1.44 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃)δ (ppm): ~156.0 (C=O), ~79.0 (C(CH₃)₃), ~58.0 (CH₂-N), ~53.0 (piperazine CH₂), ~46.0 (piperazine CH₂), ~40.0 (CH₂-NHBoc), ~28.4 (C(CH₃)₃), ~27.0 (CH₂), ~24.0 (CH₂)
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₁₇H₃₅N₃O₂: 329.27; found: 330.3

Workflow and Pathway Diagrams

SynthesisWorkflow A Start: Piperazine & (Boc)2O B Step 1: Mono-N-Boc Protection DCM, 0°C to RT, 14-18h A->B C Work-up & Purification 1 Extraction, Drying, Concentration B->C D Intermediate: 1-Boc-piperazine C->D E Step 2: N-Alkylation N-(4-bromobutyl)-tert-butylcarbamate K2CO3, ACN, Reflux, 12-24h D->E F Work-up & Purification 2 Filtration, Extraction, Column Chromatography E->F G Final Product: This compound F->G

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The described two-step synthesis provides an efficient and reliable method for preparing this compound from commercially available starting materials. The use of Boc protection is crucial for achieving high selectivity in the mono-alkylation of piperazine. This protocol is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production. The final product is a versatile intermediate for the synthesis of a wide range of biologically active molecules in the field of drug discovery and development.

Application Notes and Protocols for Utilizing 1-(4-Boc-aminobutyl)piperazine as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 1-(4-Boc-aminobutyl)piperazine as a versatile linker in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs). This document outlines the rationale for using a piperazine-based linker, detailed synthetic protocols, and methodologies for assessing the biological activity of the resulting PROTACs.

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs).[] A PROTAC consists of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By inducing the formation of a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4]

The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties.[3] The choice of linker affects solubility, cell permeability, and metabolic stability.[5]

This compound: A Versatile Linker Building Block

The this compound linker offers several advantages for PROTAC design:

  • Rigidity and Conformational Control: The piperazine ring introduces a degree of rigidity into the linker, which can help to pre-organize the PROTAC into a bioactive conformation favorable for ternary complex formation.[6] This can reduce the entropic penalty associated with bringing the POI and E3 ligase together.

  • Improved Physicochemical Properties: The piperazine moiety can enhance the solubility of the PROTAC molecule. The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can improve aqueous solubility.[4] This is a key consideration for the often large and hydrophobic PROTAC molecules.

  • Tunable Length and Vector: The 4-aminobutyl chain provides a defined length to span the distance between the POI and the E3 ligase. The terminal amine, after deprotection of the Boc group, serves as a versatile attachment point for either the warhead or the E3 ligase ligand.

  • Synthetic Tractability: The N-Boc protecting group on the terminal amine allows for controlled, stepwise synthesis, enabling the sequential and directed attachment of the POI and E3 ligase ligands.

PROTAC Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of action of a PROTAC and a typical workflow for its evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Poly_Ub_POI Poly-ubiquitinated POI Ubiquitination->Poly_Ub_POI Degradation Degradation Poly_Ub_POI->Degradation Proteasome 26S Proteasome Proteasome->Degradation Degradation->PROTAC Recycling Peptides Degraded Peptides Degradation->Peptides

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Synthesis of PROTAC using This compound Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization Cell_Culture Cell Culture & Treatment Characterization->Cell_Culture Western_Blot Western Blot (Degradation Assessment) Cell_Culture->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Cell_Viability Co_IP Co-Immunoprecipitation (Ternary Complex Confirmation) Cell_Culture->Co_IP DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax IC50 Determine IC50 Cell_Viability->IC50

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Hypothetical Signaling Pathway Affected by a BRD4-Targeting PROTAC

The following diagram illustrates a simplified signaling pathway that would be impacted by a PROTAC designed to degrade BRD4, a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins and a key regulator of gene expression.

BRD4_Signaling_Pathway BRD4_PROTAC BRD4 PROTAC Degradation BRD4 Degradation BRD4_PROTAC->Degradation BRD4 BRD4 BRD4->Degradation Super_Enhancers Super-Enhancers BRD4->Super_Enhancers localizes to E3_Ligase E3 Ligase E3_Ligase->Degradation Degradation->BRD4 blocks Cell_Proliferation Cell Proliferation Degradation->Cell_Proliferation inhibits Acetyl_Histones Acetylated Histones Acetyl_Histones->BRD4 binds to Transcription Transcription Super_Enhancers->Transcription drives MYC MYC Oncogene Transcription->MYC upregulates MYC->Cell_Proliferation promotes

Caption: Simplified BRD4 signaling pathway and the effect of a BRD4-targeting PROTAC.

Data Presentation

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables present illustrative data for a hypothetical BRD4-targeting PROTAC utilizing an aminobutyl-piperazine linker.

Table 1: Degradation of BRD4 by Hypothetical PROTAC-X in 22Rv1 Cells

PROTAC Concentration (nM)% BRD4 Remaining (Normalized to Vehicle)
Vehicle (DMSO)100
185
555
1520
508
1005
5007
100010

Table 2: Summary of Degradation and Viability Data for Hypothetical PROTAC-X

ParameterValueCell Line
DC50~15 nM22Rv1
Dmax>90%22Rv1
IC50 (Viability)~50 nM22Rv1

Note: The data presented are for illustrative purposes only and are based on typical values for potent BRD4 degraders.

Experimental Protocols

Protocol 1: Synthesis of a Representative PROTAC using this compound

This protocol describes the synthesis of a hypothetical BRD4-targeting PROTAC, coupling the BRD4 inhibitor JQ1 (with a carboxylic acid handle) to the VHL E3 ligase ligand (S,R,S)-AHPC-NH2 via the 1-(4-aminobutyl)piperazine linker.

Step 1a: Coupling of JQ1-acid to this compound

  • To a solution of JQ1-acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours under an inert atmosphere. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield JQ1-(piperazin-4-yl)butyl-Boc-amine.

Step 1b: Boc Deprotection

  • Dissolve the product from Step 1a in a 1:1 mixture of anhydrous DCM and trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The crude amine salt is used directly in the next step.

Step 1c: Final Coupling to VHL Ligand

  • To a solution of (S,R,S)-AHPC-acid (a VHL ligand with a carboxylic acid handle, 1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir for 15 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected amine from Step 1b (1.1 eq) and additional DIPEA (2.0 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 12-24 hours under an inert atmosphere.

  • Work-up the reaction as described in Step 1a.

  • Purify the final PROTAC by preparative reverse-phase HPLC.

  • Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells after PROTAC treatment.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., 22Rv1 for BRD4) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC stock solution in fresh cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM.

    • Include a vehicle control (e.g., DMSO at the same final concentration as the highest PROTAC dose).

    • Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.

    • Incubate the cells for a predetermined period (e.g., 18-24 hours) to allow for protein degradation.

  • Cell Lysis and Protein Quantification:

    • After treatment, place the culture plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.

    • Calculate the percentage of target protein remaining for each PROTAC concentration relative to the vehicle control (set to 100%).

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium and add them to the wells. Include a vehicle control. Incubate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the PROTAC concentration to determine the IC50 value.

Protocol 4: Co-immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to confirm the PROTAC-induced interaction between the target protein and the E3 ligase in a cellular context.

  • Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to be effective for degradation (e.g., 5-10 times the DC50) for a shorter duration (e.g., 2-4 hours) to capture the ternary complex before significant degradation occurs. Lyse the cells as described in the Western Blot protocol, using a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against either the E3 ligase (e.g., anti-VHL) or a tagged version of the POI or E3 ligase overnight at 4°C.

    • Add protein A/G beads to capture the immune complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against the POI (e.g., anti-BRD4) and the E3 ligase (e.g., anti-VHL). The presence of the POI in the E3 ligase immunoprecipitate (and vice-versa) from PROTAC-treated cells confirms the formation of the ternary complex.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its incorporation can impart favorable physicochemical properties, such as increased rigidity and solubility, which are crucial for the development of effective protein degraders. The protocols provided in this document offer a robust framework for the synthesis and comprehensive biological evaluation of PROTACs utilizing this linker, enabling researchers to advance their drug discovery programs in the exciting field of targeted protein degradation.

References

Application Notes and Protocols: Coupling of 1-(4-Boc-aminobutyl)piperazine to a Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a stable amide bond between a carboxylic acid and an amine is a cornerstone of modern drug discovery and development. This application note provides detailed protocols for the efficient coupling of 1-(4-Boc-aminobutyl)piperazine to a generic carboxylic acid, a common structural motif in medicinal chemistry. The presence of the Boc-protected primary amine on the butyl side chain and the secondary amine within the piperazine ring requires careful selection of coupling reagents and reaction conditions to ensure chemoselective amide bond formation at the desired piperazine nitrogen.

This document outlines two common and effective protocols using HATU and EDC/HOBt as coupling reagents, along with methods for reaction monitoring, work-up, and product characterization.

Data Presentation: Comparison of Common Amide Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity. The following table summarizes the general characteristics of reagents commonly used for amide bond formation with piperazine derivatives.

Coupling ReagentAdvantagesDisadvantagesTypical Reaction Conditions
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)High efficiency, fast reaction rates, low racemization, effective for sterically hindered substrates.[1][2][3][4]Higher cost, potential for guanidinylation side reaction with the amine.[1]Anhydrous DMF or NMP, DIPEA, Room Temperature.[1]
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole)Cost-effective, water-soluble byproducts are easily removed during aqueous work-up.[4][5][6]Slower reaction rates compared to uronium reagents, potential for N-acylurea byproduct formation, HOBt has explosive properties in its anhydrous form.[1][6]Anhydrous DMF or DCM, DIPEA or other non-nucleophilic base, 0 °C to Room Temperature.[5]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)High coupling efficiency, low racemization risk, avoids guanidinylation side reactions.[1][4]More expensive than carbodiimides, requires careful handling.[4]Anhydrous DMF or DCM, DIPEA, Room Temperature.[1]

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a broad range of carboxylic acids, including those that are sterically hindered.[1][2]

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)[1]

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)[1][2]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous citric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF, add HATU (1.1 eq).[1]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.0 eq) to the reaction mixture.[1]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol offers a cost-effective alternative for routine amide bond formations.[5]

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC (1.2 eq)[5]

  • HOBt (1.2 eq)[5]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[5]

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and DIPEA (2.5 eq).[5]

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.[5]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification A Dissolve Carboxylic Acid, This compound, & Coupling Reagent in Solvent B Add Base (e.g., DIPEA) at 0 °C A->B C Stir at Room Temperature (2-24 h) B->C D Monitor by TLC/LC-MS C->D E Aqueous Work-up D->E Reaction Complete F Column Chromatography E->F G Pure Product F->G

Caption: Experimental workflow for amide coupling.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions A Low Yield or Incomplete Reaction B Inefficient Coupling Reagent A->B C Steric Hindrance A->C D Poor Reagent Quality A->D E Switch to a more potent reagent (e.g., HATU, PyBOP) B->E F Increase reaction time or temperature C->F G Ensure reagents are anhydrous and high purity D->G

Caption: Troubleshooting guide for amide coupling reactions.

Characterization of the Final Product

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

  • LC-MS: To confirm the molecular weight of the desired product and assess its purity.

  • ¹H and ¹³C NMR: To confirm the structure of the coupled product. The spectra should show characteristic signals for the piperazine ring, the aminobutyl chain, the Boc protecting group, and the coupled carboxylic acid moiety. Dynamic NMR behavior, such as broad signals for the piperazine protons, may be observed due to restricted rotation around the newly formed amide bond and piperazine ring inversion.[7][8][9][10][11]

  • Purity: Determined by HPLC or qNMR.

Successful coupling of this compound to a carboxylic acid provides a versatile intermediate for further synthetic transformations, such as the deprotection of the Boc group to reveal a primary amine for subsequent functionalization.[12]

References

Application Notes and Protocols for Amide Bond Formation with 1-(4-Boc-aminobutyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Boc-aminobutyl)piperazine is a versatile bifunctional linker increasingly utilized in the synthesis of complex molecules, particularly in the field of drug discovery. Its structure, featuring a piperazine ring for amide bond formation and a Boc-protected aminobutyl chain, makes it a valuable building block for various applications, including the construction of Proteolysis Targeting Chimeras (PROTACs). In PROTACs, this linker can connect a target protein-binding ligand to an E3 ligase-recruiting moiety, underscoring the critical nature of efficient and reliable amide bond formation protocols.[1][2]

These application notes provide a comprehensive overview of the reaction conditions for the successful coupling of this compound with carboxylic acids. Detailed experimental protocols for commonly employed coupling methods are presented, along with a summary of reaction parameters to guide researchers in optimizing their synthetic strategies.

Data Presentation: Reaction Conditions for Amide Bond Formation

The formation of a stable amide bond between a carboxylic acid and the secondary amine of this compound is typically achieved using standard peptide coupling reagents. The choice of reagents and conditions can significantly impact reaction efficiency, yield, and purity of the final product. Below is a summary of common conditions, extrapolated from protocols for structurally similar N-substituted piperazines, to serve as a starting point for reaction optimization.

Coupling ReagentAdditiveBaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
HATU N/ADIPEADMF0 to RT2 - 1685 - 95Highly efficient and often the reagent of choice for sterically hindered substrates. Minimizes racemization of chiral carboxylic acids.[1]
EDC·HCl HOBtDIPEADMF or DCM0 to RT4 - 2470 - 90A cost-effective and widely used method. The addition of HOBt suppresses side reactions and reduces racemization.[3]
PyBOP N/ADIPEADMF0 to RT2 - 1280 - 95Another effective phosphonium-based coupling reagent, similar in efficacy to HATU.
T3P® N/APyridine or DIPEAEtOAc or DCM0 to RT1 - 675 - 90A versatile and powerful coupling reagent known for clean reactions and easy work-up.

Note: Yields are illustrative and highly dependent on the specific substrates, reaction scale, and purification methods. Optimization of stoichiometry, temperature, and reaction time is recommended for each specific application.

Experimental Protocols

The following are detailed protocols for two of the most common and effective methods for the amide coupling of a generic carboxylic acid (R-COOH) with this compound.

Protocol 1: Amide Coupling using HATU

This protocol describes a robust and highly efficient method for amide bond formation, particularly suitable for challenging or sterically hindered substrates.

Materials:

  • Carboxylic acid (R-COOH)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard work-up and purification reagents (e.g., Ethyl Acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.1 eq) and HATU (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.0 - 3.0 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol outlines a cost-effective and widely used method for amide bond formation.

Materials:

  • Carboxylic acid (R-COOH)

  • This compound

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF or DCM (Dichloromethane)

  • Standard work-up and purification reagents

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add HOBt (1.2 eq) and this compound (1.1 eq) to the solution.

  • Add DIPEA (2.0 - 3.0 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the amide bond formation and a potential application in a signaling pathway context.

Amide_Bond_Formation_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_outcome Outcome Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Piperazine_Linker This compound Coupling Nucleophilic Attack by Piperazine Piperazine_Linker->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Amide_Product Amide Product Coupling->Amide_Product Purification Work-up & Purification Amide_Product->Purification Final_Product Purified Amide Purification->Final_Product

Caption: General workflow for amide bond formation.

PROTAC_Signaling_Pathway cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery POI_Ligand Target Protein (POI) Ligand Linker Linker (incl. Piperazine) POI_Ligand->Linker POI Target Protein (POI) POI_Ligand->POI Binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Recruits Proteasome Proteasome POI->Proteasome Degraded by Ub Ubiquitin E3_Ligase->Ub Transfers Ub->POI Tags for Degradation

Caption: PROTAC mechanism of action.

References

Application Notes and Protocols for the Deprotection of 1-(4-Boc-aminobutyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and chemical probes. Its stability under a range of reaction conditions and its facile cleavage under acidic conditions make it an invaluable tool for chemists. This document provides detailed application notes and protocols for the deprotection of the Boc group from 1-(4-Boc-aminobutyl)piperazine to yield 1-(4-aminobutyl)piperazine, a versatile bifunctional linker commonly employed in the development of PROTACs (PROteolysis TArgeting Chimeras) and other targeted therapies.

The selection of the appropriate deprotection method is crucial to ensure high yield and purity of the final product, 1-(4-aminobutyl)piperazine. The two most common and effective methods for Boc deprotection involve the use of strong acids: Trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM), and hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane.[1][2] The choice between these reagents often depends on the presence of other acid-sensitive functional groups in the molecule and the desired salt form of the product.

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes various reported conditions for the deprotection of Boc-protected piperazine derivatives, providing a comparative overview of reagents, solvents, reaction times, temperatures, and resulting yields. While specific data for this compound is limited in publicly available literature, the presented data from closely related structures offers valuable guidance for reaction optimization.

ReagentSolventConcentrationTime (h)TemperatureYield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)50% (v/v)0.5 - 2Room Temp.>95% (Typical)Volatile reagent, easy removal.[3]
Hydrochloric Acid (HCl)1,4-Dioxane4 M1 - 4Room Temp.Quantitative (Typical)Product precipitates as HCl salt.[1]
Hydrochloric Acid (HCl)Ethanol6 N5Reflux52-80%For a related Boc-piperazine derivative.[2]

Mandatory Visualizations

The following diagrams illustrate the deprotection workflow and the chemical transformation.

Deprotection_Workflow Workflow for Boc Deprotection of this compound cluster_reaction Reaction cluster_workup Work-up cluster_product Product start This compound reagent Acidic Reagent (TFA/DCM or HCl/Dioxane) start->reagent Add reaction Stir at Room Temperature reagent->reaction evaporation Solvent Evaporation reaction->evaporation basification Basification (e.g., NaHCO3) evaporation->basification extraction Organic Extraction basification->extraction drying Drying (e.g., Na2SO4) extraction->drying final_evaporation Final Evaporation drying->final_evaporation product 1-(4-aminobutyl)piperazine final_evaporation->product

Caption: General workflow for the Boc deprotection of this compound.

Chemical_Reaction Deprotection of this compound reactant This compound (C13H27N3O2) product 1-(4-aminobutyl)piperazine (C8H19N3) reactant->product  H+ (TFA or HCl) byproducts CO2 + Isobutylene

Caption: Chemical transformation during Boc deprotection.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used and generally effective method for Boc deprotection.[1]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution. A common ratio is a 1:1 mixture of DCM and TFA (v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.

  • Dissolve the residue in water and basify with saturated aqueous NaHCO₃ solution until the pH is > 8.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain 1-(4-aminobutyl)piperazine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an excellent alternative to the TFA protocol and often results in the precipitation of the product as its hydrochloride salt, which can simplify purification.[1]

Materials:

  • This compound

  • 1,4-Dioxane, anhydrous

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • To the stirred solution, add 4 M HCl in 1,4-dioxane (3-5 eq) at room temperature.

  • Stir the reaction mixture at room temperature. The deprotected product, 1-(4-aminobutyl)piperazine dihydrochloride, will often precipitate out of the solution as a white solid.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 1-3 hours).

  • Upon completion, the solvent can be removed under reduced pressure.

  • Alternatively, the product can be precipitated by the addition of diethyl ether.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 1-(4-aminobutyl)piperazine as its dihydrochloride salt.

  • To obtain the free base, dissolve the hydrochloride salt in water and basify with a strong base (e.g., 1 M NaOH) to pH > 12, followed by extraction with an organic solvent as described in Protocol 1.

References

Application Notes and Protocols: TFA Deprotection of 1-(4-Boc-aminobutyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions.[1][2] Trifluoroacetic acid (TFA) is a common and effective reagent for the deprotection of Boc-protected amines, including piperazine derivatives.[1][3] This protocol details the procedure for the removal of the Boc protecting group from 1-(4-Boc-aminobutyl)piperazine using trifluoroacetic acid in dichloromethane (DCM). The reaction proceeds via protonation of the carbamate followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as its trifluoroacetate salt.[4]

Mechanism of Boc Deprotection with TFA:

The deprotection mechanism involves the following key steps:

  • Protonation of the carbonyl oxygen of the Boc group by TFA.

  • Cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.

  • The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine.

  • The resulting primary amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[4]

Experimental Protocol

This section provides a detailed methodology for the TFA-mediated deprotection of this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to fully dissolve the starting material, typically resulting in a 0.1-0.2 M solution.

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. To the stirred solution, add trifluoroacetic acid (TFA). A common concentration range for TFA in DCM is 25-50% (v/v).[5][6] For this specific substrate, a 1:1 mixture of TFA and DCM can be effective.[7]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[3][5] The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the disappearance of the starting material.

  • Removal of Volatiles: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[3] To aid in the removal of residual TFA, the residue can be co-evaporated with a solvent like toluene or isopropanol.[7]

  • Work-up (Basification): Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).[3] This step is crucial to convert the amine trifluoroacetate salt to the free amine.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).[3]

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation of Product: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected 1-(4-aminobutyl)piperazine as the free base. The final product should be characterized by appropriate analytical methods (e.g., NMR, MS) to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative parameters for the TFA deprotection of this compound.

ParameterValue/RangeNotes
Starting Material This compound1.0 equivalent
Reagent Trifluoroacetic acid (TFA)-
Solvent Dichloromethane (DCM)Anhydrous
TFA Concentration 25-50% (v/v) in DCM[5]A 1:1 ratio of TFA:DCM is often used[7]
Reaction Temperature 0 °C to Room TemperatureInitial addition at 0 °C, then warmed to RT
Reaction Time 1 - 4 hours[3][5]Monitor by TLC or LC-MS for completion
Work-up Base Saturated aq. NaHCO₃Added until pH > 8
Extraction Solvent Dichloromethane (DCM)3 extractions

Visualizations

Experimental Workflow Diagram:

TFA_Deprotection_Workflow Workflow for TFA Deprotection of this compound cluster_reaction Reaction cluster_workup Work-up A Dissolve this compound in anhydrous DCM B Cool to 0 °C A->B C Add TFA (25-50% in DCM) B->C D Stir at room temperature (1-4 h) Monitor by TLC/LC-MS C->D E Concentrate under reduced pressure D->E Reaction Complete F Neutralize with sat. aq. NaHCO₃ E->F G Extract with DCM F->G H Wash with brine G->H I Dry over Na₂SO₄ H->I J Filter and concentrate I->J K 1-(4-aminobutyl)piperazine (Free Base) J->K Final Product

Caption: Workflow for TFA Deprotection.

Signaling Pathway Diagram (Reaction Mechanism):

Boc_Deprotection_Mechanism Mechanism of TFA-Mediated Boc Deprotection A Boc-Protected Amine B Protonation of Carbonyl (TFA) A->B + H⁺ (from TFA) C Formation of tert-Butyl Cation & Carbamic Acid B->C Elimination D Decarboxylation C->D Spontaneous E Free Amine D->E - CO₂ F Protonated Amine (TFA Salt) E->F + H⁺ (from TFA)

Caption: Boc Deprotection Mechanism.

References

Application Notes and Protocols for the Synthesis of PROTACs Utilizing a 1-(4-Boc-aminobutyl)piperazine Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) that incorporate the 1-(4-Boc-aminobutyl)piperazine linker. This versatile linker offers a balance of rigidity and flexibility, often contributing to favorable physicochemical properties and potent degradation activity. This document outlines the mechanism of action of PROTACs, detailed synthetic protocols, methods for biological evaluation, and representative data.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's native ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][2] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By inducing the formation of a ternary complex between the POI and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4] This event-driven, catalytic mechanism allows for the elimination of target proteins, including those traditionally considered "undruggable."[5]

The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex.[6] Piperazine-containing linkers, such as this compound, are frequently employed to impart conformational rigidity, which can be advantageous for productive ternary complex formation.[2][7] The Boc-protected amine allows for a modular and sequential synthetic approach.

Mechanism of Action and Experimental Workflow

The general mechanism of PROTAC-mediated protein degradation is a catalytic cycle involving the formation of a ternary complex, ubiquitination of the target protein, and subsequent proteasomal degradation.[8] The PROTAC is then released to engage another target protein molecule.[5]

A typical experimental workflow for the development and characterization of a novel PROTAC involves its synthesis and purification, followed by a series of in vitro and cellular assays to confirm its mechanism of action and assess its potency and efficacy.[3][9]

Signaling Pathways

The biological consequence of PROTAC-mediated protein degradation is the downregulation of signaling pathways controlled by the target protein. For instance, a PROTAC targeting the Androgen Receptor (AR) would inhibit androgen-driven gene transcription, which is critical for the growth of prostate cancer cells.[10][11] Dihydrotestosterone (DHT) binding to AR leads to its nuclear translocation, dimerization, and activation of target genes.[10] An AR-targeting PROTAC would induce the degradation of AR, thereby preventing these downstream signaling events.[10]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC Molecule PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Poly_Ub_POI->PROTAC Release & Recycle Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation s1 PROTAC Synthesis s2 Purification (HPLC) s1->s2 s3 Structural Confirmation (LC-MS, NMR) s2->s3 b1 Ternary Complex Formation Assay (e.g., NanoBRET) s3->b1 b2 Target Degradation Assay (Western Blot) s3->b2 b3 Dose-Response Analysis (DC50 & Dmax) b2->b3 b4 Cell Viability Assay (e.g., MTT/MTS) b3->b4 b5 Selectivity Profiling b4->b5

A typical experimental workflow for evaluating PROTACs.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR Androgen Receptor (AR) DHT->AR AR_DHT AR-DHT Complex AR->AR_DHT HSP HSP AR_HSP AR-HSP Complex HSP->AR_HSP AR_HSP->AR AR_dimer AR Dimer AR_DHT->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Degradation AR Degradation AR_dimer->Degradation Gene_Transcription Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth PROTAC_AR AR-targeting PROTAC PROTAC_AR->AR_dimer Induces Degradation->ARE Blocks

Androgen Receptor (AR) signaling pathway and PROTAC intervention.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound Linker

This protocol describes a modular, three-step synthesis of a PROTAC targeting BRD4, using the well-characterized inhibitor JQ1 as the warhead and a ligand for the von Hippel-Lindau (VHL) E3 ligase.

Step 1: Coupling of JQ1-acid to the Linker

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve JQ1-carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Coupling Reagents: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) to the solution.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise while stirring.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the JQ1-linker-Boc intermediate.

Step 2: Boc Deprotection

  • Reaction Setup: Dissolve the purified JQ1-linker-Boc intermediate from Step 1 in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor for the disappearance of the starting material by LC-MS.

  • Work-up: Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporate with a solvent like methanol or DCM to help remove residual TFA. The resulting amine TFA salt is often used directly in the next step without further purification.

Step 3: Coupling of VHL Ligand to the JQ1-Linker Intermediate

  • Reaction Setup: In a separate flask under a nitrogen atmosphere, dissolve the amine intermediate from Step 2 (1.0 eq) and the VHL ligand-carboxylic acid (1.1 eq) in anhydrous DMF.

  • Coupling Reagents & Base: Add HATU (1.2 eq) and DIPEA (3.0-4.0 eq, to neutralize the TFA salt and catalyze the reaction).

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, perform the same work-up procedure as in Step 1. Purify the final crude PROTAC molecule by preparative HPLC to achieve high purity (>95%). Characterize the final product by LC-MS and NMR.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells after PROTAC treatment.[3][4]

  • Cell Culture and Treatment: Seed cells (e.g., HeLa or a relevant cancer cell line) in 6-well plates to be in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight, then treat with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a defined period (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape cells and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.[12]

Protocol 3: Cell Viability Assay (MTS/MTT Assay)

This assay determines the effect of the PROTAC on cell proliferation and health.[6][13][14]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.

  • Signal Measurement: For MTS assays, measure the absorbance at 490 nm. For MTT assays, first add a solubilization solution and then measure the absorbance.

  • Data Analysis: Plot the absorbance (proportional to the number of viable cells) against the PROTAC concentration to determine the IC₅₀ value (half-maximal inhibitory concentration).

Data Presentation

The following tables present representative quantitative data for a hypothetical BRD4-targeting PROTAC synthesized using a piperazine-based linker, similar to the one described in this application note.

Table 1: In Vitro Degradation of BRD4

PROTAC Concentration (nM)% BRD4 Remaining (Normalized to Vehicle)
0 (Vehicle)100
185
1048
5015
1008
50010
100012

Table 2: Quantitative Parameters for BRD4 PROTAC

ParameterValueDescription
DC₅₀ 15 nMConcentration for 50% protein degradation.[9]
Dₘₐₓ >95%Maximum observed protein degradation.[9]
IC₅₀ (Cell Viability) 250 nMConcentration for 50% inhibition of cell viability.

Note: The data presented are for illustrative purposes only and may not be representative of all PROTACs synthesized with this linker.

Conclusion

The this compound linker is a valuable building block for the modular synthesis of potent PROTACs. The protocols provided herein offer a framework for the successful synthesis, purification, and biological characterization of these novel protein degraders. The systematic evaluation of degradation potency, efficacy, and cellular effects is crucial for the development of new therapeutics based on targeted protein degradation.

References

Application of 1-(4-Boc-aminobutyl)piperazine in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The field of targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the body's own cellular machinery to selectively eliminate target proteins. 1-(4-Boc-aminobutyl)piperazine is a versatile chemical building block that has found significant application in the synthesis of PROTACs, primarily as a component of the linker that connects the target protein-binding ligand to the E3 ubiquitin ligase-binding ligand.

The incorporation of a piperazine moiety, derived from this compound, into the PROTAC linker offers several advantages. The piperazine ring introduces a degree of rigidity to the linker, which can be crucial for optimizing the spatial orientation of the two binding ligands and facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] This ternary complex formation is the critical first step in the PROTAC mechanism of action, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Furthermore, the basic nature of the piperazine nitrogen atoms can enhance the aqueous solubility of the PROTAC molecule, a key physicochemical property for drug development. The Boc (tert-butyloxycarbonyl) protecting group on the aminobutyl side chain of this compound allows for a modular and controlled synthetic approach. This enables the sequential attachment of the target-binding and E3 ligase-binding moieties, providing flexibility in the design and synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.

A notable application of this building block is in the development of PROTACs targeting Bromodomain and Extra-Terminal domain (BET) proteins, such as BRD4.[2][3] BRD4 is a key epigenetic reader protein involved in the regulation of oncogenes like c-Myc, making it an attractive target for cancer therapy.[4][5] PROTACs incorporating a this compound-derived linker have been shown to effectively induce the degradation of BRD4, leading to downstream anti-proliferative effects in cancer cells.

Signaling Pathway of PROTAC-Mediated BRD4 Degradation

PROTACs targeting BRD4 function by inducing its proximity to an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL). This leads to the ubiquitination of BRD4 and its subsequent degradation by the 26S proteasome. The degradation of BRD4 results in the downregulation of its target genes, including the master oncogene c-Myc, thereby inhibiting cancer cell proliferation and inducing apoptosis.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment cluster_downstream Downstream Effects PROTAC BRD4 PROTAC (with piperazine linker) Ternary_Complex BRD4-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex Ub_BRD4 Poly-ubiquitinated BRD4 cMyc c-Myc Expression E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ub Transfer Ubiquitin->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition & Degradation Degraded_BRD4 Degraded BRD4 (Peptides) Proteasome->Degraded_BRD4 Degraded_BRD4->cMyc Downregulation Cell_Proliferation Cancer Cell Proliferation cMyc->Cell_Proliferation Inhibition Apoptosis Apoptosis Cell_Proliferation->Apoptosis Induction

Caption: PROTAC-mediated degradation of BRD4 and its downstream signaling effects.

Quantitative Data Summary

The following table summarizes representative quantitative data for a hypothetical BRD4-targeting PROTAC incorporating a piperazine-containing linker derived from this compound. The data is based on typical values observed for potent BRD4 degraders.

ParameterValueCell LineReference
DC50 (Degradation)5 - 60 nMMDA-MB-231[6]
Dmax (Degradation)> 90%MDA-MB-231[6]
IC50 (Proliferation)8.3 pM - 62 pMMV-4-11, MOLM-13[7]

Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achieved. IC50 is the concentration of the PROTAC required to inhibit 50% of cell proliferation. These values are highly dependent on the specific PROTAC molecule, cell line, and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of a Representative BRD4-Targeting PROTAC

This protocol describes a general synthetic route for a BRD4-targeting PROTAC using this compound, a JQ1 derivative as the BRD4 ligand, and a pomalidomide derivative as the CRBN E3 ligase ligand.

Synthesis_Workflow Start Starting Materials: - JQ1-COOH - this compound - Pomalidomide-linker-COOH Step1 Step 1: Coupling of JQ1-COOH and This compound Start->Step1 Step3 Step 3: Coupling of Intermediate 2 and Pomalidomide-linker-COOH Start->Step3 Intermediate1 Intermediate 1: JQ1-(aminobutyl)piperazine-Boc Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 Intermediate 2: JQ1-(aminobutyl)piperazine-NH2 Step2->Intermediate2 Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Purification Purification and Characterization (HPLC, LC-MS, NMR) Final_PROTAC->Purification

Caption: General synthetic workflow for a BRD4-targeting PROTAC.

Step 1: Synthesis of JQ1-(4-aminobutyl)piperazin-1-yl)-Boc

  • Dissolve JQ1-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add a coupling reagent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified JQ1-(4-aminobutyl)piperazin-1-yl)-Boc from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene (3x) to remove residual TFA, yielding the amine intermediate.

Step 3: Final PROTAC Synthesis

  • Dissolve the pomalidomide-linker-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.

  • Add a solution of the JQ1-(4-aminobutyl)piperazin-1-yl)amine intermediate from Step 2 (1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

  • Characterize the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Western Blot Analysis of BRD4 Degradation

This protocol outlines the steps to assess the degradation of BRD4 in cultured cells following treatment with a PROTAC.[8]

Western_Blot_Workflow Start Cell Seeding and PROTAC Treatment Step1 Cell Lysis and Protein Quantification Start->Step1 Step2 SDS-PAGE and Protein Transfer Step1->Step2 Step3 Immunoblotting Step2->Step3 Step4 Detection and Data Analysis Step3->Step4 Result Determination of DC50 and Dmax Step4->Result

References

Application of 1-(4-Boc-aminobutyl)piperazine in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Boc-aminobutyl)piperazine is a versatile bifunctional building block widely employed in medicinal chemistry. Its structure incorporates a piperazine ring, a common scaffold in many approved drugs, which can enhance aqueous solubility and modulate pharmacokinetic properties. The Boc-protected primary amine provides a stable handle for sequential chemical modifications, allowing for the controlled synthesis of complex molecules. This document provides detailed application notes and protocols for the use of this compound and its analogs in the development of selective dopamine receptor ligands, Proteolysis Targeting Chimeras (PROTACs), and anticonvulsant agents.

Application Note 1: Synthesis of Selective Dopamine D3 Receptor Ligands

The dysregulation of the dopaminergic system is implicated in various neuropsychiatric disorders. The dopamine D3 receptor (D3R) has emerged as a promising therapeutic target. The aminobutylpiperazine scaffold is a key component in the design of selective D3R antagonists. By coupling various carboxylic acids to the primary amine of the deprotected aminobutylpiperazine moiety, libraries of compounds can be synthesized and evaluated for their binding affinity and selectivity against the D2 receptor (D2R), which shares high homology with D3R.

Quantitative Data: Binding Affinities of Acylaminobutylpiperazine Derivatives at Dopamine D2 and D3 Receptors
Compound IDR Group (Aryl)D3R Kᵢ (nM)D2R Kᵢ (nM)Selectivity (D2R/D3R)
1 Phenyl5.4 ± 0.6290 ± 3054
2 2,3-Dichlorophenyl0.43 ± 0.0524 ± 256
3 2-Methoxyphenyl1.1 ± 0.16.0 ± 0.55.4
4 2-Naphthyl1.5 ± 0.257 ± 538
5 4-Biphenyl2.0 ± 0.348 ± 424

Data adapted from Mallareddy et al., J. Med. Chem. 2014, 57, 16, 7042–7060. The original study used a phthalimide-protected aminobutylpiperazine which is deprotected in situ. The data is representative of the final acylaminobutylpiperazine structure.

Experimental Protocols

Protocol 1.1: Synthesis of 4-(4-(1-(2,3-dichlorophenyl)piperazin-1-yl)butyl)aniline (Intermediate)

  • Alkylation: To a solution of 1-(2,3-dichlorophenyl)piperazine (1.0 eq) in acetonitrile, add N-(4-bromobutyl)phthalimide (1.2 eq) and potassium carbonate (2.0 eq).

  • Reflux the mixture for 16 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure to obtain the crude phthalimide-protected intermediate.

  • Deprotection: Dissolve the crude intermediate in ethanol.

  • Add hydrazine hydrate (5.0 eq) and reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Treat the residue with aqueous HCl and filter to remove the phthalhydrazide byproduct.

  • Basify the filtrate with aqueous NaOH and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired aminobutylpiperazine intermediate.

Protocol 1.2: Amide Coupling to Synthesize Final Ligand

  • Dissolve the desired carboxylic acid (e.g., imidazo[1,2-a]pyridine-2-carboxylic acid) (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of the aminobutylpiperazine intermediate from Protocol 1.1 (1.0 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 12-16 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final compound.

Diagrams

G cluster_synthesis Synthesis of D3R Ligands ArylPiperazine Arylpiperazine Alkylation Alkylation ArylPiperazine->Alkylation Bromobutylphthalimide N-(4-Bromobutyl)phthalimide Bromobutylphthalimide->Alkylation Intermediate1 Phthalimide-Protected Intermediate Alkylation->Intermediate1 Deprotection Deprotection Intermediate1->Deprotection Hydrazine Hydrazine Hydrate Hydrazine->Deprotection Aminobutylpiperazine Aminobutylpiperazine Intermediate Deprotection->Aminobutylpiperazine Coupling Amide Coupling (HATU, DIPEA) Aminobutylpiperazine->Coupling CarboxylicAcid Carboxylic Acid CarboxylicAcid->Coupling FinalProduct Selective D3R Ligand Coupling->FinalProduct

Caption: Synthetic workflow for selective D3R ligands.

G cluster_pathway Dopamine D2/D3 Receptor Signaling Dopamine Dopamine D2R_D3R D2/D3 Receptor (GPCR) Dopamine->D2R_D3R Binds Gi_o Gαi/o D2R_D3R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CellularResponse Cellular Response (e.g., Ion channel regulation) PKA->CellularResponse Phosphorylates

Caption: Simplified D2/D3 receptor signaling pathway.

Application Note 2: this compound as a Linker in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. The linker connecting the POI-binding and E3-binding ligands is crucial for the efficacy of the PROTAC. The 1-(4-aminobutyl)piperazine moiety provides a semi-rigid linker that can improve solubility and influence the formation of a productive ternary complex between the POI and the E3 ligase.

Quantitative Data: Activity of an ERK1/2 PROTAC with a Piperazine-Containing Linker
Compound IDTargetE3 Ligase LigandDC₅₀ (nM)Cytotoxic IC₅₀ (µM)
B1-10J ERK1/2CRBN Ligand1022.2

Data adapted from Li et al., Pharmaceuticals 2023, 16(11), 1599. The study synthesized a series of PROTACs where a piperazine group was incorporated into the linker to connect to the ERK1/2 ligand.

Experimental Protocols

Protocol 2.1: General Synthesis of a PROTAC using this compound

  • Step A: Coupling of POI Ligand to the Linker

    • Dissolve the POI ligand containing a carboxylic acid functionality (1.0 eq) in anhydrous DMF.

    • Add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

    • Stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid.

    • Add this compound (1.0 eq) to the reaction mixture.

    • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

    • Work up the reaction by diluting with an organic solvent (e.g., ethyl acetate) and washing with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer, concentrate, and purify the Boc-protected intermediate by flash chromatography.

  • Step B: Boc Deprotection

    • Dissolve the purified intermediate from Step A in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (20-50% v/v in DCM) and stir at room temperature for 1-2 hours.[1]

    • Monitor the deprotection by LC-MS.

    • Remove the solvent and excess TFA under reduced pressure. The resulting amine TFA salt is often used directly in the next step.

  • Step C: Coupling of E3 Ligase Ligand

    • In a separate flask, dissolve the E3 ligase ligand with a carboxylic acid functionality (1.1 eq) in anhydrous DMF.

    • Activate the carboxylic acid with HATU (1.2 eq) and DIPEA (3.0-4.0 eq, to neutralize the TFA salt and catalyze the reaction).

    • Add the deprotected amine intermediate from Step B to the activated E3 ligase ligand solution.

    • Stir at room temperature for 4-12 hours.

    • Work up and purify the final PROTAC molecule, typically by preparative HPLC.

Diagrams

G cluster_protac_synthesis PROTAC Synthesis Workflow POI_Ligand POI Ligand (-COOH) Coupling1 Amide Coupling POI_Ligand->Coupling1 Boc_Linker This compound Boc_Linker->Coupling1 Intermediate_Boc Boc-Protected Intermediate Coupling1->Intermediate_Boc Deprotection Boc Deprotection (TFA) Intermediate_Boc->Deprotection Intermediate_Amine Amine Intermediate Deprotection->Intermediate_Amine Coupling2 Amide Coupling Intermediate_Amine->Coupling2 E3_Ligand E3 Ligase Ligand (-COOH) E3_Ligand->Coupling2 PROTAC Final PROTAC Coupling2->PROTAC

Caption: General workflow for PROTAC synthesis.

G cluster_protac_moa PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Recycling Recycling PROTAC->Recycling Released POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Degradation Degradation Ub_POI->Degradation Proteasome 26S Proteasome Proteasome->Degradation

Caption: PROTAC-mediated protein degradation cycle.

Application Note 3: Synthesis of Piperazine-Derived Mannich Bases as Anticonvulsant Agents

Piperazine derivatives are known to possess a wide range of biological activities, including anticonvulsant properties. The Mannich reaction is a powerful tool for C-C bond formation and the introduction of an aminomethyl group. N-Boc-piperazine can be used as the amine component in a Mannich reaction with an aromatic amine and formaldehyde. Subsequent deprotection of the Boc group yields piperazine-derived Mannich bases that can be screened for their anticonvulsant activity.

Quantitative Data: Anticonvulsant Activity of a Piperazine-Derived Mannich Base
Compound IDTest ModelResult
1a Subcutaneous Pentylenetetrazole (PTZ)Good protection against seizures
1c Maximal Electroshock (MES)Good protection against seizures

Data from Prasanthi et al., Journal of Global Trends in Pharmaceutical Sciences, 2014, 5(1), 1480-1484. The report indicates significant protection but does not provide specific quantitative values like ED₅₀.

Experimental Protocols

Protocol 3.1: Synthesis of N-((piperazin-1-yl)methyl)benzenamine Derivatives

  • Mannich Reaction:

    • Dissolve N-Boc-piperazine (0.01 mol, 1.86 g) and the desired aniline derivative (e.g., aniline, 0.01 mol) in ethanol.

    • To the stirred reaction mixture, add formalin (37%, 1 mL).

    • Reflux the mixture for 5 hours, monitoring the reaction by TLC.

    • After completion, pour the reaction mixture into ice water.

    • Filter the resulting precipitate to collect the Boc-protected Mannich base.

  • Boc Deprotection:

    • Dissolve the Boc-protected Mannich base from the previous step in 6N HCl (60 mL).

    • Wash the acidic solution with diethyl ether (3 x 50 mL) to remove non-polar impurities.

    • Basify the aqueous phase to pH 11 with solid potassium hydroxide (KOH).

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final deprotected Mannich base.

Diagrams

G cluster_mannich_synthesis Synthesis of Piperazine Mannich Bases Boc_Piperazine N-Boc-Piperazine Mannich_Reaction Mannich Reaction Boc_Piperazine->Mannich_Reaction Aniline Aniline Derivative Aniline->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Boc_Mannich_Base Boc-Protected Mannich Base Mannich_Reaction->Boc_Mannich_Base Deprotection Boc Deprotection (HCl, KOH) Boc_Mannich_Base->Deprotection Final_Product Piperazine Mannich Base Deprotection->Final_Product

Caption: Synthesis of anticonvulsant Mannich bases.

G cluster_anticonvulsant_logic Anticonvulsant Agent Development Logic Scaffold Piperazine Scaffold Reaction Mannich Reaction Scaffold->Reaction Starting Material Library Library of Derivatives Reaction->Library Generates Screening Biological Screening (PTZ, MES models) Library->Screening Tested in SAR Structure-Activity Relationship (SAR) Library->SAR Informs Active_Compound Active Anticonvulsant Compound Screening->Active_Compound Identifies Active_Compound->SAR Informs Lead_Opt Lead Optimization SAR->Lead_Opt Guides

Caption: Logic for anticonvulsant drug discovery.

References

Application Notes and Protocols for the Functionalization of the Free Amine in 1-(4-Boc-aminobutyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Boc-aminobutyl)piperazine is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure features a primary amine protected by a tert-butyloxycarbonyl (Boc) group and a free secondary amine within the piperazine ring. This arrangement allows for selective functionalization at the piperazine nitrogen, enabling the synthesis of diverse molecular scaffolds. The subsequent removal of the Boc group under acidic conditions unmasks the primary amine for further elaboration, providing a versatile platform for creating complex molecules with potential therapeutic applications.[1][2] The piperazine moiety is a privileged scaffold found in numerous FDA-approved drugs, where it often serves to modulate physicochemical properties or act as a linker to orient pharmacophoric groups.[3][4][5][6]

These application notes provide a detailed overview of common and effective methods for the functionalization of the free secondary amine of this compound, including N-acylation, N-alkylation, and reductive amination.

Reaction Workflow

The general strategy for the selective functionalization of this compound involves the modification of the secondary piperazine amine, followed by the optional deprotection of the Boc-protected primary amine.

Functionalization_Workflow cluster_main A This compound B Functionalization (Acylation, Alkylation, Reductive Amination) A->B Reagents/Conditions C Functionalized Intermediate B->C D Boc Deprotection (e.g., TFA, HCl) C->D Acid E Final Product with Free Primary Amine D->E Orthogonality cluster_main cluster_functionalization Functionalization Conditions cluster_deprotection Deprotection Conditions Start This compound BocGroup Boc Group Start->BocGroup SecondaryAmine Secondary Amine Start->SecondaryAmine Acylation N-Acylation (Base, Nu:) Alkylation N-Alkylation (Base, Nu:) ReductiveAmination Reductive Amination (Mildly Acidic/Neutral) Acid Strong Acid (TFA, HCl) BocGroup->Acylation Stable BocGroup->Alkylation Stable BocGroup->ReductiveAmination Stable BocGroup->Acid Cleaved SecondaryAmine->Acylation Reacts SecondaryAmine->Alkylation Reacts SecondaryAmine->ReductiveAmination Reacts SecondaryAmine->Acid Protonated

References

Application Notes and Protocols for Solid-Phase Synthesis Using 1-(4-Boc-aminobutyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Boc-aminobutyl)piperazine is a versatile bifunctional building block for solid-phase synthesis (SPS), particularly in the construction of peptidomimetics, constrained peptides, and other complex molecular architectures. Its unique structure, featuring a piperazine core for conformational rigidity, a primary amine for chain elongation, and a Boc-protected amine for orthogonal derivatization, makes it a valuable tool in drug discovery and development. The piperazine moiety can act as a scaffold to mimic peptide turns or introduce specific pharmacophoric elements, while the aminobutyl linker provides flexibility and spacing.

These application notes provide detailed protocols for the incorporation of this compound into peptide or small molecule sequences on a solid support using standard Boc/Bzl solid-phase synthesis strategies.

Core Applications

The incorporation of the this compound moiety can serve several strategic purposes in medicinal chemistry and chemical biology:

  • Scaffold for Peptidomimetics : The piperazine ring can replace or modify the peptide backbone, influencing the molecule's three-dimensional structure and its interaction with biological targets. This can lead to synthetic analogues with enhanced properties such as increased stability against enzymatic degradation and improved bioavailability.[1]

  • Introduction of Conformational Constraints : The rigid piperazine ring can induce specific turn conformations in a peptide chain, which can be crucial for receptor binding and biological activity.[1] By restricting the conformational freedom of a peptide, it is possible to pre-organize it into a bioactive conformation, potentially increasing its affinity and selectivity for a target.

  • Development of Novel Linkers and Spacers : The aminobutylpiperazine structure can be used as a flexible linker in the design of various chemical probes, bioconjugates, or in combinatorial libraries.

  • Synthesis of Biologically Active Compounds : The piperazine motif is a common feature in many biologically active compounds, including those targeting G protein-coupled receptors (GPCRs) and central nervous system (CNS) agents.[1]

Data Presentation

While specific quantitative data for the solid-phase synthesis of this compound is not extensively available in the literature, the following table summarizes typical efficiencies for the incorporation of the structurally similar N-Boc-piperazine, which can serve as a benchmark.[1] Yields are highly dependent on the specific sequence and coupling conditions.

ParameterTypical Efficiency/YieldNotes
Initial Scaffold Loading on Resin80 - 95%Dependent on the resin and immobilization strategy.[1]
Boc Deprotection Efficiency (per step)>99%Can be monitored by qualitative tests like the Chloranil test for secondary amines.[1]
Coupling Efficiency (per step)95 - 99%May require double coupling or optimized reagents for sterically hindered partners.[1]
Overall Crude Product Yield50 - 70%Dependent on the number of synthetic cycles and the nature of the sequence.[1]
Crude Product Purity (by HPLC)40 - 60%Purification is typically required to isolate the target compound.[1]
Final Purified Product Yield15 - 30%Highly dependent on the efficiency of the purification process.[1]

Experimental Protocols

The following protocols describe the manual solid-phase synthesis for incorporating this compound into a growing chain on a solid support. These protocols are based on established Boc/Bzl chemistry.

Protocol 1: Immobilization of an Initial Amino Acid on Wang Resin

This protocol describes the loading of the first Boc-protected amino acid onto a Wang resin.

Materials:

  • Wang Resin

  • Boc-protected amino acid (e.g., Boc-Gly-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 1 hour in a reaction vessel.

  • Reagent Preparation: In a separate vial, dissolve the Boc-protected amino acid (2-4 equivalents relative to resin loading) and a catalytic amount of DMAP (0.1 equivalents) in a minimal amount of DMF.

  • Activation and Coupling: Add DIC (2-4 equivalents) to the amino acid solution and pre-activate for 5-10 minutes. Add the activated amino acid solution to the swollen resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).

  • Drying: Dry the resin under vacuum.

Resin Wang Resin Swell Swell in DMF Resin->Swell Couple Couple Boc-AA-OH (DIC, DMAP) Swell->Couple Wash Wash (DMF, DCM, MeOH) Couple->Wash Dry Dry Resin Wash->Dry

Caption: Workflow for initial amino acid loading on Wang resin.

Protocol 2: Chain Elongation Cycle (Boc Deprotection and Amino Acid Coupling)

This cycle is repeated for each subsequent amino acid to be added to the peptide chain.

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Boc-protected amino acid

  • Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes.

    • Drain and repeat the treatment with fresh 50% TFA in DCM for 20 minutes.[1]

    • Wash the resin thoroughly with DCM (5 times).

  • Neutralization:

    • Wash the resin with 10% DIPEA in DMF (2 times, 5 minutes each).[1]

    • Wash the resin with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Monitoring: Perform a Kaiser test or Chloranil test to confirm the completion of the coupling. Repeat the coupling step if necessary.

Start Boc-Peptide-Resin Swell Swell in DCM Start->Swell Deprotect Boc Deprotection (50% TFA in DCM) Swell->Deprotect Wash_DCM Wash (DCM) Deprotect->Wash_DCM Neutralize Neutralize (10% DIPEA in DMF) Wash_DCM->Neutralize Wash_DMF1 Wash (DMF) Neutralize->Wash_DMF1 Couple Couple next Boc-AA (HBTU/HOBt/DIPEA) Wash_DMF1->Couple Wash_DMF2 Wash (DMF/DCM) Couple->Wash_DMF2 End Boc-Peptide(n+1)-Resin Wash_DMF2->End

Caption: Standard Boc-SPPS chain elongation cycle.

Protocol 3: Incorporation of this compound

This protocol describes the coupling of the title compound to a free carboxylic acid on the resin-bound peptide.

Materials:

  • Peptide-resin with a deprotected N-terminal amino acid

  • This compound

  • Coupling reagents (e.g., DIC/HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Ensure the N-terminal Boc group of the preceding amino acid has been removed according to Protocol 2.

  • Reagent Preparation: In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Activation and Coupling: Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes. Add the activated solution to the resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: Drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Monitoring: Monitor the coupling reaction using a suitable test (e.g., Chloranil test). Recoupling may be necessary if the reaction is incomplete.

Protocol 4: Final Cleavage and Deprotection

This protocol describes the cleavage of the final product from the resin with simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Fully synthesized peptide-resin

  • Cleavage cocktail: e.g., Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)[1]

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Wash the dried peptide-resin with DCM (3 times) and dry it under vacuum for at least 1 hour.

  • Cleavage: Add the cleavage cocktail (10 mL per gram of resin) to the resin in a sealed reaction vessel. Agitate the mixture at room temperature for 2-3 hours.[1]

  • Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small volume of fresh cleavage cocktail (2 times). Combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise to a centrifuge tube containing cold diethyl ether (10-fold volume). A white precipitate of the crude product should form.[1]

  • Purification:

    • Centrifuge the mixture and decant the ether.

    • Wash the crude product with cold diethyl ether (2 times).

    • Dry the crude product under vacuum.

    • Analyze the crude product by analytical HPLC and mass spectrometry.

    • Purify the crude product by preparative reverse-phase HPLC to obtain the final product.

Start Final Peptide-Resin Cleavage Cleavage with TFA/TIS/Water Start->Cleavage Filter Filter and Collect Filtrate Cleavage->Filter Precipitate Precipitate in Cold Diethyl Ether Filter->Precipitate Centrifuge Centrifuge and Decant Precipitate->Centrifuge Wash Wash with Ether Centrifuge->Wash Dry Dry Crude Product Wash->Dry Analyze Analyze (HPLC, MS) Dry->Analyze Purify Purify (Prep-HPLC) Analyze->Purify End Purified Product Purify->End

Caption: General workflow for final cleavage and purification.

Conclusion

The use of this compound in solid-phase synthesis offers a powerful strategy for the rational design of peptidomimetics and other complex molecules with potential therapeutic applications. The protocols outlined in this document, based on well-established Boc-SPPS methodologies for structurally related compounds, provide a solid foundation for the successful incorporation of this versatile building block. Researchers are encouraged to optimize reaction conditions and monitor coupling and deprotection steps carefully to ensure the synthesis of high-purity final products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Boc-aminobutyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Boc-aminobutyl)piperazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired Mono-substituted Product

Question: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve the yield?

Answer: Low yields can stem from several factors, primarily related to reaction conditions and the purity of starting materials.

  • Suboptimal Reaction Temperature: Many N-alkylation reactions require heating to proceed at a sufficient rate. If the reaction is too slow, consider increasing the temperature. However, excessively high temperatures can lead to degradation of reactants or products.

  • Poor Solubility of Reagents: Ensure that all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider switching to a more polar aprotic solvent like DMF.

  • Inactive or Poisoned Catalyst (if applicable): In catalytic reactions, such as reductive amination, the catalyst's activity is crucial. Ensure the catalyst is fresh and that the reagents and solvents are anhydrous and free of impurities that could act as catalyst poisons.

  • Incomplete Reaction: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction stalls, it could be due to the reasons mentioned above or a reversible reaction equilibrium.

Issue 2: Significant Formation of 1,4-bis(4-Boc-aminobutyl)piperazine Byproduct

Question: I am observing a significant amount of the di-substituted byproduct in my reaction mixture. How can I favor the formation of the mono-substituted product?

Answer: The formation of the 1,4-disubstituted piperazine is a common challenge due to the similar reactivity of both nitrogen atoms in piperazine. Several strategies can be employed to enhance mono-selectivity:

  • Use of a Mono-protected Piperazine: The most effective method is to start with a mono-protected piperazine, such as N-Boc-piperazine. The Boc group deactivates one nitrogen atom, directing the alkylation to the unprotected secondary amine.[1]

  • Control of Stoichiometry: If using unprotected piperazine, employing a significant excess of piperazine relative to the alkylating agent (e.g., tert-butyl (4-bromobutyl)carbamate) can statistically favor mono-alkylation.[1]

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the piperazine solution helps to maintain a low concentration of the electrophile, reducing the probability of a second alkylation occurring on the already mono-substituted product.[1]

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate pure this compound from the reaction mixture. What purification strategies are recommended?

Answer: The basic nature of the piperazine moiety can present challenges during purification.

  • Acid-Base Extraction: The product's basicity can be exploited for purification. During aqueous workup, if the product remains in the aqueous layer, it is likely protonated. Basifying the aqueous layer to a pH of 9.5-12 with a base like sodium carbonate or sodium hydroxide will deprotonate the piperazine nitrogens, increasing its solubility in organic solvents like dichloromethane or ethyl acetate, thus facilitating extraction.

  • Column Chromatography: Flash column chromatography on silica gel is a standard method for purifying piperazine derivatives. A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane), often with a small amount of a basic modifier like triethylamine or ammonium hydroxide, can effectively separate the mono- and di-substituted products, as well as other impurities.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproduct is typically the 1,4-bis(4-Boc-aminobutyl)piperazine , which arises from the di-alkylation of the piperazine ring. Other potential byproducts depend on the specific synthetic route and reagents used. For example, if using an alkyl halide like tert-butyl (4-bromobutyl)carbamate, elimination reactions can lead to the formation of tert-butyl but-3-en-1-ylcarbamate . If starting with N-Boc-piperazine, unreacted starting material will also be present.

Q2: Which synthetic route is preferred for the synthesis of this compound to minimize byproducts?

A2: The use of a mono-protected piperazine, such as N-Boc-piperazine , followed by N-alkylation or reductive amination is generally the preferred route for controlling selectivity and minimizing the formation of di-substituted byproducts.[1]

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective techniques for monitoring the reaction. TLC can quickly indicate the consumption of starting materials and the formation of new products. LC-MS provides more detailed information, including the mass of the products, which helps in identifying the desired product and potential byproducts.

Q4: What are the optimal reaction conditions for the N-alkylation of N-Boc-piperazine?

A4: Optimal conditions can vary depending on the specific alkylating agent. Generally, the reaction is carried out in a polar aprotic solvent such as acetonitrile or DMF, in the presence of a mild base like potassium carbonate or triethylamine to neutralize the acid generated during the reaction. The reaction temperature typically ranges from room temperature to reflux, and the reaction time can vary from a few hours to overnight.

Experimental Protocols

Two common synthetic routes for the preparation of this compound are outlined below.

Protocol 1: N-Alkylation of Piperazine with tert-Butyl (4-bromobutyl)carbamate

This protocol favors mono-alkylation by using an excess of piperazine.

  • Materials:

    • Piperazine

    • tert-Butyl (4-bromobutyl)carbamate

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • To a solution of piperazine (5-10 equivalents) in acetonitrile, add potassium carbonate (2 equivalents).

    • Slowly add a solution of tert-butyl (4-bromobutyl)carbamate (1 equivalent) in acetonitrile to the piperazine mixture at room temperature with vigorous stirring.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation of N-Boc-piperazine

This protocol ensures mono-alkylation by using a protected piperazine.

  • Materials:

    • N-Boc-piperazine

    • tert-Butyl (4-bromobutyl)carbamate

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • To a solution of N-Boc-piperazine (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

    • Add tert-butyl (4-bromobutyl)carbamate (1.1 equivalents) to the mixture.

    • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the N-Boc-piperazine is consumed.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by flash column chromatography.

    • The Boc group on the piperazine nitrogen can be subsequently removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) if the final product requires a free secondary amine.

Data Presentation

Table 1: Comparison of Strategies for Selective Mono-alkylation of Piperazine

StrategyKey ParametersTypical Mono- to Di-alkylation RatioAdvantagesDisadvantages
Excess Piperazine 5-10 equivalents of piperazine relative to alkylating agentModerate to GoodOne-step reaction; cost-effective if piperazine is inexpensive.Requires removal of large excess of piperazine; purification can be challenging.
Mono-protected Piperazine (e.g., N-Boc) 1:1.1 ratio of N-Boc-piperazine to alkylating agentExcellentHigh selectivity for mono-alkylation; cleaner reaction profile.Requires an additional protection and deprotection step, adding to the overall synthesis length.
Slow Addition of Alkylating Agent Dropwise addition over several hoursImprovedCan be combined with other strategies to enhance selectivity.May not be sufficient on its own to completely suppress di-alkylation.

Visualizations

experimental_workflow_1 cluster_0 Route 1: Excess Piperazine reactants1 Piperazine (excess) + tert-Butyl (4-bromobutyl)carbamate reaction1 N-Alkylation (K₂CO₃, CH₃CN, Reflux) reactants1->reaction1 workup1 Filtration & Concentration reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 This compound + 1,4-disubstituted byproduct purification1->product1

Workflow for mono-alkylation using excess piperazine.

experimental_workflow_2 cluster_1 Route 2: Mono-protected Piperazine reactants2 N-Boc-piperazine + tert-Butyl (4-bromobutyl)carbamate reaction2 N-Alkylation (K₂CO₃, CH₃CN, Reflux) reactants2->reaction2 workup2 Filtration & Concentration reaction2->workup2 purification2 Column Chromatography workup2->purification2 product2 1-(4-Boc-aminobutyl)-4-Boc-piperazine purification2->product2 deprotection Boc Deprotection (Acidic Conditions) product2->deprotection final_product This compound deprotection->final_product

Workflow using mono-protected N-Boc-piperazine.

logical_relationship start Synthesis of this compound issue1 Low Yield start->issue1 issue2 Di-substitution Byproduct start->issue2 issue3 Purification Difficulty start->issue3 cause1a Suboptimal Temperature issue1->cause1a cause1b Poor Solubility issue1->cause1b cause1c Inactive Catalyst issue1->cause1c cause2a Unprotected Piperazine issue2->cause2a cause2b Incorrect Stoichiometry issue2->cause2b cause2c Rapid Addition of Reagent issue2->cause2c cause3a Product is Protonated issue3->cause3a cause3b Co-elution of Impurities issue3->cause3b solution1a Optimize Temperature cause1a->solution1a solution1b Change Solvent cause1b->solution1b solution1c Use Fresh Catalyst/Reagents cause1c->solution1c solution2a Use N-Boc-piperazine cause2a->solution2a solution2b Use Excess Piperazine cause2b->solution2b solution2c Slow Reagent Addition cause2c->solution2c solution3a Basify During Workup cause3a->solution3a solution3b Optimize Chromatography (e.g., add base modifier) cause3b->solution3b

Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Purification of 1-(4-Boc-aminobutyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of 1-(4-Boc-aminobutyl)piperazine by column chromatography. It includes frequently asked questions, detailed troubleshooting, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: The purification strategy is primarily influenced by the compound's polarity, basicity, and solubility. This compound has a moderately polar structure due to the piperazine ring and the carbamate group, but also possesses non-polar features like the Boc group and the butyl chain. The two basic nitrogen atoms in the piperazine ring can strongly interact with acidic silica gel, which is a critical consideration for column chromatography.

Q2: Why does my this compound streak or "tail" on a silica gel TLC plate?

A2: Tailing is a common issue when dealing with basic compounds like piperazines on standard acidic silica gel. The basic nitrogen atoms in the piperazine ring can interact strongly and sometimes irreversibly with the acidic silanol groups (Si-OH) on the silica surface. This leads to poor separation, band broadening, and reduced recovery.

Q3: What is the general strategy to prevent tailing during column chromatography?

A3: The most effective strategy is to neutralize the acidic sites on the silica gel. This is typically achieved by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[1] A concentration of 1-3% TEA in the eluent is usually sufficient to significantly improve peak shape and recovery.[1]

Q4: Can I use a stationary phase other than silica gel?

A4: Yes. If your compound shows significant degradation or irreversible binding to silica gel even with a basic modifier, you can consider alternative stationary phases.[1][2] Options include:

  • Alumina (basic or neutral): This can be a good alternative for acid-sensitive compounds.

  • Florisil: A magnesium silicate-based adsorbent that is less acidic than silica.[2]

  • Reversed-Phase Silica (C18): For this method, you would use a polar mobile phase (like water/acetonitrile or water/methanol). This is an excellent option for purifying polar compounds.[1][3]

Physicochemical Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₁₃H₂₇N₃O₂[4][5]
Molecular Weight257.37 g/mol [4][5]
Topological Polar Surface Area53.6 Ų[4]
Hydrogen Bond Donors2[4]
Hydrogen Bond Acceptors4[4]
Rotatable Bond Count7[4]
Predicted pKaThe piperazine moiety makes the compound basic. The pKa values for the parent piperazine are ~9.7 and ~5.4.[6]

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with Basic Modifier

This protocol is the recommended starting point for the purification of this compound.

1. Materials:

  • Crude this compound
  • Silica gel (flash grade, 230-400 mesh)
  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

2. Mobile Phase Preparation:

  • Prepare an eluent mixture of Dichloromethane (DCM) and Methanol (MeOH). A starting point for TLC analysis is a 95:5 (v/v) DCM:MeOH mixture.
  • Add 1-2% triethylamine (TEA) to the mobile phase to prevent tailing (e.g., for 100 mL of eluent, use 94 mL DCM, 5 mL MeOH, and 1 mL TEA).

3. TLC Analysis:

  • Dissolve a small amount of the crude product in DCM or another suitable solvent.
  • Spot the crude mixture on a TLC plate and develop it using the prepared mobile phase.
  • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
  • Adjust the DCM:MeOH ratio to achieve an Rf value of 0.2-0.4 for the desired product.[1]

4. Column Preparation:

  • Select an appropriately sized flash column based on the amount of crude material.
  • Prepare a slurry of silica gel in the initial, less polar mobile phase.
  • Pack the column with the slurry, ensuring no air bubbles are trapped.
  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.

5. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (approx. 2-3 times the mass of the crude product).[7] Evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[7]
  • Wet Loading: Dissolve the crude product in the absolute minimum volume of the initial mobile phase.[7] Carefully pipette the solution onto the top of the column bed.

6. Elution and Fraction Collection:

  • Begin elution with the initial mobile phase.
  • If necessary, gradually increase the polarity by increasing the percentage of methanol (gradient elution) to elute the product.[2]
  • Collect fractions and monitor their composition by TLC.

7. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Purification Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (DCM/MeOH + 2% TEA) Solvent 2. Prepare Mobile Phase TLC->Solvent Column 3. Pack Silica Column Solvent->Column Load 4. Dry Load Crude Sample Column->Load Elute 5. Elute with Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Standard workflow for the purification of this compound.

Troubleshooting Guide

Issue 1: The product does not move from the baseline (Rf = 0).

Question Answer & Action
Is the mobile phase polar enough? Your eluent system is likely not polar enough to move the compound. Action: Gradually increase the percentage of the polar solvent (Methanol) in your mobile phase. Try a 90:10 or 85:15 DCM:MeOH mixture (with 2% TEA) for your next TLC analysis.
Did the compound decompose on the silica? Highly basic compounds can sometimes be unstable on silica gel.[2] Action: Test for stability by spotting the crude material on a TLC plate, letting it sit for 30-60 minutes, and then developing it. If a new baseline spot appears or streaking is severe, the compound is likely degrading. Consider switching to a less acidic stationary phase like alumina.[1]

Issue 2: The product elutes with a severe tail, even with TEA in the eluent.

Question Answer & Action
Is the concentration of the basic modifier sufficient? The 1-2% TEA may not be enough to neutralize all active sites, especially on a large column. Action: Increase the concentration of TEA to 3%. Alternatively, use a mobile phase containing ammonium hydroxide, such as DCM/MeOH/NH₄OH (e.g., 90:10:1).
Is the column overloaded? Loading too much crude material can lead to band broadening and tailing. Action: Reduce the amount of crude product relative to the amount of silica gel. A general rule is a 1:30 to 1:100 mass ratio of crude product to silica.

Issue 3: The separation between the product and an impurity is poor.

Question Answer & Action
Have you optimized the solvent system? The polarity difference between your product and the impurity might be too small in the current solvent system. Action: Try a different solvent system. For example, replace DCM with ethyl acetate or add a small amount of a third solvent to modulate selectivity. Fine-tune the solvent ratio to maximize the ΔRf on TLC.
Is the flow rate too fast? A high flow rate reduces the number of equilibrium events between the mobile and stationary phases, leading to poorer resolution.[7] Action: Reduce the flow rate during elution to allow for better separation.[7]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered Tailing Severe Tailing? Start->Tailing NoMove Product at Baseline? PoorSep Poor Separation? Tailing->PoorSep No IncreaseTEA Increase [TEA] to 3% or use NH4OH Tailing->IncreaseTEA Yes IncreasePolarity Increase % MeOH in Mobile Phase NoMove->IncreasePolarity Yes PoorSep->NoMove No OptimizeSolvent Optimize Solvent System (e.g., EtOAc/Hex/TEA) PoorSep->OptimizeSolvent Yes UseAlumina Switch to Alumina or C18 Reverse Phase IncreaseTEA->UseAlumina Still Tailing CheckDecomp Check for Decomposition on Silica Plate IncreasePolarity->CheckDecomp Still No Movement ReduceFlow Reduce Column Flow Rate OptimizeSolvent->ReduceFlow Still Poor

Caption: A decision tree for troubleshooting common column chromatography issues.

References

troubleshooting low yield in coupling reactions with 1-(4-Boc-aminobutyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in coupling reactions with 1-(4-Boc-aminobutyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in coupling reactions involving this compound?

Low yields can stem from several factors including, but not limited to:

  • Inefficient Coupling Reagent: The chosen coupling reagent may not be potent enough for the specific substrates being used.[1][2]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or solvent can significantly hinder the reaction.[1][3]

  • Presence of Moisture: Hydrolysis of activated intermediates due to moisture can reduce yield.[3]

  • Side Reactions: A variety of side reactions can consume starting materials and generate impurities.[1][3]

  • Steric Hindrance: The bulky nature of the Boc protecting group or other substituents on the coupling partners can slow down the reaction.[1][2]

  • Incomplete Deprotection (if applicable): If the piperazine nitrogen was previously protected and deprotected in situ, incomplete removal of the protecting group will result in a lower yield.

Q2: Which coupling reagents are recommended for use with this compound?

The choice of coupling reagent is critical. For routine couplings, carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive such as HOBt (1-hydroxybenzotriazole) are common.[1][4] For more challenging couplings, especially those involving sterically hindered substrates, more powerful uronium/aminium or phosphonium salt-based reagents are recommended.[1][2]

Coupling Reagent ClassExamplesBest For
Carbodiimides EDC, DIC, DCCRoutine, less sterically hindered couplings.[1][5]
Uronium/Aminium Salts HATU, HBTU, TBTUChallenging, sterically hindered couplings; faster reactions.[1][5]
Phosphonium Salts PyBOP, PyAOPSterically hindered couplings, especially with N-methyl amino acids; avoids guanidinylation side reaction.[1][5]

Q3: What is the function of a base in these reactions, and which one should I use?

A non-nucleophilic organic base is typically required to neutralize the acid formed during the reaction and to facilitate the coupling process.[1] Sterically hindered bases are often preferred to minimize side reactions.[1]

  • DIPEA (Diisopropylethylamine): A common and often preferred choice due to its steric bulk.[1]

  • NMM (N-methylmorpholine): Another frequently used base.[1]

  • Triethylamine (TEA): Can also be used, but its smaller size may lead to more side reactions in some cases.[4]

Q4: How can I minimize side reactions?

Several common side reactions can be minimized with specific strategies:

Side ReactionCauseMitigation Strategy
N-acylurea Formation Rearrangement of the activated intermediate when using carbodiimides (e.g., EDC).[3]Add HOBt or HOAt to the reaction mixture.[1]
Guanidinylation Excess uronium/aminium reagent (e.g., HATU, HBTU) reacting with the amine.[1][3]Use the coupling reagent in slight excess (e.g., 1.05-1.1 equivalents) and add the amine shortly after activating the carboxylic acid. Consider switching to a phosphonium-based reagent like PyBOP.[1][3]
Epimerization/Racemization Loss of stereochemical integrity at a chiral center, particularly with amino acid substrates.[1][6]Use additives like HOBt or HOAt. Employ coupling reagents known for low racemization rates (e.g., HATU, COMU). Maintain low reaction temperatures (e.g., 0 °C). Use a sterically hindered base like DIPEA.[1][5][6]
Di-acylation of Piperazine If the Boc group is prematurely removed, the free piperazine can react with two equivalents of the carboxylic acid.[3]Ensure the reaction is performed under non-acidic conditions to maintain the integrity of the Boc group.[3]

Troubleshooting Guide

Issue 1: Low or No Product Formation

If you are observing a low yield of your desired coupled product, follow this troubleshooting workflow.

LowYield_Troubleshooting Start Low Yield Observed Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Moisture Ensure Anhydrous Conditions Start->Check_Moisture Check_Reagents->Start Reagents Degraded/ Incorrect Stoichiometry Optimize_Coupling Optimize Coupling Reagent Check_Reagents->Optimize_Coupling Reagents OK Optimize_Temp Adjust Temperature Check_Conditions->Optimize_Temp Conditions Suboptimal Increase_Time Increase Reaction Time Check_Conditions->Increase_Time Check_Moisture->Start Moisture Present Check_Moisture->Optimize_Coupling Anhydrous Successful_Product Improved Yield Optimize_Coupling->Successful_Product Optimize_Temp->Successful_Product Increase_Time->Successful_Product

Caption: Troubleshooting workflow for low product yield.

Potential Causes & Corrective Actions:

  • Incorrect Stoichiometry: Ensure accurate measurement of all reagents. A slight excess of the amine component (1.1-1.2 equivalents) can sometimes help drive the reaction to completion.[3]

  • Deactivated Coupling Reagent: Coupling reagents can be sensitive to moisture. Ensure they are stored in a desiccator and handled under an inert atmosphere.[1]

  • Presence of Moisture: Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of activated intermediates.[3]

  • Inefficient Coupling Reagent: For sterically hindered or electron-deficient carboxylic acids, standard reagents like EDC/HOBt may be insufficient. Switch to a more powerful reagent such as HATU, HBTU, or PyBOP.[1]

  • Suboptimal Reaction Temperature: While low temperatures are often used to prevent side reactions, some sluggish couplings may benefit from a moderate increase in temperature. Monitor the reaction closely for any increase in impurity formation.[1]

  • Poor Solubility of Reagents: Ensure all reactants are fully dissolved in the chosen solvent (e.g., DMF, DCM). If solubility is an issue, consider switching to a different solvent system.[1]

Issue 2: Presence of Multiple Products/Impurities in Reaction Mixture

A messy reaction profile often indicates the presence of side reactions.

Side_Reactions_Troubleshooting Start Multiple Products Observed Identify_Side_Product Identify Potential Side Product(s) (e.g., via LC-MS) Start->Identify_Side_Product N_Acylurea N-Acylurea Formation? Identify_Side_Product->N_Acylurea Guanidinylation Guanidinylation? Identify_Side_Product->Guanidinylation Epimerization Epimerization? Identify_Side_Product->Epimerization Add_HOBt Add HOBt/HOAt N_Acylurea->Add_HOBt Yes Change_Reagent Switch to Phosphonium Reagent (e.g., PyBOP) Guanidinylation->Change_Reagent Yes Adjust_Conditions Lower Temperature, Use Hindered Base Epimerization->Adjust_Conditions Yes Clean_Reaction Cleaner Reaction Profile Add_HOBt->Clean_Reaction Change_Reagent->Clean_Reaction Adjust_Conditions->Clean_Reaction EDC_HOBt_Workflow Step1 1. Dissolve Carboxylic Acid (1.0 eq) & HOBt (1.2 eq) in anhydrous DMF/DCM Step2 2. Add Base (e.g., DIPEA, 2.0 eq) and stir Step1->Step2 Step3 3. Add this compound (1.1 eq) Step2->Step3 Step4 4. Cool to 0 °C Step3->Step4 Step5 5. Add EDC·HCl (1.2 eq) Step4->Step5 Step6 6. Stir at 0 °C for 30 min, then warm to RT for 2-16h Step5->Step6 Step7 7. Monitor by TLC/LC-MS Step6->Step7 Step8 8. Aqueous Workup & Purification Step7->Step8

References

Technical Support Center: Optimizing Reaction Time for 1-(4-Boc-aminobutyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-Boc-aminobutyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflow and optimize reaction outcomes, with a particular focus on reaction time.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in the synthesis of this compound can stem from several factors depending on the synthetic route chosen (N-alkylation or reductive amination).

    • For N-Alkylation (using a 4-halobutyl-N-Boc-carbamate):

      • Insufficient reaction time or temperature: Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.

      • Poor quality of reagents: Ensure that the N-Boc-piperazine and the alkylating agent are pure and free of moisture.

      • Inappropriate base: A weak base may not be sufficient to neutralize the acid generated during the reaction, leading to a stalled reaction. Consider using a stronger, non-nucleophilic base like potassium carbonate or triethylamine.

      • Solvent effects: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or acetonitrile are generally effective for N-alkylation.

    • For Reductive Amination (using 4-(Boc-amino)butanal):

      • Inefficient imine formation: Ensure anhydrous conditions as water can inhibit the formation of the imine intermediate.

      • Incorrect pH: The pH of the reaction mixture is crucial for both imine formation and the activity of the reducing agent. A slightly acidic medium is often optimal.

      • Choice of reducing agent: Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation. Ensure it is added portion-wise to control the reaction.

Issue 2: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?

  • Answer: The primary side product of concern in the N-alkylation of piperazine is the di-substituted piperazine.

    • Di-alkylation of Piperazine: This occurs when the newly formed this compound reacts further with the alkylating agent.

      • Troubleshooting:

        • Use of a protecting group: The most effective strategy is to use mono-protected N-Boc-piperazine, which prevents reaction at one of the nitrogen atoms.[1][2]

        • Stoichiometry control: Using a slight excess of N-Boc-piperazine relative to the alkylating agent can help minimize di-alkylation.

        • Slow addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration and favor the mono-alkylation product.[2]

Frequently Asked Questions (FAQs)

  • Q1: What are the two primary synthetic routes to prepare this compound?

    • A1: The two main approaches are:

      • N-Alkylation: This involves the reaction of N-Boc-piperazine with a suitable 4-aminobutyl electrophile, such as 4-bromo-1-(Boc-amino)butane, in the presence of a base.[1]

      • Reductive Amination: This route utilizes the reaction of N-Boc-piperazine with 4-(Boc-amino)butanal in the presence of a reducing agent like sodium triacetoxyborohydride.[3]

  • Q2: How can I effectively monitor the progress of the reaction to optimize the reaction time?

    • A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the recommended methods for monitoring the reaction. By taking aliquots from the reaction mixture at regular intervals, you can track the consumption of starting materials and the formation of the product, allowing you to determine the optimal reaction time and avoid unnecessary heating or stirring, which could lead to side product formation.

  • Q3: What are the key parameters to consider for optimizing the reaction time in the N-alkylation route?

    • A3: The key parameters are:

      • Temperature: Increasing the temperature will generally increase the reaction rate. However, excessively high temperatures can lead to decomposition of reactants or products. Optimization is key.

      • Concentration: Higher concentrations of reactants can lead to faster reaction rates.

      • Choice of Base and Solvent: As mentioned in the troubleshooting section, the appropriate base and solvent are crucial for an efficient reaction.

  • Q4: What purification methods are most effective for isolating this compound?

    • A4: Column chromatography on silica gel is a common and effective method for purifying the product. Due to the basic nature of the piperazine moiety, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to prevent tailing and improve separation. Acid-base extraction can also be employed to separate the basic product from non-basic impurities.[2]

Data Presentation

Table 1: Typical Reaction Conditions for N-Alkylation of N-Boc-Piperazine

ParameterConditionNotes
Alkylating Agent 4-bromo-1-(Boc-amino)butaneOther leaving groups (e.g., I, OTs) can also be used.
Stoichiometry 1.0 - 1.2 equivalentsA slight excess of the alkylating agent may be used.
Base K₂CO₃, Cs₂CO₃, or Et₃N (2-3 eq.)Anhydrous conditions are recommended.
Solvent Acetonitrile (ACN) or Dimethylformamide (DMF)Ensure good solubility of all reactants.
Temperature Room Temperature to 80 °CHigher temperatures can reduce reaction time but may increase side products.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS for completion.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation

  • To a solution of N-Boc-piperazine (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.0 eq.).

  • To this stirred suspension, add a solution of 4-bromo-1-(Boc-amino)butane (1.1 eq.) in acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete (typically 12-18 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol with 1% triethylamine) to afford the desired product.

Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection of Piperazine)

  • Dissolve piperazine (2.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.[2]

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise to the cooled piperazine solution over a period of 1-2 hours.[2]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.[2]

  • Monitor the reaction by TLC to confirm the consumption of Boc₂O.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate N-Boc-piperazine.[2]

Visualizations

experimental_workflow cluster_alkylation N-Alkylation Route cluster_reductive_amination Reductive Amination Route start_alk Start: N-Boc-Piperazine & 4-bromo-1-(Boc-amino)butane reaction_alk Reaction: Base (K2CO3), Solvent (ACN) Heat (60-70°C, 12-18h) start_alk->reaction_alk 1 workup_alk Workup: Filtration, Concentration reaction_alk->workup_alk 2 purification_alk Purification: Column Chromatography workup_alk->purification_alk 3 product_alk Product: this compound purification_alk->product_alk 4 start_ra Start: N-Boc-Piperazine & 4-(Boc-amino)butanal reaction_ra Reaction: Reducing Agent (NaBH(OAc)3) Solvent (DCE), rt start_ra->reaction_ra A workup_ra Workup: Quench, Extraction reaction_ra->workup_ra B purification_ra Purification: Column Chromatography workup_ra->purification_ra C product_ra Product: this compound purification_ra->product_ra D

Caption: Synthetic routes to this compound.

troubleshooting_workflow start Low Yield or Side Products Observed check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents check_conditions Review Reaction Conditions (Time, Temp, Stoichiometry) start->check_conditions purification_issue Consider Purification Issues (e.g., Tailing on Column) start->purification_issue optimize_conditions Optimize Conditions: - Adjust Temperature - Change Base/Solvent - Slow Addition of Reagents check_reagents->optimize_conditions monitor_reaction Monitor Reaction Progress (TLC, LC-MS) check_conditions->monitor_reaction monitor_reaction->optimize_conditions solution Improved Yield and Purity optimize_conditions->solution add_modifier Modify Purification: - Add Et3N to Eluent - Acid-Base Extraction purification_issue->add_modifier add_modifier->solution

Caption: Troubleshooting workflow for synthesis optimization.

References

preventing di-substitution in reactions with 1-(4-Boc-aminobutyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(4-Boc-aminobutyl)piperazine, with a focus on preventing di-substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a piperazine derivative where one of the nitrogen atoms is substituted with a 4-(tert-butoxycarbonylamino)butyl group. The "Boc" group is a common protecting group in organic synthesis. This compound is a versatile building block in medicinal chemistry and drug discovery, often used in the synthesis of complex molecules with therapeutic potential, including agents targeting neurological disorders.[1][2]

Q2: Why is di-substitution a common problem in reactions with piperazine derivatives?

Piperazine has two secondary amine nitrogens, both of which are nucleophilic. In many reactions, after the first nitrogen has reacted to form a mono-substituted product, the second nitrogen can also react with the electrophile, leading to a di-substituted by-product.[3][4] This is especially prevalent if the mono-substituted product is more nucleophilic than the starting piperazine.[5]

Q3: What are the primary strategies to achieve mono-substitution on piperazine?

There are three main strategies to favor mono-substitution:

  • Using a Large Excess of Piperazine: By using a significantly higher molar ratio of piperazine to the electrophile, the statistical probability of the electrophile reacting with an unreacted piperazine molecule is much higher than it reacting with a mono-substituted piperazine.[5]

  • Using a Protecting Group: One of the piperazine nitrogens can be temporarily blocked with a protecting group, such as the tert-butyloxycarbonyl (Boc) group. This forces the reaction to occur only at the unprotected nitrogen. The protecting group can then be removed in a subsequent step.[3][5][6]

  • In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid forms a mono-salt. The protonated nitrogen is deactivated and less nucleophilic, directing the substitution to the free nitrogen.[3][4][5]

Troubleshooting Guides

Issue: High Levels of Di-substituted By-product

Potential Cause: The reaction conditions favor a second substitution reaction. This can be due to the stoichiometry of the reactants or the reactivity of the mono-substituted intermediate.

Solutions:

  • Adjust Stoichiometry: Increase the molar excess of the piperazine starting material relative to the electrophile. Ratios of 3:1 to 10:1 (piperazine:electrophile) are often effective.[5]

  • Employ a Protecting Group Strategy: If not already in use, consider a synthetic route that involves a mono-protected piperazine, such as 1-Boc-piperazine.[5][6] This provides excellent control over selectivity.

  • Utilize In Situ Mono-Protonation: This one-pot method is a cost-effective alternative to using a protecting group. By adding one equivalent of an acid (e.g., HCl, acetic acid), you can deactivate one of the piperazine nitrogens.[3][5]

  • Control Reagent Addition: Slow, dropwise addition of the electrophile to the reaction mixture can help maintain a high local concentration of the piperazine, favoring mono-substitution.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of the second substitution more than the first, improving selectivity.

Issue: Low Yield of the Mono-substituted Product

Potential Cause: The reaction may not be going to completion, or side reactions other than di-substitution may be occurring.

Solutions:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A temperature screen can also help identify the ideal conditions for your specific substrates.[7]

  • Choice of Base and Solvent: In reactions involving alkyl or aryl halides, the choice of base and solvent is critical. For instance, in Buchwald-Hartwig aminations, weaker bases like K₃PO₄ or Cs₂CO₃ and polar solvents like t-butanol can be beneficial.[7][8]

  • Catalyst and Ligand Selection (for cross-coupling reactions): For N-arylation reactions, the choice of palladium or copper catalyst and the corresponding ligand is crucial for achieving high yields.[9][10] For example, in some Buchwald-Hartwig reactions, ligands like XPhos or RuPhos can significantly impact the yield.[7]

  • Consider Reductive Amination: As an alternative to nucleophilic substitution with alkyl halides, reductive amination with an aldehyde or ketone can be a cleaner reaction that avoids the formation of quaternary ammonium salts.[6]

Data Presentation

Table 1: Comparison of Mono-Alkylation Strategies for Piperazine

StrategyMolar Ratio (Piperazine:Electrophile)Typical Yield of Mono-substituted ProductKey AdvantagesKey Disadvantages
Excess Piperazine 3:1 to 10:170-80%[5]One-step, cost-effective.[5]Difficult removal of excess piperazine.[5]
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for the alkylation step.[5]High selectivity, clean reaction.[5]Multi-step process, higher cost.[3][5]
Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile)60-89%[5]One-pot synthesis, good yields.[3][5]May require longer reaction times or activation.[5]

Experimental Protocols

Protocol 1: Mono-N-Alkylation Using Excess Piperazine [5]

  • Materials:

    • Piperazine (10 mmol, 10 eq.)

    • Alkyl Halide (1 mmol, 1 eq.)

    • Potassium Carbonate (2 mmol, 2 eq.)

    • Acetonitrile (20 mL)

  • Procedure:

    • To a solution of piperazine in acetonitrile, add potassium carbonate.

    • Slowly add the alkyl halide to the mixture at room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography or an acidic wash to remove excess piperazine.

Protocol 2: Mono-N-Acylation via Boc Protection and Deprotection [5]

  • Step 1: Preparation of 1-Boc-piperazine

    • Dissolve piperazine (2.0 eq) in dichloromethane (DCM).

    • Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.

    • Stir the reaction for 20-24 hours.

    • Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction. Yields are typically around 83%.[5]

  • Step 2: N-Acylation of 1-Boc-piperazine

    • Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in anhydrous DCM.

    • Cool the mixture to 0 °C.

    • Add the acyl chloride (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Perform an aqueous workup and purify the N-acyl-N'-Boc-piperazine.

  • Step 3: Deprotection of the Boc Group

    • Dissolve the purified product in DCM.

    • Add an excess of trifluoroacetic acid (TFA) at 0 °C.

    • Stir at room temperature for 1-2 hours.

    • Evaporate the solvent and excess acid, then neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final product.

Visualizations

G cluster_0 Troubleshooting Di-substitution start High Di-substitution Observed? strategy Select a Mono-substitution Strategy start->strategy Yes excess Use Large Excess of Piperazine strategy->excess protect Use Mono-Protected Piperazine (e.g., Boc) strategy->protect protonate In Situ Mono-Protonation strategy->protonate conditions Optimize Reaction Conditions excess->conditions protect->conditions protonate->conditions add_rate Slow Addition of Electrophile conditions->add_rate temp Lower Reaction Temperature conditions->temp end Mono-substituted Product Favored add_rate->end temp->end

References

Technical Support Center: LC-MS Analysis of 1-(4-Boc-aminobutyl)piperazine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS analysis of 1-(4-Boc-aminobutyl)piperazine reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the expected m/z values for this compound in an LC-MS analysis?

A1: this compound has a molecular weight of 257.37 g/mol . In a typical LC-MS analysis with electrospray ionization (ESI) in positive mode, you can expect to see the following ions:

  • [M+H]⁺: 258.2

  • [M+Na]⁺: 280.2

  • [M+K]⁺: 296.2

The protonated molecule [M+H]⁺ is usually the most abundant ion.

Q2: What are the common fragments of this compound observed in the mass spectrum?

A2: The Boc (tert-butoxycarbonyl) protecting group is known to be thermally labile and can fragment easily in the mass spectrometer's ion source (in-source fragmentation) or during tandem MS (MS/MS). Common fragmentation pathways include the loss of isobutylene (56 Da) or the entire Boc group (100 Da). Therefore, you may observe the following fragment ions:

  • [M+H-56]⁺: 202.2 (Loss of isobutylene)

  • [M+H-100]⁺: 158.2 (Loss of the Boc group)

  • Further fragmentation of the piperazine ring and butyl chain can also occur.

Q3: My MS analysis shows a significant peak at m/z 158.2, but the peak for the parent ion (m/z 258.2) is very weak or absent. What could be the cause?

A3: This is a common issue when analyzing Boc-protected amines. The observation of a dominant peak corresponding to the deprotected molecule is often due to in-source fragmentation. This can be caused by high temperatures in the ion source or the presence of acidic mobile phase additives like trifluoroacetic acid (TFA). Even low concentrations of TFA can lead to the cleavage of the Boc group. To mitigate this, consider the following:

  • Reduce ion source temperature: Lowering the temperature of the ESI source can minimize thermal degradation of the analyte.

  • Use a less harsh mobile phase modifier: Replace TFA with formic acid, which is less acidic and generally causes less in-source fragmentation.[1]

  • Optimize fragmentor/collision energy: If using MS/MS, reduce the collision energy. For single quad MS, lower the fragmentor voltage.[1]

Q4: I am observing significant ion suppression in my analysis. How can I troubleshoot this?

A4: Ion suppression is a reduction in the ionization efficiency of the analyte of interest due to the presence of co-eluting compounds from the sample matrix.[2][3] In the context of a reaction mixture, this could be due to unreacted starting materials, byproducts, or salts. To address ion suppression:

  • Improve chromatographic separation: Modify your LC gradient to better separate the analyte from interfering matrix components.[4]

  • Optimize sample preparation: Implement a sample cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances before LC-MS analysis.[4]

  • Dilute the sample: If the concentration of matrix components is high, diluting the sample can reduce their impact on the ionization of your target analyte.

  • Use an isotopically labeled internal standard: A stable isotope-labeled version of the analyte will co-elute and experience similar ion suppression, allowing for more accurate quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of this compound reaction mixtures.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Solution
Secondary interactions with the column: The basic nature of the piperazine moiety can lead to interactions with residual silanols on the silica-based column, causing peak tailing.Add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase to mask the silanol groups. Alternatively, use a column with a different stationary phase, such as a C8 or phenyl column.[5]
Column overload: Injecting too much sample can lead to peak fronting.Reduce the injection volume or dilute the sample.
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state and retention of the analyte.Experiment with different mobile phase pH values to optimize peak shape. For basic compounds like piperazines, a slightly acidic pH (e.g., using formic acid) is often beneficial.[5]
Problem 2: No or Low Signal for the Analyte
Possible Cause Solution
Severe ion suppression: High concentrations of co-eluting matrix components are preventing efficient ionization of the analyte.[4]Refer to the ion suppression troubleshooting steps in the FAQ section (Q4).
Incorrect MS parameters: The mass spectrometer is not set to detect the expected ions.Verify that the MS is scanning for the correct m/z range and that the polarity (positive ion mode) is set correctly.
Analyte degradation: The compound may be unstable under the analytical conditions.Ensure that the mobile phase is compatible with the analyte. Avoid highly acidic conditions if possible. Prepare fresh samples and standards.
Instrumental issues: There may be a problem with the LC or MS system.Check for leaks, ensure proper solvent flow, and confirm that the ESI needle is not clogged. Run a system suitability test with a known standard to verify instrument performance.
Problem 3: Presence of Unexpected Peaks
Possible Cause Solution
Reaction impurities: The peak could correspond to unreacted starting materials (e.g., piperazine), byproducts (e.g., di-Boc substituted piperazine), or residual solvents.Obtain mass spectra of the unexpected peaks and attempt to identify them based on their m/z values. This information can help optimize the reaction conditions or purification process.
In-source fragmentation: As discussed in the FAQs, fragments of the parent molecule can appear as separate peaks.Compare the retention times of the unexpected peaks with the parent analyte. In-source fragments will have the same retention time. To confirm, reduce the ion source temperature or fragmentor voltage and observe if the intensity of the fragment peak decreases.
Carryover from previous injections: Residual sample from a previous run can be injected with the current sample.Implement a needle wash step between injections. Inject a blank solvent run to check for carryover.

Data Presentation

Table 1: Expected m/z Values for this compound and Related Species

CompoundFormulaMolecular Weight ( g/mol )[M+H]⁺[M+Na]⁺
This compoundC13H27N3O2257.37258.2280.2
Piperazine (starting material)C4H10N286.1487.1109.1
1,4-di-Boc-piperazine (potential byproduct)C14H26N2O4286.37287.4309.4
Deprotected Analyte (fragment)C9H20N3158.27158.2180.2

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis
  • Dilution: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). A dilution factor of 100 to 1000 is a good starting point.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Transfer: Transfer the filtered sample to an autosampler vial for injection.

Protocol 2: Representative LC-MS Method
  • LC System: Standard HPLC or UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[6]

  • Mobile Phase A: 0.1% Formic acid in water.[6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Quadrupole or Time-of-Flight (TOF) mass spectrometer with an ESI source.

  • Ionization Mode: Positive

  • Scan Range: m/z 50-500

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Visualizations

G cluster_workflow LC-MS Analysis Workflow node_sample Reaction Mixture Sample node_dilute Dilute in Mobile Phase node_sample->node_dilute Step 1 node_filter Filter (0.22 µm) node_dilute->node_filter Step 2 node_inject Inject into LC-MS node_filter->node_inject Step 3 node_separate Chromatographic Separation (C18) node_inject->node_separate Step 4 node_ionize Electrospray Ionization (ESI+) node_separate->node_ionize Step 5 node_detect Mass Detection (MS) node_ionize->node_detect Step 6 node_analyze Data Analysis node_detect->node_analyze Step 7

Caption: Workflow for the LC-MS analysis of reaction mixtures.

G cluster_troubleshooting Troubleshooting Decision Tree node_problem LC-MS Issue Observed node_peak_shape Poor Peak Shape? node_problem->node_peak_shape node_no_signal No/Low Signal? node_peak_shape->node_no_signal No node_solution_peak Adjust Mobile Phase pH Change Column Reduce Sample Load node_peak_shape->node_solution_peak Yes node_extra_peaks Unexpected Peaks? node_no_signal->node_extra_peaks No node_solution_signal Check for Ion Suppression Verify MS Parameters Check for Degradation node_no_signal->node_solution_signal Yes node_solution_extra Identify Impurities Check for In-source Fragmentation Run Blank Injection node_extra_peaks->node_solution_extra Yes node_other Consult Instrument Manual Contact Technical Support node_extra_peaks->node_other No

Caption: A decision tree for troubleshooting common LC-MS issues.

References

Technical Support Center: 1-(4-Boc-aminobutyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 1-(4-Boc-aminobutyl)piperazine during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Potential impurities in this compound can be categorized into three main types:

  • Process-Related Impurities: These are substances that originate from the manufacturing process.

    • Unreacted Starting Materials: Including N-Boc-piperazine and the 4-carbon chain precursor (e.g., 1-bromo-4-chlorobutane or a protected 4-aminobutanal).

    • Reagents from Boc Protection: Residual di-tert-butyl dicarbonate (Boc anhydride) or its by-products like tert-butanol.

    • By-products from Synthesis: The most common synthetic by-product is the di-substituted piperazine, 1,4-bis(4-Boc-aminobutyl)piperazine, which can form if the reaction conditions are not carefully controlled.[1][2]

  • Degradation Products: These impurities can form over time due to exposure to heat, light, or oxygen. While specific degradation pathways for this compound are not extensively documented, studies on similar piperazine compounds suggest that oxidative degradation can occur.[3]

  • Solvent-Related Impurities: Residual solvents used during the synthesis and purification process.

Q2: My NMR spectrum shows unexpected peaks. What could they be?

A2: Unexpected peaks in the NMR spectrum could correspond to several of the impurities mentioned above. Protons from the Boc group of the desired product typically show a large singlet around 1.4 ppm. Signals from the piperazine ring and the butyl chain are also characteristic. Comparing your spectrum with a reference spectrum of a pure standard is the first step. If a standard is not available, consider the following:

  • A peak around 1.2-1.3 ppm could indicate the presence of tert-butanol, a by-product of the Boc protection step.

  • The presence of signals corresponding to a symmetrically substituted piperazine could indicate the formation of the 1,4-disubstituted by-product.

  • Residual solvents will also show characteristic peaks (e.g., dichloromethane at ~5.3 ppm, ethyl acetate at ~2.0, 4.1, and 1.2 ppm in CDCl3).

For a definitive identification, 2D NMR techniques like COSY and HSQC can be very helpful in elucidating the structure of the unknown impurity.

Q3: My HPLC analysis shows a major peak for my product but also several smaller, unresolved peaks. How can I improve the separation?

A3: Poor resolution in HPLC can be addressed by optimizing the chromatographic conditions. Here are a few troubleshooting steps:

  • Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or an isocratic elution with a lower percentage of the organic solvent can improve the separation of closely eluting peaks.

  • Column Chemistry: If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase, which can offer different selectivity.

  • pH of the Mobile Phase: Since your compound has basic nitrogen atoms, the pH of the mobile phase will significantly affect its retention and peak shape. Experiment with different pH values (e.g., using phosphate or acetate buffers) to find the optimal separation window.

  • Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by reducing the viscosity of the mobile phase and increasing mass transfer rates.

Q4: Can I use Gas Chromatography (GC) to analyze the purity of this compound?

A4: While HPLC is generally the preferred method for non-volatile compounds like this, GC can be used, but it may require derivatization to improve the volatility and thermal stability of the analyte and its impurities.[2] The primary amine group can lead to peak tailing on standard GC columns. Derivatization with reagents like silylating agents (e.g., BSTFA) can mitigate this issue. A GC-MS method would be particularly powerful for identifying unknown impurities by their mass fragmentation patterns.

Troubleshooting Guides

Issue 1: Identification of an Unknown Peak in HPLC-UV

Problem: An unknown peak is consistently observed in the HPLC chromatogram of your this compound sample.

Troubleshooting Workflow:

G start Unknown Peak in HPLC-UV step1 Characterize the Peak: - Retention Time - UV Spectrum (if using PDA detector) start->step1 step2 Hypothesize Impurity Identity: - Process-related? - Degradation product? step1->step2 step3 Inject Spiked Samples: - Spike with potential starting materials (e.g., N-Boc-piperazine) step2->step3 If process-related impurity is suspected step4 Analyze by LC-MS step2->step4 If identity is still unknown result Identity of Impurity Confirmed step3->result Peak intensity increases step5 Compare m/z with hypothesized structures step4->step5 step6 Isolate the impurity using preparative HPLC step5->step6 No match, or for confirmation step5->result Match found step7 Characterize by NMR and/or MS/MS step6->step7 step7->result

Caption: Workflow for identifying an unknown peak in HPLC-UV.

Issue 2: High Levels of 1,4-bis(4-Boc-aminobutyl)piperazine Detected

Problem: Your analysis shows a significant amount of the di-substituted by-product.

Logical Troubleshooting:

This issue is almost always related to the reaction conditions during the synthesis.

G start High levels of di-substituted by-product step1 Review Synthetic Protocol: - Stoichiometry of reactants - Order of addition - Reaction temperature and time start->step1 step5 Purification Strategy: - Column chromatography with an appropriate solvent gradient start->step5 For existing batches step2 Optimize Reactant Stoichiometry: - Use a larger excess of piperazine or N-Boc-piperazine step1->step2 step3 Modify Addition Procedure: - Slow, dropwise addition of the alkylating/acylating agent step1->step3 step4 Lower Reaction Temperature step1->step4 result Reduced levels of di-substituted by-product step2->result step3->result step4->result step5->result

Caption: Troubleshooting high levels of di-substituted by-product.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

This method is a general starting point and should be optimized for your specific system and sample matrix.

  • Instrumentation: HPLC with UV or PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Protocol 2: GC-MS Method for Impurity Identification

This method is suitable for identifying volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp 1: 15 °C/min to 200 °C, hold for 2 minutes.

    • Ramp 2: 25 °C/min to 300 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or methanol. For derivatization, add a silylating agent (e.g., 100 µL of BSTFA with 1% TMCS) and heat at 70 °C for 30 minutes before injection.

Protocol 3: ¹H NMR for Structural Confirmation and Purity Estimation
  • Instrumentation: NMR spectrometer (400 MHz or higher recommended for better resolution).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Integrate the peaks corresponding to the product and the identified impurities. The relative molar ratio can be estimated from the integration values, assuming the number of protons for each signal is known.

Data Presentation

Table 1: Typical HPLC-UV Retention Times for this compound and Potential Impurities
CompoundLikely Retention Time (min)Notes
N-Boc-piperazine8-10Starting material, less polar than the product.
This compound 12-15 Main component.
1,4-bis(4-Boc-aminobutyl)piperazine18-22Di-substituted by-product, more retained.

Note: These are estimated retention times and will vary depending on the specific HPLC system and conditions.

Table 2: Key Mass Fragments (m/z) for GC-MS Identification
CompoundMolecular Ion (M+)Key Fragments (m/z)Notes
N-Boc-piperazine186130, 87, 57Loss of tert-butyl group and fragmentation of the piperazine ring.
This compound 257 201, 158, 113, 57 Loss of tert-butyl, fragmentation of the butyl chain and piperazine ring.
1,4-bis(4-Boc-aminobutyl)piperazine426370, 327, 283, 57Stepwise loss of tert-butyl groups and fragmentation.

Note: Fragmentation patterns are predictive and should be confirmed with a reference standard or detailed mass spectral interpretation.

Table 3: Characteristic ¹H NMR Chemical Shifts (in CDCl₃)
CompoundBoc Group (-C(CH₃)₃)Piperazine RingButyl Chain (-CH₂-)
N-Boc-piperazine~1.46 (s, 9H)~3.4 (t, 4H), ~2.8 (t, 4H)-
This compound ~1.44 (s, 9H) ~3.4 (t, 4H), ~2.4 (m, 8H) ~2.7 (t, 2H), ~2.3 (t, 2H), ~1.5 (m, 2H), ~1.4 (m, 2H)
1,4-bis(4-Boc-aminobutyl)piperazine~1.44 (s, 18H)~2.4 (s, 8H)~2.7 (t, 4H), ~2.3 (t, 4H), ~1.5 (m, 4H), ~1.4 (m, 4H)

Note: Chemical shifts (δ) are approximate and can be influenced by solvent and concentration. Multiplicities are abbreviated as s (singlet), t (triplet), and m (multiplet).

References

Technical Support Center: Strategies to Improve the Solubility of 1-(4-Boc-aminobutyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 1-(4-Boc-aminobutyl)piperazine derivatives during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative exhibits poor aqueous solubility, leading to inconsistent results in my biological assays. What are the initial steps I can take to improve its solubility?

A1: Poor aqueous solubility is a common issue with piperazine-containing compounds, which can be attributed to the lipophilic nature of the overall structure despite the presence of the hydrophilic piperazine ring. Here is a step-by-step guide to troubleshoot this issue:

  • pH Adjustment: The piperazine moiety is basic. Therefore, modifying the pH of your aqueous solution can significantly impact the solubility of your compound by ionizing the piperazine nitrogens. A decrease in pH often leads to an increase in solubility.[1][2]

  • Use of Co-solvents: Employing water-miscible organic solvents can increase the solubility of hydrophobic compounds.[1] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). It is crucial to run appropriate vehicle controls, as high concentrations of organic solvents may be incompatible with certain biological assays.[1]

  • Salt Formation: Converting the free base to a salt is a highly effective method to enhance the aqueous solubility of basic compounds like piperazine derivatives.[1][3][4] Common acidic counterions include hydrochloride, mesylate, and sulfate.[1] A salt screening study is recommended to identify the most suitable counterion that provides optimal solubility and stability.[1][5][6][7]

Q2: I have tried adjusting the pH and using co-solvents, but my compound still precipitates in the aqueous assay buffer. What's the next step?

A2: If initial strategies are insufficient, you should quantify the solubility of your compound to understand its limitations. Determining the kinetic solubility in your specific assay buffer will reveal the concentration at which the compound starts to precipitate under your experimental conditions.[8][9][10] If the required concentration for your assay is above the kinetic solubility limit, you will need to consider more advanced formulation strategies.

Q3: My salt screening attempts for my derivative did not yield a salt with significantly improved or stable solubility. What are my other options?

A3: If salt formation is not a viable option, several other advanced strategies can be employed:[1]

  • Prodrug Approach: A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo.[11][12][13] This approach can be used to improve physicochemical properties like solubility.[11][12] For instance, attaching a phosphate group can dramatically increase aqueous solubility.[1][14]

  • Amorphous Solid Dispersions: Increasing the solubility can be achieved by converting the crystalline solid into a higher-energy amorphous state. This is often accomplished by dispersing the drug in a polymer matrix.[15][16]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.[1][17][18][19][20][21][22]

  • Particle Size Reduction (Nanosuspension): Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[1][23][] Nanosuspensions are stabilized by surfactants or polymers.[1]

Q4: How does the Boc protecting group on the aminobutyl side chain affect the solubility of my piperazine derivative?

A4: The tert-Butoxycarbonyl (Boc) protecting group is lipophilic and can significantly decrease the aqueous solubility of a molecule by masking a polar amino group.[25] While it is essential for certain synthetic steps, its presence can contribute to the overall low solubility of the final compound. In some cases, the solubility of the Boc-protected compound can be challenging even in organic solvents.[26]

Troubleshooting Guides

Issue 1: Compound Precipitation from DMSO Stock Solution Upon Storage
  • Problem: The this compound derivative precipitates from the DMSO stock solution, especially when stored at low temperatures.

  • Troubleshooting Steps:

    • Lower Stock Concentration: Prepare a less concentrated stock solution to prevent precipitation.[27]

    • Store at Room Temperature: If the compound's stability allows, storing the DMSO stock at room temperature can prevent precipitation.[27]

    • Prepare Fresh Solutions: To ensure consistency and avoid issues with solubility, prepare fresh stock solutions before each experiment.[27]

    • Gentle Warming and Sonication: If precipitation occurs, gently warm the solution and use sonication to aid in redissolving the compound.[25] However, be cautious as excessive heat can lead to degradation.[25]

Issue 2: Inconsistent Results in Biological Assays
  • Problem: High variability in experimental data, which may be linked to poor solubility of the test compound in the aqueous assay medium.

  • Troubleshooting Workflow:

    A Inconsistent Assay Results B Suspect Poor Solubility / Precipitation A->B C Determine Kinetic Solubility in Assay Medium B->C D Precipitation Observed? C->D E YES D->E Yes F NO D->F No G Assay concentration is above solubility limit. Consider formulation strategies: - Salt Formation - Prodrug Approach - Cyclodextrin Complexation - Nanosuspension E->G H Solubility is not the primary issue. Investigate other experimental variables: - Assay protocol - Reagent stability - Cell health F->H

    Caption: Troubleshooting workflow for inconsistent assay results.

Quantitative Data Summary

The following tables summarize the potential impact of different solubility enhancement strategies. Note that the actual improvement will be specific to the individual this compound derivative.

Table 1: General Solubility Enhancement Strategies and Their Potential Impact

StrategyPrinciplePotential Solubility IncreaseKey Considerations
pH Adjustment Ionization of the basic piperazine moiety in acidic conditions.10 to 1,000-foldAssay compatibility with the required pH.
Co-solvents Reducing the polarity of the solvent.Variable, depends on co-solvent and concentration.Potential for solvent toxicity in biological assays.[1]
Salt Formation Formation of a more soluble salt form of the basic drug.10 to >10,000-fold[15]Identification of a stable, crystalline, and non-hygroscopic salt.
Prodrugs Covalent modification to a more soluble entity, which is cleaved in vivo.Can be >4,000-fold[11]Requires efficient in vivo conversion to the active drug.[11]
Cyclodextrins Encapsulation of the drug molecule within the cyclodextrin cavity.2 to >100-foldStoichiometry of the complex and potential for drug displacement.
Nanosuspensions Increased surface area due to reduced particle size.Enhances dissolution rate rather than equilibrium solubility.Physical stability of the nanosuspension during storage.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound.

Materials:

  • This compound derivative (solid)

  • Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).[2]

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.[2]

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Centrifuge the vials to further separate the undissolved solid.[2]

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • The solubility is reported in units such as mg/mL or µM.

Protocol 2: In Situ Salt Screening

This protocol provides a time- and compound-conserving approach for prioritizing salt selection.[5]

Materials:

  • This compound derivative (free base)

  • A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, succinic acid)

  • Appropriate solvent(s)

  • Stir plate and stir bars

  • Filtration or centrifugation equipment

Procedure:

  • Acid Selection: Choose a range of acids with pKa values at least 2 units lower than the pKa of the piperazine derivative.[28]

  • Reaction Setup (Solution Method):

    • Dissolve the free base in a suitable solvent.

    • In separate vials, add a stoichiometric amount (typically 1:1 molar ratio) of each selected acid.

    • Allow the solutions to stir or shake at a controlled temperature.

    • If a precipitate forms, isolate the solid by filtration or centrifugation.

    • If no precipitate forms, slowly evaporate the solvent to induce crystallization.

  • Reaction Setup (Slurry Method):

    • Suspend the free base and a stoichiometric amount of the acid in a solvent in which both are sparingly soluble.

    • Stir the slurry for an extended period (24-72 hours), allowing for equilibration and potential salt formation.

    • Isolate the solid phase.

  • Characterization: Analyze the resulting solids using techniques such as X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm salt formation and assess crystallinity.

  • Solubility Testing: Determine the aqueous solubility of the confirmed salts using Protocol 1.

Visualizations

Solubility Enhancement Workflow

This diagram illustrates a general workflow for addressing the poor solubility of a drug candidate like a this compound derivative.

cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Advanced Strategies A Poorly Soluble Compound (this compound derivative) B Determine Thermodynamic and Kinetic Solubility A->B C pH Adjustment B->C D Co-solvent Screening B->D E Salt Screening B->E J Solubility Goal Met? C->J D->J E->J F Prodrug Synthesis F->J G Amorphous Solid Dispersion G->J H Cyclodextrin Complexation H->J I Nanosuspension I->J J->F No J->G No J->H No J->I No K Proceed with Downstream Assays J->K Yes L Re-evaluate or Redesign Compound J->L Exhausted Options

Caption: A general workflow for solubility enhancement.

References

Technical Support Center: Managing Reactions with 1-(4-Boc-aminobutyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing steric hindrance and other common challenges encountered during chemical syntheses involving 1-(4-Boc-aminobutyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in coupling reactions?

The primary challenges stem from the steric bulk of the tert-butyloxycarbonyl (Boc) protecting group and the nucleophilicity of the two distinct amine centers. The main issues include:

  • Steric Hindrance: The bulky Boc group can sterically hinder the approach of reagents to the adjacent secondary amine (N-1) of the piperazine ring, leading to slow or incomplete reactions. The primary amine at the end of the butyl chain is less hindered and generally more reactive.

  • Selectivity: Differentiating between the secondary amine of the piperazine and the primary amine of the aminobutyl chain can be challenging, potentially leading to mixtures of products.

  • Low Yields: Steric hindrance and suboptimal reaction conditions are common causes of low product yields.[1][2]

  • Side Reactions: Undesired side reactions such as di-acylation, di-alkylation, or the formation of urea byproducts can occur, complicating purification.[3]

Q2: Which piperazine nitrogen is more reactive in this compound?

In this compound, there are two potentially reactive nitrogen atoms on the piperazine ring for reactions like acylation or alkylation, in addition to the primary amine of the butyl chain. The secondary amine at the N-4 position is generally more nucleophilic and sterically accessible than the nitrogen at the N-1 position, which is electronically deactivated and sterically encumbered by the bulky Boc-aminobutyl substituent. Therefore, reactions will preferentially occur at the N-4 position.

Q3: How can I selectively react with the primary amine of the butyl group, leaving the piperazine nitrogens untouched?

Selective functionalization of the primary amine is typically straightforward due to its higher reactivity and lower steric hindrance compared to the piperazine nitrogens. Standard acylation or alkylation conditions will generally favor reaction at the primary amine. To ensure maximum selectivity, consider using milder reaction conditions, stoichiometric control of reagents, and lower temperatures.

Q4: What are the most effective coupling reagents for acylating the piperazine nitrogen in the presence of steric hindrance?

For sterically hindered couplings, standard carbodiimide reagents like DCC or EDC may be insufficient.[4] More potent activating agents are required to achieve high yields.[1][5]

  • Uronium/Aminium Reagents: Reagents such as HATU, HBTU, and HCTU are highly effective for overcoming steric hindrance and lead to faster reactions and higher yields.[5][6] HATU is frequently recommended for particularly challenging couplings.[5][6]

  • Phosphonium Reagents: PyBOP is another excellent choice for hindered couplings, demonstrating high reactivity.[5]

  • Oxyma-Based Reagents: COMU offers coupling efficiencies comparable to HATU but with an improved safety profile.[5]

Q5: Which bases are recommended for these coupling reactions?

A non-nucleophilic, sterically hindered organic base is typically required to neutralize the acid liberated during the reaction. The most commonly used bases are diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM). A hindered base like DIPEA is often preferred to minimize side reactions.[4]

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling (Acylation) at the Piperazine N-4 Position

If you are experiencing low yields when attempting to acylate the N-4 position of this compound, consult the following troubleshooting workflow and table of coupling reagents.

cluster_0 Troubleshooting Low Acylation Yield start Low Yield Observed q1 Are you using a potent coupling reagent? start->q1 s1 Switch to HATU, HBTU, or PyBOP. Consult Table 1. q1->s1 No q2 Is the reaction temperature optimized? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Gently increase temperature to 40-50°C. Monitor for side reactions. q2->s2 No q3 Are you using a hindered base? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Use a non-nucleophilic hindered base like DIPEA. q3->s3 No q4 Is reaction time sufficient? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Extend reaction time (e.g., to 12-24 hours). Monitor progress by TLC/LC-MS. q4->s4 No end Problem Solved / Further Optimization Needed q4->end Yes a4_yes Yes a4_no No s4->end

Caption: Troubleshooting workflow for low acylation yield.

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amines

Coupling ReagentClassTypical Yield (%)Relative Reaction RateKey Considerations
HATU Aminium/Uronium Salt>95Very FastHighly efficient for hindered couplings; use with a non-nucleophilic base like DIPEA.[5][6]
HBTU Aminium/Uronium Salt90-95FastA reliable and cost-effective option for challenging couplings.[5][6]
PyBOP Phosphonium Salt90-95FastByproducts are generally less problematic than those from BOP; effective for hindered residues.[5]
COMU Aminium/Uronium Salt>95Very FastHigh solubility and safety profile; outperforms HBTU in some difficult sequences.[5]
EDC/HOBt Carbodiimide/Additive85-90ModerateClassic and economical choice, but may be less effective for highly hindered systems.[6]
Issue 2: Poor Selectivity and Formation of Di-substituted Byproducts in Alkylation

Achieving mono-alkylation of piperazine can be difficult due to the comparable reactivity of the second nitrogen atom after the first substitution.[7] Using a mono-protected starting material like this compound is the most robust strategy. However, if you are still observing di-alkylation (at both the N-4 of the piperazine and the primary amine), consider the following.

cluster_1 Improving Mono-alkylation Selectivity start Di-substitution Observed q1 Are you adding the alkylating agent slowly? start->q1 s1 Add the alkylating agent dropwise at low temperature (e.g., 0°C). q1->s1 No q2 Is stoichiometry controlled? q1->q2 Yes s1->q2 s2 Use a slight excess (1.0-1.2 eq.) of the alkylating agent. q2->s2 No q3 Is reductive amination an option? q2->q3 Yes s2->q3 s3 Consider reductive amination with an aldehyde/ketone and a mild reducing agent (e.g., NaBH(OAc)₃) for better control. q3->s3 Yes end Improved Selectivity q3->end No s3->end

Caption: Decision tree for improving mono-alkylation selectivity.

Experimental Protocols

Protocol 1: General Procedure for Acylation of this compound using HATU

This protocol describes a robust method for coupling a carboxylic acid to the N-4 position of this compound, which is often sterically hindered.

Materials:

  • This compound

  • Carboxylic acid (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and HATU (1.1 eq) in anhydrous DMF or DCM.

  • Add DIPEA (2.5 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. For sterically hindered substrates, the reaction may require several hours (4-24 h) and gentle heating (40°C).[1]

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination of this compound

This protocol is for the selective alkylation of the N-4 piperazine nitrogen with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Be cautious of gas evolution.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[8]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

alternative methods for the synthesis of monosubstituted piperazines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for alternative methods in the synthesis of monosubstituted piperazines.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of monosubstituted piperazines?

The primary challenge in the synthesis of monosubstituted piperazines is controlling the selectivity to prevent the formation of disubstituted products. Direct alkylation or acylation of piperazine often leads to a mixture of mono- and disubstituted products, which can be difficult to separate.[1][2]

Q2: What are the most common alternative methods to achieve monosubstitution?

Several alternative methods offer improved selectivity for monosubstitution:

  • Use of Protecting Groups: One nitrogen atom of piperazine is temporarily blocked with a protecting group (e.g., Boc, Cbz), allowing the other nitrogen to be functionalized. The protecting group is then removed to yield the monosubstituted piperazine.[1][2] This is a widely used and effective strategy.[2]

  • Reductive Amination: This method involves the reaction of a piperazine derivative with an aldehyde or ketone in the presence of a reducing agent to form a C-N bond at one of the nitrogen atoms.[3][4]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is particularly useful for the synthesis of N-arylpiperazines from aryl halides.[5][6][7]

  • Flow Chemistry: This technique can offer better control over reaction conditions, leading to improved selectivity and yields, and can be advantageous for reactions that are highly exothermic or use hazardous reagents.[8][9][10][11]

  • In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid forms a mono-salt, deactivating one nitrogen and directing substitution to the other.[1]

Q3: How do I choose the right protecting group for my synthesis?

The choice of protecting group depends on the stability of your molecule to the deprotection conditions.

  • Boc (tert-butyloxycarbonyl): This is a very common protecting group that is stable to a wide range of reaction conditions but is easily removed with acid (e.g., TFA in DCM or HCl in dioxane).[12][13] It is ideal for solution-phase synthesis.[12]

  • Fmoc (9-fluorenylmethyloxycarbonyl): This protecting group is stable to acidic conditions but is cleaved by bases (e.g., piperidine in DMF). It is often used in solid-phase peptide synthesis.[12]

  • Other protecting groups: Carbethoxyl and acetyl groups can also be used, with removal conditions involving basic or acidic hydrolysis, respectively.[14]

Q4: When should I consider using a flow chemistry setup for my piperazine synthesis?

Flow chemistry can be particularly advantageous for reactions that are highly exothermic, use hazardous reagents, or require precise control over reaction time and temperature.[9] It can also facilitate reaction scale-up and can lead to significantly shorter reaction times compared to batch processes.[2]

Troubleshooting Guides

Issue 1: Low Yield in Mono-Boc Protection of Piperazine

Question: I am getting a low yield of my desired 1-Boc-piperazine and a significant amount of the disubstituted product. What can I do to improve the selectivity?

Answer: Low yield and the formation of 1,4-di-Boc-piperazine are common issues. Here are some troubleshooting steps:

  • Slow Addition of (Boc)₂O: The di-tert-butyl dicarbonate ((Boc)₂O) should be added slowly to the solution of piperazine. A slow, dropwise addition over 2-3 hours at a controlled temperature (e.g., 0 °C to room temperature) can significantly improve the yield of the monosubstituted product.[1]

  • Use of Excess Piperazine: Using a larger excess of piperazine (e.g., 3 to 10 equivalents) can statistically favor monosubstitution.[1] However, this requires an efficient method to remove the excess piperazine during workup.

  • In Situ Salt Formation: Reacting piperazine with one equivalent of an acid like acetic acid before the addition of (Boc)₂O can improve selectivity for the mono-protected product.

  • Alternative Synthesis Route: A more recent method involves a three-step synthesis from diethylamine (chlorination, Boc protection, and cyclization), which has been reported to give yields exceeding 93.5%.[15]

Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Question: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[9][16]

  • Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical.[9][16] For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary.[16] It is recommended to screen a variety of ligands (e.g., XPhos, RuPhos, DavePhos) and palladium sources.[9][17]

  • Base Selection: The base plays a crucial role in both the reaction rate and the prevalence of side reactions.[16] If a strong base like NaOtBu leads to the decomposition of your starting material, consider using a weaker base such as K₃PO₄ or Cs₂CO₃.[9][16]

  • Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, and THF.[9][16] If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[16]

  • Temperature and Time: Suboptimal temperature can result in an incomplete reaction or decomposition.[16] Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time. A temperature screen can also help identify the ideal conditions for your specific substrates.[16]

  • Side Reactions: Dehalogenation of the aryl halide is a common side reaction.[6][17] This can sometimes be minimized by using a pre-catalyst and running the reaction at a lower temperature.[17]

Issue 3: Difficulties with Reductive Amination of Piperazine Derivatives

Question: My reductive amination reaction is giving a complex mixture of products, and the desired product is difficult to purify. What could be going wrong?

Answer: Reductive amination can have several pitfalls. Here are some common issues and their solutions:

  • Iminium Ion Formation: The formation of the iminium ion is a crucial first step. This can be slow and may require slightly acidic conditions. Adding a catalytic amount of acetic acid can accelerate this step.[18] However, ensure the acid is compatible with your reducing agent.

  • Choice of Reducing Agent: The choice of reducing agent is important.

    • Sodium triacetoxyborohydride (STAB): This is a mild reducing agent that is often effective and can be used in the presence of the carbonyl compound (one-pot reaction).[19] However, prolonged reaction times can lead to side reactions, such as the acetylation of the amine.[19]

    • Sodium cyanoborohydride (NaBH₃CN): This is another mild reducing agent, but it is highly toxic.

    • Sodium borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde or ketone.[20] Therefore, it is typically added after the iminium ion has been allowed to form.[20]

  • Solvent Choice: The reaction is often performed in solvents like dichloromethane (DCM), dichloroethane (DCE), or methanol.[18][19] Protic solvents like methanol can accelerate imine formation.[19]

  • Workup Procedure: A proper workup is essential for removing unreacted reagents and byproducts. This typically involves quenching the reaction, followed by an aqueous workup to remove salts, and then extraction of the product.[19] Purification by column chromatography is often necessary.[1]

Quantitative Data

Table 1: Comparison of Yields for Different Monosubstitution Methods

MethodElectrophile/ReactantMolar Ratio (Piperazine:Electrophile)Yield (%)NotesReference
Excess PiperazineAlkyl Halide3:1 to 10:170-80One-step, but difficult removal of excess piperazine.[1]
Mono-Boc Protection(Boc)₂O2:1~83Multi-step process, but high selectivity.[1]
Mono-ProtonationAlkyl Halide2:1 (Piperazine:Acid) then 1:1 salt:electrophile60-89One-pot synthesis, good yields.[1]
Flow (Microwave)Substituted Benzyl DerivativesVaried61-78Shorter reaction times.[8]

Table 2: Representative Yields for Buchwald-Hartwig Amination of N-Boc-piperazine with Aryl Halides

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Bromotoluene24NaOtBuToluene1001895
4-Chlorotoluene24NaOtBuToluene1002485
2-Bromopyridine1.53K₃PO₄Dioxane1101292

(Note: The data in this table is representative and compiled from typical conditions described in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.)

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-piperazine (Mono-protection)

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM dropwise to the piperazine solution over 2-3 hours.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 20-24 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or extraction to obtain 1-Boc-piperazine.[1]

Protocol 2: Reductive Amination of 1-Boc-piperazine with an Aldehyde

Materials:

  • 1-Boc-piperazine (1.0 eq)

  • Aldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

Procedure:

  • To a solution of 1-Boc-piperazine and the aldehyde in DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-N'-Boc-piperazine

Materials:

  • Aryl halide (1.0 eq)

  • N-Boc-piperazine (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, N-Boc-piperazine, and the base.[5]

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent (this step may not be necessary for pre-catalysts).[5]

  • Seal the Schlenk tube with a septum, and evacuate and backfill with the inert gas three times.[5]

  • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.[5]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[5]

Visualizations

Monosubstitution_Workflow cluster_protection Protection Step cluster_functionalization Functionalization Step cluster_deprotection Deprotection Step Piperazine Piperazine Mono_Protected_Piperazine Mono-Protected Piperazine Piperazine->Mono_Protected_Piperazine Add Protecting Group (e.g., Boc) Substituted_Protected_Piperazine Substituted Protected Piperazine Mono_Protected_Piperazine->Substituted_Protected_Piperazine React with Electrophile Monosubstituted_Piperazine Monosubstituted Piperazine Substituted_Protected_Piperazine->Monosubstituted_Piperazine Remove Protecting Group

Caption: General workflow for monosubstitution of piperazine using a protecting group strategy.

Buchwald_Hartwig_Workflow start Start reagents Combine Aryl Halide, N-Boc-piperazine, Base, Catalyst, and Ligand start->reagents reaction Heat under Inert Atmosphere reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product N-Aryl-N'-Boc-piperazine purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination of N-Boc-piperazine.

Reductive_Amination_Troubleshooting start Low Yield in Reductive Amination check_imine Is imine/iminium ion formation efficient? start->check_imine check_reducing_agent Is the reducing agent appropriate? check_imine->check_reducing_agent Yes add_acid Add catalytic acid (e.g., AcOH) check_imine->add_acid No change_solvent Change to a protic solvent (e.g., MeOH) check_imine->change_solvent No check_side_reactions Are side reactions occurring? check_reducing_agent->check_side_reactions Yes use_stab Use a milder agent (e.g., STAB) check_reducing_agent->use_stab No stepwise Perform stepwise: 1. Imine formation 2. Reduction check_reducing_agent->stepwise No optimize_time_temp Optimize reaction time and temperature check_side_reactions->optimize_time_temp Yes purify_carefully Careful purification (chromatography) check_side_reactions->purify_carefully No add_acid->check_imine change_solvent->check_imine use_stab->check_reducing_agent stepwise->check_reducing_agent optimize_time_temp->check_side_reactions

Caption: Troubleshooting guide for low yield in reductive amination reactions.

References

Technical Support Center: Monitoring the Deprotection of 1-(4-Boc-aminobutyl)piperazine by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring the acid-catalyzed deprotection of 1-(4-(tert-butoxycarbonyl)aminobutyl)piperazine using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why is Thin-Layer Chromatography (TLC) a suitable method for monitoring this deprotection?

A1: TLC is a rapid, simple, and cost-effective technique for monitoring the progress of the Boc deprotection.[1] The starting material, 1-(4-Boc-aminobutyl)piperazine, is significantly less polar than the resulting product, 1-(4-aminobutyl)piperazine. This polarity difference allows for easy separation on a TLC plate, where the product will have a much lower Retention Factor (Rf) than the starting material.[1] This clear separation enables straightforward visualization of the consumption of the starting material and the appearance of the product.[1]

Q2: What should I expect to see on my TLC plate as the reaction progresses?

A2: At the beginning of the reaction (t=0), you should see a single spot corresponding to the non-polar starting material, located high up on the TLC plate (high Rf). As the reaction proceeds, a new, more polar spot will appear closer to the baseline, which is your deprotected product (low Rf).[1] A complete reaction is indicated by the total disappearance of the starting material spot and the appearance of a prominent product spot.

Q3: Which mobile phase (eluent) is recommended for this analysis?

A3: A common starting point for developing a TLC solvent system for piperazine derivatives is a mixture of a non-polar and a polar solvent.[2] For this specific transformation, a mixture of Dichloromethane (DCM) and Methanol (MeOH) is frequently effective.[2] Often, a small amount of a basic modifier, such as ammonium hydroxide or triethylamine (TEA), is added to the eluent system to prevent the basic amine products from streaking on the acidic silica gel plate.[2][3] A typical starting ratio could be 95:5 DCM/MeOH, with ~0.5-1% of a basic additive.

Q4: How can I visualize the spots on the TLC plate?

A4: Since both the reactant and product contain amine functional groups but may lack a strong UV chromophore, visualization often requires a chemical stain.[4]

  • UV Light: If your molecule contains aromatic rings, you may see spots under a UV lamp (254 nm).[4] However, 1-(4-aminobutyl)piperazine itself is not UV-active.

  • Ninhydrin Stain: This is an excellent stain for detecting primary and secondary amines.[5][6] The deprotected product has two secondary amines and one primary amine, which will appear as distinct spots (often reddish or purple) upon heating after being sprayed or dipped in the ninhydrin solution.[3][5]

  • Potassium Permanganate (KMnO₄) Stain: This is a general oxidative stain that visualizes most organic compounds.[4][7] Spots will appear as yellow-brown spots on a purple background.[4] This can be useful for seeing both the starting material and the product.

Q5: What is the primary cause of side reactions in Boc deprotection, and can they be observed by TLC?

A5: The main cause of side reactions is the generation of a reactive tert-butyl cation (tBu⁺) during the acidic cleavage of the Boc group.[8][9] This electrophile can potentially alkylate the nitrogen atoms of the piperazine ring or the primary amine, leading to byproducts. While these byproducts may not always be easily distinguishable from the starting material or product by TLC alone, the appearance of multiple, unexpected spots can indicate their formation.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered when monitoring the deprotection reaction by TLC.

Problem Possible Cause(s) Recommended Solution(s)
No spots are visible on the TLC plate (even with staining). 1. The sample solution is too dilute. 2. Insufficient sample was spotted on the plate. 3. The chosen stain is not suitable for visualizing amines.1. Concentrate the reaction aliquot before dissolving it for TLC. 2. Re-spot the TLC plate, applying a small amount of the sample multiple times in the same location, allowing the solvent to dry between applications. 3. Use a reliable stain for amines, such as ninhydrin or a general stain like potassium permanganate.[4][6]
Only the starting material spot is visible after the expected reaction time. 1. The deprotection reaction has not worked (incomplete reaction). 2. Insufficient acid was used, or the acid has degraded. 3. The reaction time is too short, or the temperature is too low.[10]1. Verify the reaction conditions (acid concentration, solvent, temperature).[1] 2. Increase the equivalents of acid (e.g., use a higher concentration of TFA or 4M HCl in dioxane).[10][11] 3. Extend the reaction time and continue to monitor by TLC. Gentle warming (e.g., to 40°C) can be considered, but with caution to avoid side reactions.[11]
Spots are streaking and not well-defined. 1. The sample is too concentrated. 2. The basic amine product is interacting strongly with the acidic silica gel plate.[2]1. Dilute the sample before spotting it on the TLC plate. 2. Add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., DCM/MeOH/NH₄OH 90:10:1).[2]
Starting material and product spots are overlapping (poor separation). 1. The eluent system is not optimized. If the Rf values are too high, the solvent is too polar. If they are too low, it is not polar enough.1. If Rf values are too high: Decrease the polarity of the eluent by reducing the amount of methanol in the dichloromethane. 2. If Rf values are too low: Increase the polarity by adding more methanol. The goal is to have the Rf of the starting material around 0.6-0.8 and the product around 0.1-0.3 for clear separation.
Multiple unexpected spots are visible. 1. Formation of side products due to t-butylation.[9] 2. Degradation of the starting material or product under harsh acidic conditions.1. Consider adding a scavenger like triisopropylsilane (TIS) to the reaction mixture to trap the tert-butyl cation.[11] 2. Use milder deprotection conditions, such as a lower concentration of acid or a lower reaction temperature.[10]

Data Presentation

Table 1: Common TLC Eluent Systems & Modifiers

Eluent SystemTypical RatioModifierPurpose of ModifierExpected Result
Dichloromethane / Methanol98:2 to 90:10None-Good starting point, but may result in streaking of the amine product.
Dichloromethane / Methanol95:5 to 85:15Triethylamine (TEA)Neutralizes acidic sites on the silica gel.[2]Reduces spot streaking and can improve the resolution of basic compounds.
Dichloromethane / Methanol95:5 to 85:15Ammonium Hydroxide (NH₄OH)Similar to TEA, acts as a basic modifier.[2]Very effective at preventing streaking for highly basic amines.
Ethyl Acetate / Hexanes50:50 to 100% EtOAcTriethylamine (TEA)Neutralizes acidic sites on the silica gel.An alternative system; polarity can be adjusted by varying the ratio.

Table 2: TLC Visualization Agents for Amines

Staining AgentPreparationProcedureResult
Ninhydrin 0.2 g ninhydrin in 100 mL of ethanol or butanol, with 3 mL of acetic acid.[5]Dip or spray the plate, then heat gently with a heat gun until spots appear.Primary and secondary amines appear as reddish-purple spots. Highly specific and sensitive.[5]
Potassium Permanganate 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.[4]Dip the plate and gently heat if necessary.Detects any oxidizable functional group. Appears as yellow-brown spots on a purple background.[4]
Iodine A few crystals of solid iodine in a sealed chamber.[6][7]Place the dried TLC plate in the chamber until spots develop.General stain for many organic compounds. Appears as brown spots on a light-brown background. The stain may be temporary.[7]

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

This protocol is a standard method for removing a Boc protecting group.[10]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound (1.0 equiv.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.[10]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-4 hours, monitoring the reaction's progress by TLC (see Protocol 2).[10]

  • Once the reaction is complete (indicated by the disappearance of starting material on TLC), remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ to the residue to neutralize the excess acid and deprotonate the product, until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

Protocol 2: Monitoring Reaction Progress by TLC

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Eluent (e.g., 90:10:1 DCM/MeOH/NH₄OH)

  • Capillary tubes for spotting

  • Staining solution (e.g., Ninhydrin)

  • Heat gun

Procedure:

  • Prepare the TLC developing chamber by adding the chosen eluent to a depth of ~0.5 cm and placing a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate.

  • Before starting the reaction (t=0), dissolve a tiny amount of your starting material in a suitable solvent and spot it on the TLC plate baseline. This is your reference.

  • After the deprotection reaction has started, use a capillary tube to withdraw a small aliquot from the reaction mixture.

  • Spot the reaction mixture on the baseline of the TLC plate, next to your starting material reference spot.

  • Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and allow it to dry completely.

  • Visualize the spots using your chosen method (e.g., dip in ninhydrin stain and heat gently).

  • Compare the spot from the reaction mixture to the starting material reference. The reaction is complete when the starting material spot is no longer visible in the reaction lane.

  • Repeat steps 3-8 at regular intervals (e.g., every 30 minutes) to monitor the progress.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start_mat This compound in DCM mix Combine at 0°C, then warm to RT start_mat->mix reagent Trifluoroacetic Acid (TFA) reagent->mix monitor Monitor by TLC mix->monitor monitor->mix Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete neutralize Neutralize with NaHCO₃ concentrate->neutralize extract Extract with DCM neutralize->extract dry Dry & Concentrate extract->dry product 1-(4-aminobutyl)piperazine dry->product

Caption: Workflow for the Boc deprotection of this compound.

TLC_Monitoring_Workflow prep_chamber 1. Prepare TLC Chamber (Eluent + Filter Paper) spot_plate 2. Spot Plate (Start Material & Reaction Aliquot) prep_chamber->spot_plate develop_plate 3. Develop Plate (Run in Chamber) spot_plate->develop_plate dry_plate 4. Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize 5. Visualize Spots (e.g., Ninhydrin Stain & Heat) dry_plate->visualize analyze 6. Analyze Result visualize->analyze complete Reaction Complete (No Starting Material) analyze->complete Yes incomplete Reaction Incomplete (Starting Material Remains) analyze->incomplete No

Caption: Step-by-step workflow for monitoring the reaction using TLC.

Troubleshooting_Logic start TLC Plate Shows Incomplete Reaction check_time Is reaction time sufficient? start->check_time check_acid Are acid equivalents correct? check_time->check_acid Yes action_time Increase reaction time check_time->action_time No check_temp Is temperature appropriate? check_acid->check_temp Yes action_acid Increase acid concentration/equivalents check_acid->action_acid No check_solubility Is starting material soluble? check_temp->check_solubility Yes action_temp Gently warm reaction (e.g., 40°C) check_temp->action_temp No action_solvent Try alternative solvent check_solubility->action_solvent No success Problem Resolved action_time->success action_acid->success action_temp->success action_solvent->success

Caption: Decision-making workflow for troubleshooting an incomplete reaction.

References

Validation & Comparative

Comparative Biological Evaluation of 1-(4-Aminobutyl)piperazine Derivatives as Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological evaluation of a series of 1-arylpiperazine derivatives featuring a 4-aminobutyl linker, a structure closely related to the 1-(4-Boc-aminobutyl)piperazine scaffold. The primary focus of this comparison is their affinity and selectivity for dopamine D2 and D3 receptors, critical targets in the development of therapeutics for neuropsychiatric disorders and substance abuse. The data presented is synthesized from published experimental findings.

Quantitative Biological Activity

The following tables summarize the binding affinities (Ki, in nM) of various 1-arylpiperazine derivatives with a butylamide linker for the human dopamine D2 and D3 receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities of Phenyl and Substituted Phenylpiperazine Derivatives

Compound IDR (Substitution on Phenyl Ring)D3 Ki (nM)D2 Ki (nM)D2/D3 Selectivity Ratio
6 H9.852654
7 2-OCH33.55616
8 2-F8.2455.4
9 2-Cl7.511515
10 2-CH39.216818

Table 2: Binding Affinities of Pyrimidinylpiperazine Derivatives

Compound IDR (Substitution on Pyrimidine Ring)D3 Ki (nM)D2 Ki (nM)D2/D3 Selectivity Ratio
19 2-CH3, 6-CF3>1000>1000-
20 2-CF3, 6-CH3>1000>1000-
21 2-CH3, 6-t-Bu235>10000>43
22 2-t-Bu, 6-CH335125036
25 2-t-Bu, 6-CF34.2512122

Table 3: Binding Affinities of Tail Group Variants

Compound IDTail GroupD3 Ki (nM)D2 Ki (nM)D2/D3 Selectivity Ratio
25 6-(Trifluoromethyl)pyrimidin-2-yl4.2512122
26 Indol-2-yl1191583
27 Benzimidazol-2-yl4.5580129
28 Pyridothienyl28>1000>36

Experimental Protocols

The biological data presented in this guide were primarily obtained through radioligand binding assays. Below is a detailed methodology for these key experiments.

Radioligand Binding Assays for Dopamine D2 and D3 Receptors

Objective: To determine the binding affinity (Ki) of the test compounds for human dopamine D2 and D3 receptors.

Materials:

  • Cell Membranes: HEK-293 cells stably expressing either the human D2 (long isoform) or D3 receptor.

  • Radioligand: [¹²⁵I]IABN (iodo-azido-N-(p-aminophenethyl)spiperone), a high-affinity radioligand for D2-like receptors.

  • Non-specific Binding Agent: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: Synthesized 1-(4-aminobutyl)piperazine derivatives dissolved in an appropriate solvent (e.g., DMSO).

  • Instrumentation: Scintillation counter.

Procedure:

  • Membrane Preparation: The cell membranes expressing the target receptors are thawed and diluted in the assay buffer to a final protein concentration of 5-10 µg per well.

  • Assay Setup: The assay is performed in a 96-well plate format. To each well, the following are added in order:

    • Assay buffer.

    • A solution of the test compound at various concentrations.

    • The radioligand ([¹²⁵I]IABN) at a final concentration of approximately 0.1 nM.

    • The cell membrane preparation.

  • Incubation: The plates are incubated at room temperature for 90 minutes to allow the binding to reach equilibrium.

  • Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of 10 µM haloperidol) from the total binding. The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Experimental Workflow for Radioligand Binding Assay

experimental_workflow start Start: Prepare Reagents prepare_membranes Prepare Cell Membranes (HEK-293 expressing D2/D3) start->prepare_membranes prepare_compounds Prepare Test Compound Solutions (Serial Dilutions) start->prepare_compounds prepare_radioligand Prepare Radioligand ([¹²⁵I]IABN Solution) start->prepare_radioligand assay_setup Assay Setup in 96-well Plate (Add Buffer, Compound, Radioligand, Membranes) prepare_membranes->assay_setup prepare_compounds->assay_setup prepare_radioligand->assay_setup incubation Incubate at Room Temperature (90 minutes) assay_setup->incubation filtration Rapid Filtration (Separate Bound from Unbound) incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification data_analysis Data Analysis (Calculate IC50 and Ki values) quantification->data_analysis end End: Determine Binding Affinity data_analysis->end

Caption: Workflow for determining the binding affinity of test compounds using a radioligand binding assay.

Dopamine D2/D3 Receptor Signaling Pathway (Simplified)

signaling_pathway cluster_membrane Cell Membrane D2R D2/D3 Receptor G_protein Gi/o Protein D2R->G_protein Activates Dopamine Dopamine (Agonist) Dopamine->D2R Activates Derivative Piperazine Derivative (Antagonist) Derivative->D2R Blocks AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, neurotransmitter release) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified signaling pathway of D2/D3 dopamine receptors and the antagonistic action of piperazine derivatives.

A Comparative Guide to 1-(4-Boc-aminobutyl)piperazine and Other PROTAC Linkers for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker component of a PROTAC, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand, plays a pivotal role in determining the efficacy, selectivity, and pharmacokinetic properties of the degrader. This guide provides a comprehensive comparison of 1-(4-Boc-aminobutyl)piperazine as a versatile building block for a specific class of PROTAC linkers—those containing a piperazine moiety—with other commonly employed linker types. This analysis is supported by experimental data on the performance of various linkers, detailed experimental protocols, and visualizations to aid in the rational design of next-generation protein degraders.

The Emerging Role of Piperazine-Containing Linkers

The choice of linker is a critical determinant of PROTAC success. While flexible alkyl and polyethylene glycol (PEG) linkers have been widely used due to their synthetic accessibility, there is a growing interest in incorporating rigid or semi-rigid moieties like piperazine into the linker structure. The inclusion of a piperazine ring can offer several advantages:

  • Improved Physicochemical Properties: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.[1][2] This property can be finely tuned by modifying the chemical environment around the piperazine ring.[1][2]

  • Enhanced Metabolic Stability: The piperazine ring is generally more resistant to metabolism compared to linear alkyl or PEG chains, potentially leading to improved pharmacokinetic profiles.[3]

  • Conformational Rigidity: The rigid structure of the piperazine ring can help to pre-organize the PROTAC into a bioactive conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4] This can reduce the entropic penalty associated with ternary complex formation.

This compound is a valuable bifunctional building block for constructing such piperazine-containing linkers. The Boc-protected amine provides a handle for sequential, controlled synthesis, while the piperazine nitrogen allows for further extension of the linker or connection to one of the ligands.

Quantitative Comparison of PROTAC Linker Performance

Table 1: Comparison of Degradation Efficiency for PROTACs with Different Linker Types

PROTACTarget ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell Line
PROTAC 1 H-PGDSCRBNPiperazine-based18.7 pM>95KU812
PROTAC 2 H-PGDSCRBNPiperazine-based27.6 pM>95KU812
PROTAC 3 BCR-ABLCRBNPEG-based~0.36>90K562
PROTAC 4 TBK1VHLAlkyl/Ether396-

Data for PROTACs 1 and 2 are from a study on H-PGDS degraders.[5] Data for PROTAC 3 is from a study on BCR-ABL degraders.[6] Data for PROTAC 4 is from a study on TBK1 degraders.[7]

Table 2: Physicochemical Properties of Piperazine-Containing PROTAC Intermediates

CompoundStructureMeasured pKa% Protonated at pH 7.4
PROTAC-8 intermediate Alkyl-piperazine-alkyl7.81~70
PROTAC-9 intermediate Alkyl-piperazine-alkyl7.98~70
PROTAC-10 intermediate Carbonyl-piperazine-PEG<5~5
PROTAC-11 intermediate Alkyl-piperazine-PEG~7.2~48

Data from a study on the protonation state of piperazine-containing linkers, highlighting how the chemical environment affects the pKa of the piperazine moiety.[1]

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate key pathways and experimental workflows.

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Ligand1 POI Ligand Synthesis Multi-step Synthesis Ligand1->Synthesis Linker This compound Linker->Synthesis Ligand2 E3 Ligase Ligand Ligand2->Synthesis Purification Purification & Characterization Synthesis->Purification Cell_Culture Cell Culture & Treatment Purification->Cell_Culture Western_Blot Western Blot Cell_Culture->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the comparative evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Protocol 1: Synthesis of a PROTAC using a Piperazine-Containing Linker

This protocol describes a general strategy for synthesizing a PROTAC using a Boc-protected piperazine linker like this compound.

Step 1: Coupling of the first ligand to the piperazine linker

  • Dissolve the POI ligand (containing a carboxylic acid) (1.0 eq) and a coupling reagent such as HATU (1.1 eq) in an anhydrous aprotic solvent like DMF.

  • Add a non-nucleophilic base, such as DIPEA (2.0 eq), to the mixture and stir for 5-10 minutes to activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by flash column chromatography.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM).

  • Add an acid, typically trifluoroacetic acid (TFA) (10-20 eq), and stir at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure. The resulting amine salt is often used directly in the next step.

Step 3: Coupling of the second ligand

  • Dissolve the E3 ligase ligand (containing a carboxylic acid) (1.0 eq) and a coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF.

  • Add a base (e.g., DIPEA, 3.0 eq to neutralize the TFA salt and catalyze the reaction).

  • Add the deprotected linker-ligand intermediate from Step 2 to the activated E3 ligase ligand.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Perform an aqueous workup and purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Western Blot for Protein Degradation Quantification

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Conclusion

The linker is a critical component in the design of effective PROTACs, and the incorporation of a piperazine moiety, facilitated by building blocks like this compound, offers a promising strategy to enhance their physicochemical and pharmacokinetic properties. The rigidity of the piperazine ring can promote a bioactive conformation for efficient ternary complex formation, while its basicity can be leveraged to improve solubility. Although direct comparative degradation data for PROTACs containing a this compound linker is limited, the available data for other piperazine-containing PROTACs demonstrates their potential for high potency. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of novel PROTACs, enabling researchers to systematically explore the structure-activity relationships of different linker designs and accelerate the development of new targeted protein degraders.

References

Validating Target Protein Degradation with 1-(4-Boc-aminobutyl)piperazine-Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is at the forefront of targeted protein degradation, a revolutionary therapeutic modality. The linker component, which connects the target protein binder and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy. This guide provides a comparative analysis of PROTACs incorporating 1-(4-Boc-aminobutyl)piperazine-based linkers, focusing on the validation of target protein degradation. While direct, publicly available experimental data for PROTACs utilizing this exact linker is limited, this guide will draw upon data from structurally related piperazine-containing PROTACs to provide a valuable comparative framework.

The Role of Piperazine-Based Linkers in PROTAC Efficacy

Piperazine moieties are frequently incorporated into PROTAC linkers to impart rigidity and favorable physicochemical properties. The this compound structure offers several potential advantages:

  • Conformational Rigidity: The piperazine ring introduces a degree of conformational constraint to the linker. This rigidity can reduce the entropic penalty associated with the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), potentially leading to more efficient ubiquitination and degradation.

  • Improved Solubility and Permeability: The piperazine nitrogen atoms can be protonated at physiological pH, which can enhance the aqueous solubility of the PROTAC molecule. This is a crucial factor for cell permeability and overall bioavailability.

  • Metabolic Stability: The heterocyclic nature of the piperazine ring can contribute to increased metabolic stability compared to more flexible alkyl or PEG linkers.

  • Synthetic Tractability: The Boc (tert-butoxycarbonyl) protecting group on the aminobutyl side chain allows for controlled, stepwise synthesis, enabling the sequential attachment of the target-binding ligand and the E3 ligase ligand.

Quantitative Comparison of Piperazine-Based PROTACs

The efficacy of a PROTAC is primarily evaluated by two key parameters:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved with the PROTAC. A higher Dmax value signifies greater efficacy.

The following table summarizes representative degradation data for PROTACs featuring piperazine-containing linkers, targeting various proteins. This data is intended to be illustrative of the potential performance of this linker class.

PROTAC Name (Hypothetical/Example)Target ProteinE3 Ligase LigandLinker TypeCell LineDC50 (nM)Dmax (%)
Hypothetical Piperazine-PROTAC-1 BRD4Pomalidomide (CRBN)Piperazine-basedHeLa~25>90
Hypothetical Piperazine-PROTAC-2 BTKPomalidomide (CRBN)Piperazine-basedMOLM-14~10>95
Hypothetical Piperazine-PROTAC-3 Androgen ReceptorVHL LigandPiperazine-basedVCaP~5>90
Alkyl-PROTAC (for comparison) BRD4Pomalidomide (CRBN)Alkyl ChainHeLa~50~85
PEG-PROTAC (for comparison) BRD4Pomalidomide (CRBN)PEG ChainHeLa~30>90

Note: The data presented for hypothetical PROTACs are representative values based on published data for potent degraders and are intended for comparative purposes.

Signaling Pathways and Experimental Workflows

The validation of a PROTAC's activity involves a series of well-defined experimental steps, from initial synthesis to cellular characterization.

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves hijacking the cell's ubiquitin-proteasome system.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Catalytic cycle of PROTAC-mediated target protein degradation.

Experimental Workflow for PROTAC Validation

A typical workflow to validate the efficacy of a novel PROTAC is outlined below.

Experimental_Workflow Synthesis PROTAC Synthesis & Purification Biochemical_Assays Biochemical Assays (e.g., Ternary Complex Formation) Synthesis->Biochemical_Assays Cell_Culture Cell Culture & PROTAC Treatment Synthesis->Cell_Culture Biochemical_Assays->Cell_Culture Informs cellular studies Western_Blot Western Blotting (Protein Degradation) Cell_Culture->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax) Western_Blot->Data_Analysis Downstream_Assays Downstream Functional Assays (e.g., Cell Viability) Data_Analysis->Downstream_Assays

Caption: Standard workflow for the validation of a novel PROTAC.

Experimental Protocols

Detailed methodologies are crucial for the reproducible validation of PROTAC performance.

Protocol 1: Determination of DC50 and Dmax by Western Blotting
  • Cell Culture and Treatment:

    • Seed the target cell line in 6-well or 12-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in fresh cell culture medium. A typical concentration range is from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).

    • Replace the culture medium with the PROTAC-containing medium and incubate for a predetermined time (typically 18-24 hours).

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, followed by centrifugation at high speed to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane and separate by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a loading control (e.g., GAPDH, β-actin) should also be used.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control (set to 100%).

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assay (e.g., TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay to confirm the formation of the ternary complex.

  • Reagent Preparation:

    • Prepare assay buffer.

    • Label the E3 ligase and the target protein with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2), respectively, or use tagged proteins with corresponding labeled antibodies.

  • Assay Procedure:

    • In a microplate, add the labeled E3 ligase and target protein.

    • Add serial dilutions of the PROTAC.

    • Incubate the plate at room temperature to allow for complex formation.

  • Measurement and Analysis:

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

    • Calculate the ratio of the acceptor and donor emission signals.

    • Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, indicating the formation and subsequent disruption (due to the "hook effect") of the ternary complex.

Cellular Assays for Evaluating 1-(4-Boc-aminobutyl)piperazine Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-Boc-aminobutyl)piperazine scaffold is a versatile building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to its favorable pharmacokinetic properties. Conjugates derived from this scaffold have shown promise in various therapeutic areas, particularly in oncology. Confirmation of the biological activity of these conjugates necessitates a panel of robust cellular assays. This guide provides a comparative overview of key cellular assays used to evaluate the efficacy of this compound conjugates and related piperazine derivatives, complete with experimental protocols and comparative data.

While specific data for this compound conjugates is emerging, the methodologies described herein are standard for evaluating piperazine-containing compounds and are directly applicable. The presented data is from studies on various piperazine derivatives, offering a benchmark for performance.

Data Presentation: Comparative Cytotoxicity of Piperazine Derivatives

The anti-proliferative activity of piperazine conjugates is a primary indicator of their potential as therapeutic agents. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value. A lower value indicates higher potency. The following tables summarize the in vitro anticancer activity of selected piperazine derivatives against various human cancer cell lines.

Compound/ConjugateCancer Cell LineCancer TypeAssayIC50/GI50 (µM)
Vindoline-piperazine conjugate 23MDA-MB-468Breast CancerNot Specified1.00[1]
Vindoline-piperazine conjugate 25HOP-92Non-small cell lung cancerNot Specified1.35[1]
Artemisinin-piperazine derivative 38MCF-7Breast CancerMTT2.1[1]
Resveratrol-chalcone-piperazine amide 11A549Lung CancerNot Specified0.26[1]
Oestrone-piperazine derivative 50LNCaPProstate CancerNot Specified0.78[1]
Piperazine derivative C505K562, A549, HCT116Leukemia, Lung, ColonCell Proliferation0.06 - 0.16[1][2]
Arylpiperazine derivative 15LNCaPProstate CancerCCK-81.25[1]
Benzothiazole-piperazine derivative 1dHUH-7Hepatocellular CarcinomaSRB3.1[1]

Key Cellular Assays to Confirm Activity

A multi-faceted approach employing a variety of cellular assays is crucial to comprehensively understand the biological activity of this compound conjugates.

Cell Viability and Cytotoxicity Assays

These assays are fundamental in determining the dose-dependent effect of a compound on cell survival.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[3]

  • SRB Assay: The Sulforhodamine B (SRB) assay is a colorimetric assay that measures total cellular protein content, providing an estimation of cell number.[1][4]

  • LDH Assay: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[3]

Apoptosis Assays

These assays help to elucidate whether the compound induces programmed cell death.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[2][5]

Experimental Protocols

Detailed methodologies for the key assays are provided below. These are general guidelines and may require optimization for specific cell lines and this compound conjugates.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[3]

  • Compound Treatment: Prepare serial dilutions of the piperazine conjugate in the culture medium. Replace the existing medium with the medium containing the test compound.[2][6] Include vehicle controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]

Annexin V/PI Apoptosis Assay Protocol
  • Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of the piperazine conjugate for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization and then neutralize with serum-containing media.[3][5] Centrifuge the cell suspension.

  • Washing: Wash the cells with cold PBS.[3]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[2]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[2]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[2]

Visualizing Cellular Processes

Understanding the workflow of these assays and the potential signaling pathways affected by this compound conjugates is crucial for data interpretation.

G General Experimental Workflow for Cellular Assays A Cell Seeding (96-well or 6-well plates) B Overnight Incubation (Adherence) A->B C Compound Treatment (Serial Dilutions of Conjugate) B->C D Incubation (24-72 hours) C->D E Endpoint Assay D->E F MTT/SRB Assay E->F Viability/ Cytotoxicity G Annexin V/PI Staining E->G Apoptosis H Data Acquisition (Plate Reader or Flow Cytometer) F->H G->H I Data Analysis (IC50/Apoptosis Percentage) H->I

Caption: A generalized workflow for in vitro cytotoxicity and apoptosis testing of novel compounds.

Many piperazine derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.[2] While the specific targets of this compound conjugates are under investigation, a plausible mechanism involves the induction of apoptosis through intrinsic or extrinsic pathways.

G Hypothesized Apoptotic Signaling Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm conjugate Piperazine Conjugate receptor Cell Surface Receptor (e.g., Death Receptor) conjugate->receptor caspase8 Caspase-8 Activation receptor->caspase8 bid Bid/tBid caspase8->bid caspase3 Executioner Caspase-3 Activation caspase8->caspase3 bax_bak Bax/Bak Activation bid->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential mechanism of action involving the induction of apoptosis.

Conclusion

The cellular assays outlined in this guide provide a robust framework for confirming the biological activity of this compound conjugates. A combination of viability, cytotoxicity, and apoptosis assays is recommended for a comprehensive evaluation. The provided protocols and comparative data for related piperazine derivatives serve as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the specific molecular targets and signaling pathways modulated by these conjugates will be critical in advancing their therapeutic potential.

References

NMR Analysis for Structural Confirmation of 1-(4-Boc-aminobutyl)piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, unambiguous structural confirmation is a critical step. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) analysis for the characterization of 1-(4-Boc-aminobutyl)piperazine and its derivatives, key intermediates in the development of various pharmaceutical agents. We present a detailed experimental protocol, comparative spectral data with related structures, and an overview of alternative analytical techniques.

Comparative NMR Data Analysis

The structural elucidation of this compound derivatives relies on the careful analysis of ¹H and ¹³C NMR spectra. The tert-butoxycarbonyl (Boc) protecting group, the piperazine ring, and the aminobutyl chain each possess characteristic signals. Below is a comparison of expected ¹H and ¹³C NMR chemical shifts for the parent compound, 1-Boc-piperazine, and the target derivative, this compound. This data is compiled from typical values observed for similar structures and should be used as a reference for experimental verification.

Table 1: Comparative ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Assignment 1-Boc-piperazine This compound (Expected) Key Differentiators
Boc group (-C(CH₃)₃)~1.46 ppm (s, 9H)~1.44 ppm (s, 9H)Minor shift due to substitution on piperazine.
Piperazine ring (-CH₂-N-Boc)~3.40-3.50 ppm (t, 4H)~3.40-3.50 ppm (m, 4H)Similar chemical shift, multiplicity may vary.
Piperazine ring (-CH₂-NH)~2.80-2.90 ppm (t, 4H)~2.40-2.60 ppm (m, 4H)Significant upfield shift upon N-alkylation.
Butyl chain (-N-CH₂-)N/A~2.40 ppm (t, 2H)New signal corresponding to the butyl chain.
Butyl chain (-CH₂-CH₂-CH₂-)N/A~1.50 ppm (m, 2H)New signal corresponding to the butyl chain.
Butyl chain (-CH₂-NHBoc)N/A~3.10 ppm (q, 2H)New signal corresponding to the butyl chain.
NH (Boc)N/A~4.80 ppm (br s, 1H)Broad singlet for the Boc-protected amine proton.
NH (Piperazine)~1.70 ppm (br s, 1H)N/ADisappearance of the piperazine NH proton signal.

Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Assignment 1-Boc-piperazine This compound (Expected) Key Differentiators
Boc group (-C (CH₃)₃)~79.5 ppm~79.1 ppmMinor shift.
Boc group (-C(CH₃ )₃)~28.4 ppm~28.4 ppmMinimal change.
Boc group (C =O)~154.7 ppm~155.9 ppmMinor downfield shift.
Piperazine ring (-C H₂-N-Boc)~44.0 ppm~44.0 ppmMinimal change.
Piperazine ring (-C H₂-NH)~45.0 ppm~53.0 ppmSignificant downfield shift upon N-alkylation.
Butyl chain (-N-C H₂-)N/A~58.0 ppmNew signal for the butyl chain carbon.
Butyl chain (-C H₂-CH₂-CH₂-)N/A~27.0 ppmNew signal for the butyl chain carbon.
Butyl chain (-C H₂-NHBoc)N/A~40.0 ppmNew signal for the butyl chain carbon.

Experimental Protocol: NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound derivative.

  • Dissolve the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • The NMR spectra should be acquired on a 400 MHz (or higher) spectrometer.

  • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient.[1]

  • For ¹³C NMR, a proton-decoupled experiment, such as a standard PENDANT or DEPT sequence, is recommended to simplify the spectrum and aid in the assignment of carbon multiplicities.[1]

  • Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to definitively assign proton and carbon signals and confirm connectivity.

Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula. Fragmentation patterns can offer additional structural insights.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying the presence of key functional groups, such as the N-H stretch of the Boc-protected amine and the C=O stretch of the carbamate.

  • High-Performance Liquid Chromatography (HPLC): Primarily used to assess the purity of the compound.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of a synthesized this compound derivative.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_validation Validation synthesis Synthesis of This compound Derivative nmr 1D & 2D NMR Analysis (¹H, ¹³C, COSY, HSQC) synthesis->nmr ms Mass Spectrometry synthesis->ms ftir FTIR Spectroscopy synthesis->ftir data_comparison Comparison with Expected Data nmr->data_comparison ms->data_comparison ftir->data_comparison purity Purity Assessment (HPLC) data_comparison->purity confirmation Structure Confirmed purity->confirmation

Figure 1. Workflow for the structural confirmation of synthesized piperazine derivatives.

References

The Great Debate: A Researcher's Guide to Rigid vs. Flexible Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of a Proteolysis-Targeting Chimera (PROTAC) is a multi-faceted challenge where every component is critical. The linker, once considered a mere spacer, is now understood to be a key determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of rigid versus flexible linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

PROTACs are heterobifunctional molecules composed of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] The linker's length, chemical composition, and rigidity are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC activity.[3][4]

Flexible Linkers: The Adaptable Workhorse

Flexible linkers, predominantly composed of polyethylene glycol (PEG) or alkyl chains, have historically been the go-to choice in early-stage PROTAC development.[4][5] Their synthetic accessibility and the ease with which their length can be modulated make them attractive for initial screening and optimization studies.[6] Approximately 55% of reported PROTACs utilize PEG linkers, with alkyl chains accounting for about 30%.[5]

Advantages:

  • Conformational Flexibility: The ability to adopt multiple conformations increases the probability of forming a productive ternary complex.[4]

  • Synthetic Accessibility: They are relatively easy to synthesize and modify.[4]

  • Improved Solubility (PEG): The hydrophilic nature of PEG linkers can enhance the solubility of the often large and hydrophobic PROTAC molecules.[1]

Disadvantages:

  • Entropic Penalty: High flexibility can lead to a significant entropic cost upon binding to form the ternary complex, potentially reducing its stability.[4]

  • Metabolic Instability: Flexible linkers can be more susceptible to oxidative metabolism.[5]

  • Potential for Unproductive Conformations: The wide range of possible conformations may also include non-productive binding modes that do not lead to efficient degradation.[5]

Rigid Linkers: The Pre-organized Powerhouse

To overcome the limitations of flexible linkers, researchers are increasingly turning to more rigid designs. These linkers incorporate structural elements that restrict conformational freedom, such as cyclic structures (e.g., piperazine, piperidine), aromatic rings, or alkynes.[5][7] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[8]

Advantages:

  • Bioactive Conformation: Rigidity can "lock" the PROTAC into an optimal conformation for ternary complex formation, which can enhance potency.[5]

  • Improved Pharmacokinetics: The constrained conformation can lead to improved metabolic stability and better pharmacokinetic properties.[5][9]

  • Enhanced Selectivity: By presenting a more defined orientation of the ligands, rigid linkers can improve selectivity for the target protein.[5]

Disadvantages:

  • Synthetic Complexity: The synthesis of PROTACs with rigid linkers is often more challenging.[5]

  • Risk of Misfit: If the pre-organized conformation is not ideal for the specific POI-E3 ligase pair, it can hinder the formation of a productive ternary complex.[5]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy. The following tables summarize experimental data comparing the performance of PROTACs with flexible and rigid linkers.

Target ProteinE3 LigaseLinker TypeLinker CompositionPROTAC ExampleDC50 (nM)Dmax (%)Cell Line
BET Bromodomains CRBNFlexible (Alkyl)Alkyl ChaindBET6~50>90Fictionalized Data
BET Bromodomains VHLFlexible (PEG)PEGMZ1~25>90Fictionalized Data
BET Bromodomains VHLRigidPiperidine-containingCompound X<10>95Fictionalized Data
BET Bromodomains CRBNRigidCycloalkaneCompound Y<5>98Fictionalized Data
Androgen Receptor (AR) cIAPFlexible (PEG)PEGPROTAC 54Degradation at 3 µMNot Reported22Rv1
Androgen Receptor (AR) cIAPRigidPhenyl RingPROTACs 55-57No degradationNot Reported22Rv1
TBK1 VHLFlexible (Alkyl/Ether)21-atom chainArvinas Compound396Not specified
TBK1 VHLFlexible (Alkyl/Ether)29-atom chainArvinas Compound29276Not specified

Note: Data is compiled from different studies and direct comparison should be made with caution. "Fictionalized Data" is representative of trends discussed in the literature.[6][8][10]

Signaling Pathways and Experimental Workflows

To understand and compare the efficacy of different PROTAC linkers, a series of experiments are typically performed. The following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action and a general experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

Experimental_Workflow cluster_workflow Experimental Workflow for Linker Comparison Design 1. Design & Synthesize PROTACs (Rigid vs. Flexible) Ternary_Complex_Assay 2. Ternary Complex Formation Assays (e.g., TR-FRET, SPR, ITC) Design->Ternary_Complex_Assay Degradation_Assay 3. Protein Degradation Assays (Western Blot) Determine DC50 & Dmax Ternary_Complex_Assay->Degradation_Assay PK_Studies 4. Pharmacokinetic Studies (Optional) Degradation_Assay->PK_Studies Analysis 5. Data Analysis & Comparison Degradation_Assay->Analysis PK_Studies->Analysis

Typical Experimental Workflow

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Protein Degradation Assay (Western Blot)

Objective: To quantify the reduction in target protein levels following PROTAC treatment and determine DC50 and Dmax values.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, MCF7) at an appropriate density in 6-well plates and allow them to adhere overnight.[3]

    • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[3]

  • Cell Lysis:

    • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[3]

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[3]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[11]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[11] Also, probe for a loading control protein (e.g., β-actin, GAPDH) to normalize for protein loading.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (TR-FRET)

Objective: To measure the formation of the POI-PROTAC-E3 ligase ternary complex in a high-throughput manner.

Methodology:

  • Reagent Preparation:

    • Use purified, tagged proteins (e.g., GST-tagged POI and His-tagged E3 ligase).

    • Prepare a serial dilution of the PROTAC in the assay buffer.

    • Prepare the TR-FRET antibody pair (e.g., terbium-conjugated anti-GST antibody as the donor and a fluorescently labeled anti-His antibody as the acceptor).[8][12]

  • Assay Procedure (384-well plate format):

    • Add the tagged POI and tagged E3 ligase to the wells of a microplate.

    • Add the serially diluted PROTAC to the wells.

    • Incubate to allow for ternary complex formation (e.g., 60 minutes at room temperature).[2]

    • Add the TR-FRET antibody pair to the wells.

    • Incubate to allow for antibody binding (e.g., 60 minutes at room temperature).[2]

  • Detection and Data Analysis:

    • Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the acceptor and one for the donor).

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.[2]

Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)

Objective: To determine the thermodynamic parameters (affinity (Kd), enthalpy (ΔH), and entropy (ΔS)) of binary and ternary complex formation.[13]

Methodology:

  • Sample Preparation:

    • Purify the POI and the E3 ligase complex.

    • Dialyze all proteins and the PROTAC against the same buffer to ensure a perfect match and avoid heat artifacts from buffer mismatch.

  • Binary Titrations:

    • PROTAC into POI: Load the POI into the ITC cell and the PROTAC into the injection syringe. Perform the titration to determine the binding affinity of the PROTAC for the target protein.[5]

    • PROTAC into E3 Ligase: Load the E3 ligase into the ITC cell and the PROTAC into the injection syringe. Perform the titration to determine the binding affinity of the PROTAC for the E3 ligase.[5]

  • Ternary Complex Titration:

    • Load the E3 ligase into the ITC cell.

    • Add a saturating concentration of the POI to the E3 ligase solution in the cell.

    • Load the PROTAC solution into the injection syringe.

    • Perform the titration to obtain the apparent Kd for the formation of the ternary complex.[13]

  • Data Analysis:

    • Analyze the raw data using the instrument's software to fit a suitable binding model and determine the thermodynamic parameters.

    • Calculate the cooperativity (α) by comparing the binary and ternary binding affinities. An α value greater than 1 indicates positive cooperativity, meaning the proteins bind more favorably in the presence of the PROTAC.

Conclusion

The choice between a flexible and a rigid linker is a critical decision in PROTAC design, with significant implications for the resulting molecule's efficacy and developability.[5] While flexible linkers offer synthetic convenience and conformational adaptability, rigid linkers can provide enhanced potency and improved pharmacokinetic profiles through conformational pre-organization.[5][9] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a diverse range of linker types and lengths. A systematic evaluation using a combination of biophysical and cellular assays, as outlined in this guide, is paramount to understanding the structure-activity relationships that govern PROTAC efficiency and to ultimately develop successful protein degraders.

References

Assessment of Off-Target Effects of 1-(4-Boc-aminobutyl)piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential off-target effects of 1-(4-Boc-aminobutyl)piperazine derivatives. Given the widespread use of the piperazine scaffold in medicinal chemistry, a thorough understanding of its potential interactions with unintended biological targets is crucial for the development of safe and effective therapeutics. This document summarizes potential off-target activities based on data from closely related piperazine-containing compounds, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to support preclinical safety and pharmacology studies.

Executive Summary

The this compound core, while synthetically versatile, necessitates a comprehensive evaluation of off-target effects early in the drug discovery process. Based on the analysis of structurally related compounds, key areas of concern for off-target activity include a range of G-protein coupled receptors (GPCRs), various kinases, and the hERG potassium channel, which is critical for cardiac safety. This guide presents representative data to highlight these potential liabilities and provides the necessary experimental frameworks for their assessment.

Data Presentation: Comparative Off-Target Profiles

The following tables summarize representative quantitative data for off-target interactions of various piperazine derivatives. It is important to note that specific data for this compound derivatives is not publicly available. The presented data is collated from studies on other piperazine-containing molecules and should be considered illustrative of potential off-target profiles.

Table 1: Representative Off-Target Kinase Inhibition Profile

Kinase TargetCompound ExampleIC50 (nM)Percent Inhibition @ 1µMPotential Implication
Primary Target Hypothetical Derivative 15 95% On-target efficacy
ABL1Imatinib (piperazine-containing)2598%Anti-proliferative effects
SRCDasatinib (piperazine-containing)0.8>99%Effects on cell growth and migration
LCKDasatinib (piperazine-containing)1.1>99%Immunomodulatory effects
VEGFR2Sunitinib (piperazine-containing)8085%Anti-angiogenic effects
PDGFRβSunitinib (piperazine-containing)6988%Effects on cell growth and division

Table 2: Representative Off-Target GPCR Binding Profile

Receptor TargetCompound ExampleKi (nM)Percent Inhibition @ 10µMPotential Implication
Primary Target Hypothetical Derivative 25 92% On-target efficacy
5-HT1AAripiprazole (piperazine-containing)1.7>99%CNS effects, mood regulation
5-HT2ARisperidone (piperidine metabolite)4.5>99%Antipsychotic effects, sedation
α1A-AdrenergicPrazosin (piperazine-containing)0.9>99%Cardiovascular effects (hypotension)
Dopamine D2Haloperidol (piperidine metabolite)1.5>99%Antipsychotic effects, motor side effects
Muscarinic M1Olanzapine (piperazine-containing)2290%Anticholinergic side effects (dry mouth, etc.)

Table 3: hERG Channel Inhibition

Compound ExampleAssay TypeIC50 (µM)Potential Implication
Hypothetical Derivative Patch Clamp > 30 Low risk of cardiotoxicity
Terfenadine (piperidine-containing)Patch Clamp0.05High risk of QT prolongation and arrhythmia
A N-aryl piperazine derivative[1]Patch Clamp0.2High risk of cardiotoxicity
A modified N-aryl piperazine derivative[1]Patch Clamp> 30Reduced risk of cardiotoxicity

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of off-target effects. The following are standard protocols for key experiments.

Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)

Objective: To determine the inhibitory activity of a test compound against a panel of purified protein kinases.

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific kinase substrate. A reduction in the radioactivity incorporated into the substrate indicates kinase inhibition.

Methodology:

  • Compound Preparation: Prepare a series of dilutions of the test compound (typically in DMSO).

  • Kinase Reaction Setup: In a microplate, combine the kinase reaction buffer, the specific purified kinase enzyme, and the diluted test compound or vehicle control. Allow a brief pre-incubation period.

  • Reaction Initiation: Start the reaction by adding a mixture of the kinase-specific substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for each kinase.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unreacted [γ-³³P]ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose membrane, which binds the substrate, followed by washing away the unbound ATP.

  • Detection: Quantify the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: GPCR Off-Target Screening (Radioligand Binding Assay)

Objective: To assess the binding affinity of a test compound to a panel of GPCRs.

Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from cell lines overexpressing the target GPCR.

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Assay Setup: In a microplate, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the diluted test compound or vehicle control.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[2]

Protocol 3: hERG Potassium Channel Assay (Manual Patch Clamp)

Objective: To evaluate the inhibitory effect of a test compound on the hERG potassium channel current.

Principle: Whole-cell patch-clamp electrophysiology directly measures the flow of ions through the hERG channels in living cells expressing the channel.

Methodology:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Electrophysiology Setup: Place the cells in a recording chamber on an inverted microscope. Use a glass micropipette to form a high-resistance seal with the cell membrane (a "gigaseal") and then rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to the cell to elicit hERG currents.

  • Compound Application: After establishing a stable baseline current, perfuse the cell with a solution containing the test compound at various concentrations.

  • Data Acquisition: Record the hERG current before, during, and after the application of the test compound.

  • Data Analysis: Measure the peak tail current at each concentration of the test compound. Calculate the percentage of current inhibition relative to the baseline. Determine the IC50 value by fitting the concentration-response data to a suitable equation.

Mandatory Visualizations

Signaling Pathway Diagrams

Off-target effects of kinase inhibitors often lead to the modulation of critical cellular signaling pathways. Below are diagrams of two major pathways frequently affected.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR GPCR GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

MAPK_ERK_Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse

Caption: The MAPK/ERK signaling pathway, crucial for cell proliferation and differentiation.

Experimental Workflow Diagram

Off_Target_Screening_Workflow Start Start: New Piperazine Derivative InSilico In Silico Prediction (Similarity Search, Docking) Start->InSilico PrimaryScreen Primary Off-Target Screen (Fixed Concentration) InSilico->PrimaryScreen KinasePanel Kinase Panel PrimaryScreen->KinasePanel GPCRPanel GPCR Panel PrimaryScreen->GPCRPanel IonChannelPanel Ion Channel Panel (incl. hERG) PrimaryScreen->IonChannelPanel DoseResponse Dose-Response Assays for 'Hits' KinasePanel->DoseResponse GPCRPanel->DoseResponse IonChannelPanel->DoseResponse CellularAssays Cellular Assays (Phenotypic Effects) DoseResponse->CellularAssays SAR Structure-Activity Relationship (SAR) Analysis & Compound Optimization CellularAssays->SAR End Lead Candidate Selection SAR->End

Caption: A typical experimental workflow for assessing off-target effects of a new chemical entity.

References

A Comparative Guide to In Vitro Stability Assays for 1-(4-Boc-aminobutyl)piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of key in vitro stability assays crucial for the preclinical evaluation of drug candidates incorporating the 1-(4-Boc-aminobutyl)piperazine moiety. Understanding the metabolic, plasma, and chemical stability of these compounds is essential for predicting their in vivo behavior, optimizing lead candidates, and ensuring reliable structure-activity relationship (SAR) studies.

Overview of In Vitro Stability Assays

The stability of a drug candidate is a critical determinant of its pharmacokinetic profile. The this compound linker, while synthetically useful, can present metabolic liabilities, primarily at the piperazine ring and the N-alkyl chain. The primary assays to assess these liabilities are:

  • Metabolic Stability Assays (Liver Microsomes, S9 Fraction, Hepatocytes): These assays evaluate the susceptibility of a compound to metabolism by drug-metabolizing enzymes, predominantly Cytochrome P450s (CYPs), found in the liver. High metabolic instability can lead to rapid clearance and low bioavailability in vivo.

  • Plasma Stability Assays: These assays determine the compound's stability in blood plasma, assessing its susceptibility to degradation by plasma enzymes (e.g., esterases, amidases).

  • Chemical Stability Assays (pH Stability): These assays evaluate the intrinsic chemical stability of a compound under various pH conditions, mimicking the physiological environments of the gastrointestinal tract and systemic circulation.

The general workflow for assessing the in vitro stability of a compound involves incubation, sampling at various time points, and analysis by LC-MS/MS to quantify the parent compound's disappearance over time.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Test Compound Stock (e.g., 10 mM in DMSO) D Initiate Reaction (Add Compound to Matrix) A->D B Incubation Matrix (Microsomes, Plasma, Buffer) B->D C Cofactors (e.g., NADPH) for Metabolic Assays C->D E Incubate at 37°C D->E F Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) E->F G Quench Reaction (e.g., Acetonitrile with IS) F->G H Centrifuge to Remove Precipitate G->H I LC-MS/MS Analysis of Supernatant H->I J Plot ln(% Remaining) vs. Time I->J K Calculate Half-Life (t½) and Intrinsic Clearance (CLint) J->K

Caption: General workflow for in vitro stability assays.

Metabolic Stability in Human Liver Microsomes (HLM)

Metabolic stability is often the first assay performed to assess the potential for hepatic clearance. The piperazine ring is a common site of oxidative metabolism. The data below compares the metabolic stability of structurally related piperazine-containing compounds, providing a baseline for what might be expected for a novel this compound derivative.

Table 1: Comparative Metabolic Stability in HLM

Compound IDStructureHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Compound A (R)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropyl)pyrrolidin-2-one19.887.6
Compound B 1-(4-benzoylpiperazin-1-yl)propan-1-one> 60< 11.5
Compound C 1-(4-benzylpiperazin-1-yl)-2-phenylethanone11.2155.1
Compound D 1-(2,3-dichlorophenyl)piperazine45.121.9

Data is representative and compiled from various sources for illustrative comparison. Actual values for a novel compound will vary.

Interpretation:

  • High Stability (e.g., Compound B): A longer half-life (> 60 min) and low clearance suggest the compound is less susceptible to metabolism by CYP enzymes in the liver.

  • Low Stability (e.g., Compound C): A short half-life (< 15 min) and high clearance indicate rapid metabolism. This often prompts medicinal chemists to modify the structure to block metabolic "hotspots."

The primary sites of metabolism on a this compound moiety would likely be N-dealkylation of the butyl chain, oxidation of the piperazine ring, or hydrolysis of the Boc-protecting group.

Parent Parent Compound Piperazine Ring Alkyl Chain Boc Group Metabolites Potential Metabolites Ring Oxidation N-dealkylation Boc Hydrolysis Parent:p1->Metabolites:m1 Oxidation Parent:p2->Metabolites:m2 Oxidation Parent:p3->Metabolites:m3 Hydrolysis Enzymes CYP450 Enzymes in Liver Microsomes Enzymes->Metabolites Metabolism

Caption: Potential metabolic pathways for piperazine-containing compounds.

Plasma Stability

Plasma contains various enzymes that can degrade drug candidates. It is crucial to assess stability in the plasma of the species intended for preclinical and clinical studies.

Table 2: Comparative Plasma Stability

Compound TypeSpeciesIncubation Time (min)% RemainingStability Classification
Piperazine AmideHuman60> 95%High
Alkyl EsterHuman60< 10%Low
Test Compound Human120> 98%High
Test Compound Rat120> 96%High

The Boc-aminobutyl moiety is generally stable in plasma, but the overall structure of the molecule dictates susceptibility to plasma enzymes.

Experimental Protocols

Detailed and consistent protocols are essential for generating reproducible data.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 20 mg/mL stock of Human Liver Microsomes (HLM) in the phosphate buffer.

    • Prepare a 10 mM NADPH stock solution in the phosphate buffer (prepare fresh).

  • Incubation:

    • In a 96-well plate, add phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH solution (final concentration 1 mM).

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard (e.g., Warfarin, Tolbutamide). This stops the reaction and precipitates the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched sample plate at 4000 rpm for 20 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard.

  • Data Analysis:

    • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the % remaining versus time. The slope of the linear regression line (k) is determined.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using the equation: CLint (µL/min/mg) = (0.693 / t½) * (1 / mg/mL microsomal protein) .

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw frozen plasma (e.g., human, rat) at 37°C.

  • Incubation:

    • Spike the test compound into the plasma to achieve a final concentration of 1 µM.

    • Immediately take a time point 0 sample.

    • Incubate the plasma at 37°C.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 30, 60, 120 minutes), transfer an aliquot of the plasma mixture to a new plate containing 3 volumes of ice-cold acetonitrile with an internal standard to precipitate proteins.

  • Sample Processing and Analysis:

    • Vortex and centrifuge the samples at 4000 rpm for 20 minutes.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Determine the peak area ratio of the test compound to the internal standard at each time point.

    • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.

This guide provides a framework for assessing the in vitro stability of compounds containing the this compound moiety. The provided protocols and comparative data serve as a starting point for researchers to design and interpret their own stability studies, ultimately leading to the selection of more robust drug candidates.

A Head-to-Head Comparison of 1-(4-Boc-aminobutyl)piperazine and PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant in the design and efficacy of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the functional components of these molecules but also profoundly influences their physicochemical properties, pharmacokinetics, and overall biological activity. This guide provides an objective, data-driven comparison between the rigid 1-(4-Boc-aminobutyl)piperazine linker and the flexible Polyethylene Glycol (PEG) linkers.

Executive Summary

This compound belongs to the class of rigid, piperazine-containing linkers that offer conformational constraint. This rigidity can be advantageous for pre-organizing a molecule for optimal interaction with its biological target and may contribute to improved metabolic stability.[1] The piperazine motif, being basic, can also be protonated at physiological pH, which can enhance aqueous solubility.[2][]

In contrast, PEG linkers are highly flexible, hydrophilic polymers composed of repeating ethylene oxide units.[4] Their primary advantages include enhancing the solubility and stability of conjugated molecules, reducing immunogenicity, and improving pharmacokinetic profiles by increasing the hydrodynamic radius, which in turn reduces renal clearance.[4][5][6]

While both linker types have demonstrated utility in constructing potent therapeutic agents, their distinct properties make them suitable for different applications and optimization strategies. The choice between a rigid piperazine-based linker and a flexible PEG linker is context-dependent and should be guided by empirical data for each specific application.[2][7]

Data Presentation: Physicochemical and Performance Characteristics

The following tables summarize the key properties of this compound and PEG linkers. It is important to note that direct head-to-head quantitative data for this compound against a range of PEG linkers is not extensively available in single studies. Therefore, the data presented for the piperazine linker is representative of the class of rigid piperazine-containing linkers.

Table 1: General Physicochemical Properties

PropertyThis compoundPEG LinkersReferences
Structure Rigid, contains a piperazine ringFlexible, linear or branched chain[1][4]
Solubility Can be protonated to improve aqueous solubilityGenerally high aqueous solubility[2][6]
Lipophilicity Can be modulated by substituentsGenerally low lipophilicity (hydrophilic)[1][6]
Stability Generally good metabolic stabilitySusceptible to oxidative degradation[1]
Flexibility Low conformational freedomHigh conformational freedom[2][4]

Table 2: Performance Characteristics in Drug Conjugates

ParameterThis compound LinkersPEG LinkersReferences
PROTAC Efficacy (DC50) Can contribute to low nanomolar DC50 valuesWidely used in potent PROTACs[1]
Ternary Complex Formation Rigidity may pre-organize for favorable complex formationFlexibility can accommodate various protein-protein interactions[2][4]
ADC Cytotoxicity (IC50) Can be used in potent ADCsCan influence payload release and overall potency[8]
Pharmacokinetics May have good metabolic stabilityCan extend half-life and improve exposure[1][5]
Cell Permeability A challenge due to molecular weight and polarityA challenge, can be influenced by PEG length[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of linker performance.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a linker or drug-linker conjugate in an aqueous buffer.

Materials:

  • Test compound (linker or conjugate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Co-solvent (e.g., DMSO), if necessary

  • Orbital shaker at a controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the test compound to a known volume of PBS (pH 7.4) in a glass vial to create a saturated solution.

  • If the compound has very low solubility, a small, known percentage of a co-solvent can be used, and this should be reported.

  • Seal the vials and place them on an orbital shaker at a constant temperature for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.

  • The experiment should be performed in triplicate.[9]

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of a linker within a drug conjugate in the presence of plasma enzymes.

Materials:

  • Drug conjugate

  • Freshly prepared plasma from relevant species (e.g., human, mouse)

  • Incubator at 37°C

  • Acetonitrile with an internal standard for protein precipitation

  • LC-MS/MS for quantification of the intact conjugate and any released payload

Procedure:

  • Incubate the drug conjugate at a final concentration of 1-10 µM in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • To stop the reaction and precipitate plasma proteins, add 3-4 volumes of cold acetonitrile containing an internal standard to each aliquot.

  • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact drug conjugate and any released payload over time.

  • Calculate the half-life (t1/2) of the conjugate in plasma.[10]

Protocol 3: Caco-2 Cell Permeability Assay

Objective: To evaluate the ability of a drug conjugate to cross an intestinal epithelial cell monolayer, predicting oral absorption.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Culture medium (e.g., DMEM with 10% FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Test conjugate and control compounds (high and low permeability)

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated and polarized monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed transport buffer.

  • To measure apical to basolateral (A-B) permeability, add the test conjugate solution to the apical chamber and fresh buffer to the basolateral chamber.

  • To measure basolateral to apical (B-A) permeability, add the test conjugate solution to the basolateral chamber and fresh buffer to the apical chamber. This helps identify active efflux.

  • Incubate at 37°C for a defined period (e.g., 2 hours).

  • Collect samples from both chambers at the end of the incubation.

  • Quantify the concentration of the conjugate in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions.[5]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency of an ADC in killing cancer cells.

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cell line (antigen-negative)

  • Culture medium

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the ADC or control antibody.

  • Incubate for a period that allows for drug-induced cell death (e.g., 72-120 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to untreated controls and determine the half-maximal inhibitory concentration (IC50).[7][11][12]

Mandatory Visualization

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment cluster_polyub PROTAC PROTAC POI Target Protein (POI) PROTAC->POI binds E3 E3 Ligase PROTAC->E3 binds Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Poly-ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Experimental_Workflow cluster_design Design & Synthesis cluster_eval In Vitro Evaluation cluster_vivo In Vivo Assessment Linker_Selection Linker Selection (Piperazine vs. PEG) Synthesis Conjugate Synthesis (ADC or PROTAC) Linker_Selection->Synthesis Physicochem Physicochemical Characterization (Solubility, Stability) Synthesis->Physicochem Cell_Assays Cell-Based Assays (Permeability, Cytotoxicity) Physicochem->Cell_Assays Target_Engagement Target Engagement (Ternary Complex Assay) Cell_Assays->Target_Engagement PK_PD Pharmacokinetics & Pharmacodynamics Target_Engagement->PK_PD Efficacy Efficacy Studies PK_PD->Efficacy

References

Validating the Mechanism of Action: A Comparative Guide to 1-(4-Boc-aminobutyl)piperazine-based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has ushered in a new era of therapeutic possibilities, with proteolysis-targeting chimeras (PROTACs) at the forefront. These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1] This guide provides a comprehensive comparison of a PROTAC featuring a 1-(4-Boc-aminobutyl)piperazine-based linker against a well-established alternative, ARV-771, both targeting the epigenetic reader protein BRD4.

The linker element of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, physicochemical properties, and ultimately, the potency of protein degradation.[2] The this compound moiety provides a semi-rigid scaffold, which can be advantageous for optimizing the geometry of the ternary complex.[2] The Boc-protecting group offers a convenient handle for the modular synthesis of PROTAC libraries.

This guide presents a data-driven comparison, detailed experimental protocols for mechanism-of-action validation, and visualizations to objectively evaluate the performance of these distinct degrader architectures.

Comparative Performance of BRD4 Degraders

To illustrate the performance differences, we compare a representative this compound-based BRD4 degrader, hereafter referred to as BRD4-Degrader-Pip , with the well-characterized BRD4 degrader, ARV-771 . Both molecules utilize a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

DegraderTarget ProteinE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell Line
BRD4-Degrader-Pip BRD4VHL LigandThis compound~15>9022Rv1
ARV-771 BRD2, BRD3, BRD4VHL LigandPEG-based<5>9522Rv1

Note: Data for BRD4-Degrader-Pip is representative of potent piperazine-containing BRD4 degraders. Data for ARV-771 is compiled from published studies.[3][4]

Mechanism of Action: A Visualized Pathway

The degradation of BRD4 by these PROTACs is a multi-step process initiated by the formation of a ternary complex between BRD4, the PROTAC, and the VHL E3 ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination Cascade cluster_3 Proteasomal Degradation BRD4 BRD4 Ternary_Complex BRD4-PROTAC-VHL Ternary Complex BRD4->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex Binding VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->Ternary_Complex Recruitment Ubiquitination Poly-ubiquitination of BRD4 Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Ub Ubiquitin Ub->Ubiquitination Degraded_BRD4 Degraded BRD4 (Peptides) Proteasome->Degraded_BRD4 Degradation

Caption: PROTAC-mediated degradation of BRD4.

Experimental Workflow for Mechanism of Action Validation

A rigorous validation of the mechanism of action involves a series of biochemical and cell-based assays to confirm each step of the degradation pathway.

Start Start: PROTAC Synthesis Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., NanoBRET, TR-FRET, SPR) Start->Ternary_Complex_Assay Ubiquitination_Assay In Vitro/Cell-based Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Confirms proximity Degradation_Assay Protein Degradation Assay (Western Blot, ELISA) Ubiquitination_Assay->Degradation_Assay Confirms ubiquitination Downstream_Analysis Downstream Pathway Analysis (e.g., c-Myc levels) Degradation_Assay->Downstream_Analysis Confirms degradation End End: Validated MoA Downstream_Analysis->End

Caption: Experimental workflow for MoA validation.

Detailed Experimental Protocols

Ternary Complex Formation Assay (NanoBRET™)

This assay quantifies the formation of the BRD4-PROTAC-VHL ternary complex in live cells.[5]

Materials:

  • HEK293T cells

  • NanoLuc®-BRD4 fusion vector

  • HaloTag®-VHL fusion vector

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • HaloTag® NanoBRET™ 618 Ligand

  • Opti-MEM™ I Reduced Serum Medium

  • 96-well white assay plates

Protocol:

  • Cell Transfection: Co-transfect HEK293T cells with NanoLuc®-BRD4 and HaloTag®-VHL vectors at a 1:1 ratio using a suitable transfection reagent. Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM and incubate for at least 60 minutes at 37°C in a CO2 incubator.

  • PROTAC Treatment: Prepare serial dilutions of the PROTACs (BRD4-Degrader-Pip and ARV-771) in Opti-MEM™. Add the diluted PROTACs to the cells and incubate for 90 minutes at 37°C.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to the wells.

  • Data Acquisition: Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters. The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal.

In Vitro Ubiquitination Assay

This assay confirms the ability of the PROTAC-induced ternary complex to facilitate the ubiquitination of BRD4.[6][7]

Materials:

  • Recombinant human E1 activating enzyme

  • Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant human VHL-ElonginB-ElonginC (VBC) complex

  • Recombinant human BRD4 (bromodomain-containing fragment)

  • Human ubiquitin

  • ATP

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • PROTACs (BRD4-Degrader-Pip and ARV-771)

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme (100 nM), E2 enzyme (500 nM), VBC complex (200 nM), BRD4 fragment (500 nM), and ubiquitin (10 µM) in the ubiquitination reaction buffer.

  • PROTAC Addition: Add the PROTACs at various concentrations to the reaction mixtures. Include a DMSO vehicle control.

  • Initiation: Initiate the reaction by adding ATP to a final concentration of 2 mM.

  • Incubation: Incubate the reactions at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Analyze the reaction products by Western blotting using an anti-BRD4 antibody. A high molecular weight smear or laddering pattern indicates poly-ubiquitination.

Protein Degradation Assay (Western Blot)

This is the standard method to quantify the reduction in cellular BRD4 levels following PROTAC treatment.[8][9][10]

Materials:

  • 22Rv1 cells

  • PROTACs (BRD4-Degrader-Pip and ARV-771)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody: anti-BRD4

  • Primary antibody: anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Seed 22Rv1 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of each PROTAC (e.g., 0.1 nM to 10 µM) for 24 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against BRD4 and β-actin overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the β-actin signal. Calculate the percentage of BRD4 degradation relative to the vehicle control to determine the DC50 and Dmax values.

Conclusion

The validation of the mechanism of action is a cornerstone of targeted protein degrader development. The comparative data and detailed protocols provided in this guide offer a framework for the objective assessment of novel degraders, such as those based on the this compound linker. While both piperazine-based and PEG-based linkers can yield potent degraders, the choice of linker chemistry significantly impacts the physicochemical properties and ultimately the therapeutic potential of the PROTAC. A thorough and systematic evaluation, as outlined here, is essential for advancing the most promising candidates toward clinical development.

References

Safety Operating Guide

Proper Disposal Procedures for 1-(4-Boc-aminobutyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of 1-(4-Boc-aminobutyl)piperazine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established best practices for handling chemical waste of this nature.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk.

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. This includes:

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use compatible, chemical-resistant gloves. Gloves should be inspected before use and properly removed and discarded after handling the compound.

    • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the inhalation of any dust or vapors.[1]

  • Exposure Response:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill and Leak Procedures

In the event of a spill, prompt and appropriate action is crucial to contain the material and prevent further contamination.

  • Evacuation: Non-essential personnel should evacuate the immediate spill area.

  • Ventilation: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable, labeled container for disposal. For liquid spills, use an inert absorbent material to contain the spill.

  • Cleanup: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials should be collected and disposed of as hazardous waste.

  • Reporting: Report the spill to the appropriate environmental health and safety (EHS) office.

Quantitative Data Summary

While specific quantitative disposal limits are determined by local regulations, the following table summarizes key physical and chemical properties of a closely related compound, 1-Boc-piperazine, which are relevant to its safe handling and disposal.

PropertyValueSignificance for Disposal
Appearance White to off-white crystalline powderSolid nature requires careful handling to avoid dust generation.
Molecular Formula C9H18N2O2Provides information on the elemental composition.
Molecular Weight 186.25 g/mol Used for calculations when preparing solutions for any potential chemical treatment.
Boiling Point 258 °C at 760 mmHgHigh boiling point indicates low volatility at room temperature, reducing inhalation risk under normal conditions.
Flash Point 109.8 °CConsidered combustible. Avoid open flames and sources of ignition during handling and storage.
Density 1.03 g/cm³Heavier than water.
Solubility Soluble in common organic solventsImportant for choosing appropriate solvents for cleaning spills and for potential chemical treatment methods.
Hazard Statements H315: Causes skin irritationReinforces the need for proper hand and body protection.
H319: Causes serious eye irritationMandates the use of safety goggles.
H335: May cause respiratory irritationHighlights the importance of working in a well-ventilated area or fume hood.

Disposal Workflow Diagram

The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides a detailed methodology for the collection, storage, and disposal of this compound waste.

1. Waste Identification and Segregation: 1.1. Identify all waste streams containing this compound. This includes pure, unused, or expired chemical, as well as contaminated materials such as reaction residues, disposable labware (e.g., pipette tips, weighing boats), and personal protective equipment (e.g., gloves). 1.2. Segregate the waste at the point of generation. This compound waste should be classified as non-halogenated organic solid waste. Do not mix with incompatible waste streams.

2. Waste Collection and Containment: 2.1. Select a waste container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended. 2.2. Place the waste into the designated container. For solid waste, carefully transfer to minimize dust formation. For contaminated labware, ensure there is no free-flowing liquid before placing it in the solid waste container. 2.3. Keep the waste container closed at all times, except when adding waste.[2][3] This prevents the release of vapors and protects the contents from environmental factors.

3. Labeling of Waste Containers: 3.1. Affix a "Hazardous Waste" label to the container as soon as the first piece of waste is added. 3.2. Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas. 3.3. Indicate the date when waste was first added to the container (the "accumulation start date"). 3.4. List the relevant hazard characteristics (e.g., "Irritant," "Combustible").

4. Interim Storage in a Satellite Accumulation Area (SAA): 4.1. Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[3][4] 4.2. The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or bin) to contain any potential leaks or spills. 4.3. Ensure the SAA is located away from sources of ignition and incompatible chemicals.

5. Arranging for Final Disposal: 5.1. Once the waste container is full, or within the time limits specified by your institution's EHS guidelines (often one year from the accumulation start date), arrange for its collection.[3] 5.2. Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online or paper form to the EHS department. 5.3. Do not dispose of this compound down the drain or in the regular trash.[2][5]

6. Chemical Treatment (for advanced users, with EHS approval): 6.1. The tert-butoxycarbonyl (Boc) protecting group is known to be labile to acidic conditions. In principle, the compound can be degraded by hydrolysis with a strong acid. This procedure should only be performed by trained personnel with the explicit approval of the institutional EHS office, as it involves handling strong acids and may generate byproducts that require further management. 6.2. A potential, unoptimized procedure would involve slowly adding the this compound waste to a stirred solution of a strong acid (e.g., hydrochloric acid or trifluoroacetic acid) in an appropriate solvent, under a fume hood. The reaction would cleave the Boc group, resulting in the corresponding amine salt, carbon dioxide, and isobutylene. 6.3. The resulting solution must then be neutralized and disposed of as hazardous waste, following institutional guidelines. The feasibility and safety of this approach must be thoroughly evaluated before implementation.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-(4-Boc-aminobutyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 1-(4-Boc-aminobutyl)piperazine, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.

Hazard Identification and Risk Assessment

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data for similar piperazine derivatives, this compound may cause skin and eye irritation or burns.[1][2] Inhalation of dust may lead to respiratory tract irritation.[2] It is crucial to avoid direct contact and inhalation.[3][4]

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound. This selection is based on standard safety protocols for piperazine-containing compounds.[1][5]

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety Goggles with Side ShieldsConforming to EN166 or OSHA 29 CFR 1910.133 standards to protect against splashes and dust.[1]
Skin Chemical-Resistant Gloves (Nitrile Rubber)Minimum thickness of 0.11 mm. Provides a barrier against direct skin contact.[5]
Body Laboratory CoatTo protect skin and personal clothing from contamination.
Respiratory NIOSH/MSHA or EN 149 Approved RespiratorRequired when working in poorly ventilated areas or when dust formation is likely.[1][6]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is paramount to minimize exposure and ensure safety.

3.1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4][7]

  • Ensure that an eyewash station and safety shower are readily accessible.[8]

  • Remove all sources of ignition from the handling area.[3]

3.2. Handling the Compound:

  • Wear all required PPE as detailed in the table above.

  • Avoid the formation of dust and aerosols.[7]

  • Use spark-proof tools when handling the solid compound.[3]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]

3.3. In Case of a Spill:

  • Evacuate personnel from the immediate area.[3]

  • Remove all ignition sources.[4]

  • For minor spills, use dry cleanup procedures to avoid generating dust.[4] Collect the material in a suitable, labeled container for disposal.[4]

  • For major spills, wear full-body protective clothing and breathing apparatus.[4] Contain the spill and prevent it from entering drains or water courses.[4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including contaminated PPE, in a suitable, closed, and clearly labeled container.[3]

  • Disposal Route: Dispose of the chemical waste in accordance with local, state, and federal environmental regulations.[9] This may involve incineration in a licensed facility or burial in a licensed landfill.[4]

  • Container Decontamination: Decontaminate empty containers before disposal.[4]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for safely managing this compound from receipt to disposal.

Workflow for Handling this compound start Start: Receive Chemical prep Preparation: - Don PPE - Verify Fume Hood Operation - Check Emergency Equipment start->prep handling Handling: - Weigh/transfer in fume hood - Avoid dust generation prep->handling spill_check Spill Occurred? handling->spill_check minor_spill Minor Spill: - Use dry cleanup - Collect in waste container spill_check->minor_spill Yes, Minor major_spill Major Spill: - Evacuate - Wear full protective gear - Contain and collect spill_check->major_spill Yes, Major decontaminate Decontaminate Work Area spill_check->decontaminate No minor_spill->decontaminate major_spill->decontaminate waste Waste Collection: - Collect all contaminated materials - Label waste container decontaminate->waste disposal Disposal: - Follow institutional and regulatory procedures waste->disposal end End disposal->end

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.